1,2-Dilaurin
Description
Propriétés
IUPAC Name |
(2-dodecanoyloxy-3-hydroxypropyl) dodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H52O5/c1-3-5-7-9-11-13-15-17-19-21-26(29)31-24-25(23-28)32-27(30)22-20-18-16-14-12-10-8-6-4-2/h25,28H,3-24H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQOAWVKVDAJOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H52O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30880897 | |
| Record name | Glyceryl 1,2-dilaurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30880897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17598-94-6, 27638-00-2 | |
| Record name | 1,2-Dilaurin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17598-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Didodecanoylglycerol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017598946 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dilaurin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027638002 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glyceryl 1,2-dilaurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30880897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lauric acid, diester with glycerol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.155 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCERYL 1,2-DILAURATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9S1016G3A2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,2-Dilaurin: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dilaurin, also known as 1,2-didodecanoylglycerol, is a diacylglycerol (DAG) of significant interest in various scientific fields, including biochemistry, cell biology, and pharmaceutical sciences. As a key lipid molecule, it serves not only as a metabolic intermediate in the biosynthesis of triglycerides and phospholipids (B1166683) but also functions as a crucial second messenger in cellular signal transduction pathways.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological roles of this compound, with a particular focus on its applications in research and drug development. Detailed experimental protocols and visual diagrams are included to facilitate a deeper understanding and practical application of this knowledge.
Chemical Structure and Identification
This compound consists of a glycerol (B35011) backbone esterified with two lauric acid molecules at the sn-1 and sn-2 positions.[2][3] The presence of a free hydroxyl group at the sn-3 position is a key structural feature that distinguishes it from triglycerides and contributes to its biological activity.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | (2-dodecanoyloxy-3-hydroxypropyl) dodecanoate[4] |
| Synonyms | 1,2-Didodecanoylglycerol, Glyceryl 1,2-dilaurate, DG(12:0/12:0)[2][5][6] |
| CAS Number | 17598-94-6[2][5][6] |
| Molecular Formula | C₂₇H₅₂O₅[2][4][5] |
| Molecular Weight | 456.70 g/mol [4][5] |
| InChI Key | OQQOAWVKVDAJOI-UHFFFAOYSA-N[6] |
Physicochemical Properties
This compound is a white to off-white crystalline solid at room temperature.[3] Its physical and chemical properties are summarized in the table below.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Melting Point | 57.8 °C | [7] |
| Boiling Point | 591.55°C (estimated) | [8] |
| Density | 0.9 g/cm³ (estimated) | [8] |
| Solubility | Soluble in ethanol (B145695) (1 mg/ml), DMF (20 mg/ml), DMSO (50 mg/mL with warming).[3][7] Sparingly soluble in aqueous solutions.[9] | [3][7][9] |
| Physical State | Crystalline solid | [3] |
| Purity | Commercially available with ≥99% purity | [6] |
Biological Significance and Signaling Pathways
As a diacylglycerol, this compound is a key signaling molecule that activates Protein Kinase C (PKC).[10][11] The generation of DAGs like this compound at the cell membrane is a critical step in various signal transduction cascades initiated by the activation of phospholipase C (PLC).
Protein Kinase C (PKC) Activation Pathway
The activation of PKC by this compound is a fundamental signaling mechanism that regulates a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis. The pathway is initiated by an extracellular stimulus that leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) and the subsequent generation of 1,2-diacylglycerol.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and analysis of this compound, adapted from established protocols for diacylglycerols.
Synthesis of this compound
The synthesis of this compound can be achieved through the esterification of glycerol with lauric acid. A common method involves the use of a protecting group to ensure the specific acylation at the sn-1 and sn-2 positions.
Materials:
-
3-O-(4'-methoxyphenyl)-sn-glycerol
-
Lauric acid
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
Ceric ammonium (B1175870) nitrate (B79036) (CAN)
-
Water
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Acylation: Dissolve 3-O-(4'-methoxyphenyl)-sn-glycerol and 2.2 equivalents of lauric acid in anhydrous DCM.
-
Add 2.2 equivalents of DCC and a catalytic amount of DMAP to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Deprotection: Dissolve the crude product in a mixture of acetonitrile and water (9:1).
-
Add 2.5 equivalents of ceric ammonium nitrate (CAN) and stir the mixture at room temperature for 1-2 hours.
-
Extract the product with DCM and wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purification: Purify the crude this compound by silica gel column chromatography using a hexane/ethyl acetate (B1210297) gradient.
HPLC Analysis of this compound
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of diacylglycerols. A reversed-phase HPLC method is suitable for the analysis of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with 100% acetonitrile.[12]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 205 nm or ELSD.
-
Injection Volume: 10-20 µL.
Procedure:
-
Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase.
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase to generate a calibration curve.
-
Injection: Inject the samples and standards into the HPLC system.
-
Data Analysis: Identify the this compound peak based on its retention time compared to the standard. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Applications in Drug Development and Research
This compound and other diacylglycerols are gaining attention in drug development, primarily for their roles in signal transduction and as components of drug delivery systems.
Role in Cancer Research
Given the involvement of the PKC signaling pathway in cell growth and proliferation, aberrant DAG signaling has been implicated in various cancers.[13] Therefore, understanding the specific roles of DAG isomers like this compound is crucial for developing targeted cancer therapies.
Application in Drug Delivery
This compound can be incorporated into lipid-based drug delivery systems, such as liposomes and solid lipid nanoparticles (SLNs).[14][15][16][17][18] These nanocarriers can enhance the solubility, stability, and bioavailability of therapeutic agents. The inclusion of diacylglycerols can influence the physical properties of the lipid bilayer, such as fluidity and charge, which in turn can affect drug loading and release characteristics.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | C27H52O5 | CID 33979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. larodan.com [larodan.com]
- 7. DILAURIN | 27638-00-2 [chemicalbook.com]
- 8. 538-24-9 CAS MSDS (TRILAURIN) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. The mechanism of protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of activation of protein kinase C: roles of diolein and phosphatidylserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. HPLC of TAG | Cyberlipid [cyberlipid.gerli.com]
- 14. Liposome: a Carrier for Effective Drug Delivery - Neliti [neliti.com]
- 15. mdpi.com [mdpi.com]
- 16. What We Need to Know about Liposomes as Drug Nanocarriers: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Liposomal drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Liposomes for drug delivery: review of vesicular composition, factors affecting drug release and drug loading in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of 1,2-Dilaurin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core methodologies for the synthesis and purification of 1,2-dilaurin, a diacylglycerol of significant interest in various scientific and industrial fields. The document details both enzymatic and chemical synthesis routes, offering insights into reaction conditions and expected yields. Furthermore, it outlines effective purification strategies to obtain high-purity this compound, a critical requirement for research and development applications.
Synthesis of this compound
The synthesis of this compound can be broadly categorized into two primary approaches: enzymatic synthesis and chemical synthesis. Each method presents distinct advantages and challenges in terms of selectivity, yield, and process conditions.
Enzymatic Synthesis
Enzymatic synthesis, particularly through lipase-catalyzed esterification of glycerol (B35011) with lauric acid, is a widely employed method due to its high regioselectivity, milder reaction conditions, and environmentally friendly nature. Immobilized lipases are often preferred to facilitate catalyst recovery and reuse.
Experimental Protocol: Lipase-Catalyzed Esterification
-
Reactant Preparation: A mixture of glycerol and lauric acid is prepared. The molar ratio of the reactants is a critical parameter influencing the product distribution.
-
Enzyme Addition: An immobilized lipase, such as Novozym 435 or Lipozyme RM IM, is added to the reactant mixture. The enzyme loading is typically expressed as a weight percentage of the total reactants.
-
Reaction Conditions: The reaction is conducted in a solvent-free system or in an appropriate organic solvent under controlled temperature and agitation. A vacuum may be applied to remove water produced during the esterification, thereby shifting the equilibrium towards product formation.
-
Reaction Monitoring: The progress of the reaction is monitored by analyzing the composition of the reaction mixture at different time intervals using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Termination and Enzyme Recovery: Upon reaching the desired conversion, the reaction is terminated. The immobilized enzyme is then separated from the product mixture by filtration for potential reuse.
| Parameter | Value | Reference |
| Enzyme | Immobilized Lipase (Lipozyme IM-20) | [1] |
| Reactants | Lauric Acid, Glycerol | [1] |
| Molar Ratio (Lauric Acid:Glycerol) | 1:1 | [1] |
| Enzyme Concentration | 3.0% (w/w) | [1] |
| Temperature | 55 °C | [1] |
| Reaction Time | 6 hours | [1] |
| Product Composition | 45.5% Monolaurin (B1671894), 26.8% Dilaurin, 3.1% Trilaurin, 24.6% Lauric Acid | [1] |
| Parameter | Value | Reference |
| Enzyme | Immobilized MAS1-H108W Lipase | [2] |
| Reactants | Olive Oil, Glycerol | [2] |
| Molar Ratio (Oil:Glycerol) | 1:2 | [2] |
| Enzyme Loading | 1.0 wt.% | [2] |
| Temperature | 60 °C | [2] |
| Reaction Time | 4 hours | [2] |
| Diacylglycerol (DAG) Content | 49.3% | [2] |
Chemical Synthesis
Chemical synthesis offers an alternative route to this compound, often involving the direct esterification of glycerol with lauric acid using an acid catalyst. While this method can be cost-effective, it may suffer from lower regioselectivity, leading to the formation of a mixture of mono-, di-, and triglycerides, including the 1,3-dilaurin (B53383) isomer.
Experimental Protocol: Acid-Catalyzed Esterification
-
Reactant and Catalyst Mixing: Lauric acid and glycerol are mixed in a reaction vessel, followed by the addition of an acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (pTSA).
-
Reaction Conditions: The mixture is heated to a specific temperature (e.g., 130 °C) and stirred for a defined period. The reaction is typically carried out in a solvent-free system.[3]
-
Work-up: After the reaction is complete, the catalyst is neutralized, and the crude product mixture is subjected to purification.
| Parameter | Value | Reference |
| Catalyst | Sulfuric Acid (H₂SO₄) | [3] |
| Reactants | Lauric Acid, Glycerol | [3] |
| Molar Ratio (Lauric Acid:Glycerol) | 1:1 | [3] |
| Catalyst Concentration | 5% (w/w) | [3] |
| Temperature | 130 °C | [3] |
| Reaction Time | 6 hours | [3] |
| Product Yield | 31.05% Monolaurin, 4.48% Dilaurin | [3] |
| Parameter | Value | Reference |
| Catalyst | p-Toluenesulfonic Acid (pTSA) | [3] |
| Reactants | Lauric Acid, Glycerol | [3] |
| Molar Ratio (Lauric Acid:Glycerol) | 1:1 | [3] |
| Catalyst Concentration | 2.5% (w/w of lauric acid) | [3] |
| Temperature | 130 °C | [3] |
| Reaction Time | 6 hours | [3] |
| Monolaurin Yield | 43.54% | [3] |
Purification of this compound
The crude product from either synthesis method is a mixture of unreacted starting materials and various glycerides. Therefore, purification is a crucial step to isolate this compound with high purity.
Two-Step Crystallization
A highly effective method for purifying 1,2-diacylglycerols is a two-step solvent crystallization process.[4] This technique leverages the differential solubility of the components in polar and nonpolar solvents at low temperatures.
Experimental Protocol: Two-Step Crystallization
-
First Step (Nonpolar Solvent): The crude product is dissolved in a nonpolar solvent like hexane (B92381) at a specific substrate-to-solvent ratio (e.g., 1:10 w/v). The solution is then cooled to a low temperature (e.g., -40 °C) for an extended period (e.g., 18 hours) to crystallize out the 1,2-diacylglycerols, while fatty acid ethyl esters and triacylglycerols remain in the solution.[4] The solid fraction is then collected by filtration.
-
Second Step (Polar Solvent): The solid fraction obtained from the first step is redissolved in a polar solvent such as methanol (B129727) at a defined ratio (e.g., 1:12 w/v). The solution is then cooled (e.g., to -20 °C) for a shorter duration (e.g., 6 hours).[4] This step is designed to remove any remaining monoacylglycerols and free fatty acids, which are more soluble in the polar solvent at low temperatures. The purified this compound crystallizes out and is collected by filtration. This method has been reported to yield pure 1,2-DAGs with an overall yield of 77.3%.[4]
Column Chromatography
Column chromatography is another common technique for the purification of glycerides. The separation is based on the differential adsorption of the components onto a stationary phase as a mobile phase is passed through the column.
Experimental Protocol: Column Chromatography
-
Column Packing: A glass column is packed with a suitable stationary phase, typically silica (B1680970) gel.
-
Sample Loading: The crude product is dissolved in a minimal amount of a non-polar solvent and loaded onto the top of the column.
-
Elution: A solvent or a gradient of solvents (mobile phase) is passed through the column. A common mobile phase for separating glycerides is a mixture of n-hexane and ethyl acetate.[3]
-
Fraction Collection: The eluent is collected in fractions, and the composition of each fraction is analyzed by thin-layer chromatography (TLC) or another suitable analytical method.
-
Product Isolation: Fractions containing the pure this compound are combined, and the solvent is removed by evaporation to yield the purified product.
Visualizing the Processes and Pathways
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Diacylglycerol Signaling Pathway
1,2-Diacylglycerols (DAGs), including this compound, are crucial second messengers in various cellular signaling cascades. A primary role of sn-1,2-DAG is the activation of Protein Kinase C (PKC).
Caption: A simplified diacylglycerol signaling pathway.
References
Unveiling the Solubility Profile of 1,2-Dilaurin in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of 1,2-Dilaurin, a diacylglycerol of significant interest in various scientific domains. Understanding its behavior in organic solvents is paramount for applications ranging from biochemical assays to the formulation of lipid-based drug delivery systems. This document compiles available quantitative solubility data, details relevant experimental protocols for solubility determination, and illustrates the pivotal role of this compound in cellular signaling.
Quantitative Solubility of this compound
The solubility of this compound, also known as 1,2-didodecanoyl-sn-glycerol, has been qualitatively reported in several organic solvents. Quantitative data, while less abundant, provides crucial benchmarks for experimental design. The following table summarizes the available quantitative solubility data for this compound in various organic solvents. It is important to note that the temperature at which these solubilities were determined is not always specified in the available literature, which can significantly influence the values.
| Organic Solvent | Solubility | Notes |
| Dimethylformamide (DMF) | 20 mg/mL | Temperature not specified. |
| Dimethyl sulfoxide (B87167) (DMSO) | 7 mg/mL | Temperature not specified. |
| Dimethyl sulfoxide (DMSO) | 50 mg/mL | Determined with the aid of ultrasonic warming and heating to 60°C. |
| Ethanol | 30 mg/mL | Temperature not specified. |
| Chloroform | Soluble | Quantitative data not available. |
Note: The significant difference in the reported solubility of this compound in DMSO highlights the impact of temperature and dissolution methodology on solubility.
Experimental Protocols for Determining Solubility
Accurate determination of this compound solubility is critical for its application in research and development. Several established methods can be employed, each with its own advantages and considerations.
Shake-Flask Method
The shake-flask method is a widely recognized technique for determining equilibrium solubility.
Methodology:
-
An excess amount of this compound is added to a known volume of the organic solvent in a sealed flask.
-
The flask is agitated in a constant temperature bath for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.
-
After agitation, the solution is allowed to stand to allow undissolved solid to settle.
-
Aliquots of the supernatant are carefully removed and filtered to separate the saturated solution from any remaining solid.
-
The concentration of this compound in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or a gravimetric method.
Gravimetric Analysis
This method is a straightforward approach for determining solubility, particularly when the solute is non-volatile.
Methodology:
-
A saturated solution of this compound is prepared in the desired organic solvent at a specific temperature, as described in the shake-flask method.
-
A precise volume of the clear, saturated supernatant is transferred to a pre-weighed container.
-
The solvent is evaporated under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of this compound) until a constant weight of the dried solute is achieved.
-
The solubility is calculated based on the mass of the dissolved this compound and the volume of the solvent used.[1]
Thermal Methods: Differential Scanning Calorimetry (DSC) and Hot-Stage Microscopy (HSM)
For solid and semi-solid lipid excipients, thermal methods can be employed to estimate solubility.
Methodology (DSC):
-
A series of mixtures with varying concentrations of this compound in the solid or semi-solid solvent are prepared.
-
The melting enthalpy of the solvent in each mixture is measured using a Differential Scanning Calorimeter.
-
As the concentration of dissolved this compound increases, the melting enthalpy of the solvent decreases.
-
A plot of melting enthalpy versus concentration will show a break-point, which corresponds to the saturation solubility.
Methodology (HSM):
-
Mixtures of this compound and the solvent are prepared and mounted on a microscope slide.
-
The samples are heated on a hot stage while being observed under a polarized light microscope.
-
Below the saturation point, the this compound will completely dissolve in the molten solvent, and no crystalline structures will be visible.
-
Above the saturation point, crystals of this compound will remain visible in the molten solvent. The concentration at which crystals first persist upon melting indicates the saturation solubility.
Role in Cellular Signaling: Protein Kinase C Activation
This compound, as a diacylglycerol (DAG), plays a crucial role as a lipid second messenger in signal transduction pathways. One of the most well-characterized functions of DAGs is the activation of Protein Kinase C (PKC), a family of enzymes that regulate a wide array of cellular processes. The solubility and availability of this compound within the cell membrane are critical for this activation.
Figure 1. Protein Kinase C (PKC) activation pathway initiated by this compound.
Workflow Description:
-
An extracellular signal, such as a hormone or growth factor, binds to its specific receptor on the plasma membrane.
-
This binding activates Phospholipase C (PLC).
-
Activated PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), such as this compound.
-
IP3 diffuses into the cytosol and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺).
-
The increase in cytosolic Ca²⁺ concentration occurs.
-
This compound, being lipid-soluble, remains in the plasma membrane and recruits inactive PKC from the cytosol to the membrane. This interaction partially activates PKC.
-
The binding of Ca²⁺ to PKC leads to its full activation.
-
The fully active PKC then phosphorylates specific substrate proteins.
-
Phosphorylation of these target proteins alters their activity, leading to a cascade of downstream signaling events and ultimately a specific cellular response, such as cell growth, differentiation, or apoptosis.
The solubility of this compound within the lipid bilayer of the plasma membrane is essential for its ability to diffuse laterally and interact effectively with PKC, thereby initiating this critical signaling cascade.
References
The Biochemical Role of 1,2-Dilaurin in Cellular Processes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Dilaurin, a diacylglycerol (DAG) with two lauric acid chains, is a key lipid second messenger implicated in a multitude of cellular signaling pathways. As a member of the 1,2-sn-diacylglycerol family, its primary and most well-characterized role is the activation of Protein Kinase C (PKC). This activation is a critical node in signal transduction, influencing a wide array of cellular processes including proliferation, differentiation, apoptosis, and cellular metabolism. This technical guide provides a comprehensive overview of the biochemical functions of this compound, with a focus on its interaction with PKC and downstream signaling cascades. It includes a summary of comparative quantitative data for diacylglycerol analogues, detailed experimental protocols for studying its effects, and visual representations of relevant signaling pathways and experimental workflows. While specific quantitative data for this compound is not extensively available in public literature, this guide provides a framework for its investigation based on the established roles of similar diacylglycerol species.
Introduction: The Central Role of Diacylglycerols in Cell Signaling
Diacylglycerols (DAGs) are transiently produced at cellular membranes in response to extracellular stimuli. The activation of various cell surface receptors, including G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs), triggers the hydrolysis of membrane phospholipids, primarily phosphatidylinositol 4,5-bisphosphate (PIP2), by phospholipase C (PLC) enzymes. This enzymatic action generates two crucial second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and 1,2-sn-diacylglycerol. While IP3 diffuses into the cytosol to mobilize intracellular calcium, 1,2-diacylglycerols like this compound remain within the membrane to recruit and activate a host of effector proteins.
The most prominent of these effectors is the family of Protein Kinase C (PKC) isozymes. The activation of PKC by DAGs is a stereospecific process, with only the 1,2-sn-isomers being biologically active[1]. The binding of DAG to the C1 domain of conventional and novel PKC isoforms induces a conformational change that relieves autoinhibition and promotes the kinase's catalytic activity. This leads to the phosphorylation of a multitude of substrate proteins, thereby propagating the signal downstream and eliciting specific cellular responses.
Beyond PKC, other cellular proteins with C1 domains, such as Ras guanyl nucleotide-releasing proteins (RasGRPs), chimaerins, and mammalian uncoordinated-13 (Munc13) proteins, are also direct targets of DAG, expanding the signaling repertoire of molecules like this compound. The cellular levels of 1,2-diacylglycerols are tightly regulated, with their signaling action being terminated by conversion to phosphatidic acid by diacylglycerol kinases (DGKs) or through hydrolysis by DAG lipases.
Data Presentation: Comparative Activation of Protein Kinase C by Diacylglycerol Analogues
Generally, unsaturated 1,2-diacylglycerols are more potent activators of PKC than their saturated counterparts when assayed in mixed micellar or pure phosphoserine vesicle systems.[1] Furthermore, diacylglycerols with shorter fatty acyl chains tend to exhibit high activation capacity. The following table summarizes comparative data on the activation of PKC by different diacylglycerol species. This information can serve as a valuable reference for designing experiments and for understanding the potential activity of this compound.
| Diacylglycerol Analogue | Fatty Acyl Chains | Relative PKC Activation Potency | Notes |
| 1,2-Dioleoyl-sn-glycerol (DOG) | C18:1, C18:1 | High | Commonly used as a standard PKC activator. |
| 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) | C18:0, C20:4 | Higher than SDG and SEG for PKCα and PKCδ | Demonstrates isoform-specific activation.[2] |
| 1-Stearoyl-2-docosahexaenoyl-sn-glycerol (SDG) | C18:0, C22:6 | More potent than DOG, SEG, or SAG at 0.5 mol% | Highlights the importance of the sn-2 fatty acid.[3][4] |
| 1-Stearoyl-2-eicosapentaenoyl-sn-glycerol (SEG) | C18:0, C20:5 | Higher than SAG for PKCβI | Shows isoform-specific preferences.[2] |
| 1-Palmitoyl-sn-2-butyrylglycerol | C16:0, C4:0 | As effective as dioleoylglycerol | Shorter chain at sn-2 position can be effective.[5] |
| 1,2-Dimyristoyl-sn-glycerol (DMG) | C14:0, C14:0 | Maximum PKCα activity at 30 mol% in vesicles | Demonstrates concentration-dependent effects.[6] |
| 1,2-Dioctanoyl-sn-glycerol (diC8) | C8:0, C8:0 | Stimulates neurite outgrowth at low doses (5 µM) and reduces it at high doses (60 µM) | Shows dose-dependent cellular effects.[7] |
Note: The activation of PKC is highly dependent on the experimental system, including the lipid composition of vesicles or micelles used in in vitro assays.[1]
Signaling Pathways and Experimental Workflows
GPCR-PLC-PKC Signaling Pathway
The canonical pathway for 1,2-diacylglycerol production and subsequent PKC activation initiated by a G-protein coupled receptor (GPCR) is depicted below.
Experimental Workflow for Investigating this compound's Effects
A typical workflow to characterize the cellular effects of this compound is outlined below. This process involves preparing the compound, treating cells, and then assessing various cellular and molecular endpoints.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the biochemical role of this compound.
In Vitro Protein Kinase C (PKC) Activity Assay
This protocol describes a radiometric filter-binding assay to measure the activity of purified PKC in the presence of this compound.
Materials:
-
Purified recombinant PKC isozyme
-
This compound (in a suitable solvent like chloroform (B151607) or ethanol)
-
PKC substrate peptide (e.g., Ac-MBP(4-14))
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.5 mM EGTA)
-
P81 phosphocellulose paper
-
Phosphoric acid (0.75%)
-
Scintillation counter and vials
Procedure:
-
Prepare Lipid Vesicles:
-
In a glass tube, combine this compound and phosphatidylserine in the desired molar ratio (e.g., 8 mol% this compound and 20 mol% PS).
-
Dry the lipids to a thin film under a stream of nitrogen.
-
Resuspend the lipid film in kinase reaction buffer by vortexing and sonication to form small unilamellar vesicles.
-
-
Set up the Kinase Reaction:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
Kinase reaction buffer
-
Lipid vesicles
-
PKC substrate peptide (e.g., 100 µM)
-
Purified PKC enzyme
-
-
Pre-incubate the mixture for 5 minutes at 30°C.
-
-
Initiate the Reaction:
-
Start the reaction by adding [γ-³²P]ATP (to a final concentration of ~100 µM, with a specific activity of ~300 cpm/pmol).
-
Incubate at 30°C for 10-20 minutes.
-
-
Stop the Reaction and Spot:
-
Stop the reaction by adding an equal volume of 75 mM phosphoric acid.
-
Spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper square.
-
-
Wash and Count:
-
Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid.
-
Wash once with acetone (B3395972) and let them dry.
-
Place the paper squares in scintillation vials with scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.
-
Cell-Based Intracellular Calcium Mobilization Assay
This protocol describes a fluorescent-based assay to measure changes in intracellular calcium levels in response to this compound treatment.
Materials:
-
Target cells (e.g., HEK293T cells)
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Cell Washing:
-
Gently wash the cells twice with HBSS to remove extracellular dye.
-
Add fresh HBSS to each well.
-
-
Measurement:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.
-
Set the instrument to record fluorescence intensity over time (e.g., every 2 seconds for 5 minutes).
-
Establish a baseline fluorescence reading for approximately 30 seconds.
-
Add this compound (and controls) to the wells using the instrument's injector or by manual pipetting.
-
Continue recording the fluorescence to measure the change in intracellular calcium concentration.
-
Quantification of this compound in Biological Samples by LC-MS/MS
This protocol provides a general workflow for the extraction and quantification of this compound from cell or tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9][10]
Materials:
-
Cell or tissue samples
-
Internal standard (e.g., a deuterated or ¹³C-labeled diacylglycerol)
-
Solvents for lipid extraction (e.g., chloroform, methanol, water)
-
LC-MS/MS system with a suitable column (e.g., C18)
Procedure:
-
Sample Homogenization and Lipid Extraction:
-
Homogenize the cell or tissue sample in a suitable buffer.
-
Add the internal standard.
-
Perform a Bligh-Dyer or a similar two-phase lipid extraction using a mixture of chloroform, methanol, and water.
-
Collect the lower organic phase containing the lipids.
-
-
Sample Preparation for LC-MS/MS:
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipids in a solvent compatible with the LC mobile phase (e.g., methanol/isopropanol).
-
-
LC-MS/MS Analysis:
-
Inject the sample onto the LC-MS/MS system.
-
Separate the lipid species using a suitable gradient elution on the LC column.
-
Detect and quantify this compound and the internal standard using multiple reaction monitoring (MRM) in positive ion mode. The precursor ion will correspond to the [M+NH₄]⁺ or [M+Na]⁺ adduct of this compound, and the product ions will correspond to the neutral loss of one of the lauric acid chains.
-
-
Data Analysis:
-
Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
-
Conclusion
This compound, as a key diacylglycerol species, plays a fundamental role in cellular signal transduction, primarily through the activation of Protein Kinase C. Its generation at the plasma membrane in response to a wide range of stimuli initiates a cascade of phosphorylation events that regulate critical cellular functions. While the general principles of diacylglycerol signaling are well-established, the specific quantitative aspects of this compound's interactions and its precise roles in different cellular contexts remain an active area of research. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the biochemical significance of this compound and to explore its potential as a therapeutic target. The noted absence of extensive quantitative data for this compound in the literature highlights an opportunity for future research to fill this knowledge gap and to better understand the nuanced roles of different diacylglycerol species in health and disease.
References
- 1. A comparative study of the activation of protein kinase C alpha by different diacylglycerol isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Implication of acyl chain of diacylglycerols in activation of different isoforms of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acyl chain dependence of diacylglycerol activation of protein kinase C activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural and chemical specificity of diacylglycerols for protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Correlation between protein kinase C alpha activity and membrane phase behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,2-dioctanoyl-s,n-glycerol-induced activation of protein kinase C results in striking, but reversible growth cone shape changes and an accumulation of f-actin and serine 41-phosphorylated GAP-43 in the axonal process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Cellular Choreography of 1,2-Dilaurin: An In-Depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dilaurin, a diacylglycerol (DAG) molecule, plays a pivotal role as a second messenger in a multitude of cellular signaling pathways. Composed of a glycerol (B35011) backbone with two lauric acid chains esterified at the sn-1 and sn-2 positions, its primary function is to allosterically activate a range of intracellular effector proteins, thereby orchestrating a diverse array of physiological and pathological responses. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound in biological systems, with a focus on its interaction with key signaling proteins, detailed experimental protocols for its study, and quantitative data to inform research and development.
Core Mechanism of Action: Activation of Protein Kinase C (PKC)
The most well-characterized mechanism of action for this compound is the activation of Protein Kinase C (PKC) isozymes. As a key signaling node, PKC regulates a vast number of cellular processes, including cell proliferation, differentiation, apoptosis, and migration.
Signaling Pathway
The canonical pathway for PKC activation by this compound begins with the stimulation of cell surface receptors, such as G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs). This activation leads to the recruitment and activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), such as this compound.
IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The subsequent increase in intracellular Ca2+ concentration causes the translocation of conventional PKC isoforms (cPKCs) to the plasma membrane. At the membrane, this compound, embedded within the lipid bilayer, binds to the C1 domain of PKC. This binding event, in conjunction with Ca2+ and phosphatidylserine (B164497) (PS), induces a conformational change in PKC, relieving its autoinhibition and activating its kinase domain. The activated PKC then phosphorylates a multitude of downstream substrate proteins on serine and threonine residues, propagating the signal and eliciting a cellular response. Novel PKC isoforms (nPKCs) are activated by DAG without the requirement for Ca2+.
Quantitative Data for Diacylglycerol Activity
While specific quantitative data for this compound is sparse in the readily available literature, data from structurally similar diacylglycerols, such as 1,2-dioctanoyl-sn-glycerol (B43705) (DOG), provide valuable insights into the expected potency and binding affinities.
| Compound | Target | Assay Type | Value | Reference |
| 1-Oleoyl-2-acetyl-sn-glycerol | PKC in T84 cells | Inhibition of PGE2-stimulated cAMP accumulation | EC50: ~38 nM | [1] |
| 1,2-dioctanoyl-s,n-glycerol (diC8) | Neurite outgrowth in spinal cord explants | Stimulation | 5 µM | |
| 1,2-dioctanoyl-s,n-glycerol (diC8) | Neurite outgrowth in spinal cord explants | Inhibition | 60 µM | |
| Phorbol 12,13-dibutyrate (PDB) | PKC in T84 cells | Inhibition of PGE2-stimulated cAMP accumulation | EC50: 52 nM | [1] |
Note: The above data is for DAG analogs and should be considered representative. The specific potency of this compound may vary depending on the cell type, PKC isoform, and experimental conditions.
Experimental Protocols
Quantification of Cellular Diacylglycerol (DAG) Levels
This protocol describes a common method for quantifying total cellular DAG levels, which can be adapted to measure changes in response to stimuli or treatment with exogenous this compound.
Principle: Cellular lipids are extracted and then incubated with E. coli diacylglycerol kinase (DGK) and [γ-³²P]ATP. The DGK specifically phosphorylates DAG to produce [³²P]-phosphatidic acid (PA), which is then separated by thin-layer chromatography (TLC) and quantified.
Methodology:
-
Cell Culture and Stimulation: Culture cells to the desired confluency. Treat with agonist or vehicle control for the desired time.
-
Lipid Extraction:
-
Wash cells with ice-cold PBS.
-
Scrape cells into a glass tube containing a mixture of chloroform (B151607):methanol (1:2, v/v).
-
Vortex thoroughly and incubate on ice.
-
Add chloroform and water to achieve a final ratio of chloroform:methanol:water of 2:2:1.8.
-
Vortex and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Diacylglycerol Kinase Assay:
-
Resuspend the dried lipids in a detergent solution (e.g., octyl-β-D-glucoside with cardiolipin).
-
Add the reaction buffer containing imidazole, NaCl, MgCl₂, EGTA, and DTT.
-
Add E. coli DGK.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate at room temperature.
-
Stop the reaction by adding a chloroform:methanol mixture.
-
Perform a second lipid extraction as described above.
-
-
Thin-Layer Chromatography (TLC):
-
Spot the final lipid extract onto a silica (B1680970) gel TLC plate.
-
Develop the plate in a solvent system (e.g., chloroform:methanol:acetic acid).
-
Dry the plate and expose it to a phosphor screen or X-ray film.
-
-
Quantification:
-
Scrape the radioactive spots corresponding to phosphatidic acid into scintillation vials.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the amount of DAG based on a standard curve generated with known amounts of a DAG standard.
-
In Vitro Protein Kinase C (PKC) Activity Assay
This protocol provides a method to directly measure the kinase activity of PKC in the presence of this compound.
Principle: The assay measures the transfer of a radiolabeled phosphate (B84403) group from [γ-³²P]ATP to a specific PKC substrate peptide. The amount of incorporated radioactivity is proportional to the PKC activity.
Methodology:
-
Reaction Setup: In a microcentrifuge tube on ice, combine:
-
PKC substrate peptide.
-
Lipid activator solution containing phosphatidylserine and this compound (sonicated to form micelles).
-
Assay buffer (e.g., HEPES, MgCl₂, CaCl₂).
-
Purified PKC enzyme or cell lysate containing PKC.
-
-
Initiation of Reaction: Add [γ-³²P]ATP to start the reaction.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-20 minutes).
-
Termination of Reaction: Spot an aliquot of the reaction mixture onto a phosphocellulose paper (e.g., P81). The peptide substrate binds to the paper, while the unincorporated [γ-³²P]ATP does not.
-
Washing: Wash the phosphocellulose paper extensively with phosphoric acid to remove unbound radioactivity.
-
Quantification: Place the washed paper in a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter.
Alternative and Additional Signaling Pathways
Beyond PKC, this compound, as a diacylglycerol, has the potential to activate other C1 domain-containing proteins, expanding its signaling repertoire.
Ras Guanine (B1146940) Nucleotide-Releasing Proteins (RasGRPs)
RasGRPs are a family of guanine nucleotide exchange factors (GEFs) for Ras and Rap small GTPases. They possess a C1 domain that binds DAG, leading to their recruitment to the membrane and subsequent activation of Ras/Rap signaling pathways, which are critical for cell proliferation and differentiation. The activation of RasGRPs by DAG provides a direct link between lipid second messengers and the Ras signaling cascade, independent of the classical receptor tyrosine kinase-Grb2-SOS pathway.
Munc13 Proteins
Munc13 proteins are essential for the priming of synaptic vesicles for exocytosis. They also contain a C1 domain that binds to DAG. This interaction is thought to induce a conformational change in Munc13, promoting its function in SNARE complex formation and thereby regulating neurotransmitter release. The activation of Munc13 by DAG represents a critical mechanism for modulating synaptic plasticity.[2]
Conclusion
This compound is a crucial lipid second messenger that primarily exerts its biological effects through the activation of Protein Kinase C. However, its influence extends to other C1 domain-containing proteins, including RasGRPs and Munc13s, highlighting its role as a key regulator in a complex network of signaling pathways. The experimental protocols detailed in this guide provide a robust framework for investigating the multifaceted actions of this compound in various biological contexts. Further research, particularly focusing on generating specific quantitative data for this compound, will be invaluable for a more complete understanding of its physiological and pathological roles and for the development of novel therapeutic strategies targeting DAG-mediated signaling.
References
A Comprehensive Technical Review of 1,2-Dilaurin in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dilaurin, a diacylglycerol ester of lauric acid and glycerol (B35011), is a multifaceted compound with significant applications across various scientific domains, from its role as a key intermediate in lipid metabolism to its emerging potential in advanced drug delivery systems. This technical guide provides an in-depth review of the existing research on this compound, focusing on its physicochemical properties, synthesis, experimental applications, and its role in cellular signaling. The information is presented to be a valuable resource for researchers and professionals in drug development, offering a consolidated repository of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Physicochemical Properties of this compound
Understanding the fundamental physicochemical properties of this compound is crucial for its application in research and formulation development. While some specific quantitative data such as a definitive critical micelle concentration (CMC) remains elusive in publicly available literature, a compilation of its known properties is presented below.
| Property | Value | References |
| Molecular Formula | C27H52O5 | [1][2][3][4] |
| Molecular Weight | 456.70 g/mol | [1][2][3][4] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 40-50 °C | |
| Solubility | Soluble in organic solvents such as ethanol (B145695) and chloroform. | [5] |
| Critical Micelle Concentration (CMC) | Not explicitly found in the literature. |
Synthesis and Purification
The synthesis of this compound can be approached through several methods, primarily involving the esterification of glycerol with lauric acid.
General Esterification Synthesis
A common method for synthesizing this compound involves the direct esterification of glycerol with two equivalents of lauric acid or its derivatives, often in the presence of an acid or enzyme catalyst. The reaction typically yields a mixture of mono-, di-, and triglycerides, from which this compound must be separated and purified.
Experimental Protocol: Enzymatic Synthesis of Laurins
This protocol is adapted from studies on the enzymatic synthesis of monolaurin, where dilaurin is a significant byproduct.
-
Reaction Setup: Combine lauric acid and glycerol in a solvent-free system.
-
Enzyme Addition: Introduce an immobilized lipase (B570770) (e.g., Candida antarctica lipase B) to the mixture.
-
Incubation: Maintain the reaction at a controlled temperature (e.g., 60°C) with constant stirring for a specified duration (e.g., 24 hours).
-
Purification: The resulting mixture of monolaurin, this compound, 1,3-dilaurin, and trilaurin (B1682545) can be separated using column chromatography on silica (B1680970) gel, eluting with a gradient of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).
Applications in Drug Delivery
This compound's amphiphilic nature and biocompatibility make it a promising excipient in the formulation of lipid-based drug delivery systems, particularly solid lipid nanoparticles (SLNs).
Solid Lipid Nanoparticle (SLN) Formulation
SLNs are colloidal carriers that are solid at room and body temperature. They offer advantages such as controlled drug release, protection of labile drugs, and the potential for targeted delivery.
Experimental Protocol: Preparation of this compound-based SLNs by High-Shear Homogenization
This is a general protocol that can be adapted for the formulation of SLNs using this compound.
-
Lipid Phase Preparation: Melt this compound by heating it above its melting point (e.g., 55-60°C). Dissolve the lipophilic drug in the molten lipid.
-
Aqueous Phase Preparation: Heat a surfactant solution (e.g., Poloxamer 188, Tween 80) to the same temperature as the lipid phase.
-
Emulsification: Add the hot aqueous phase to the molten lipid phase and homogenize the mixture at high speed (e.g., 10,000-20,000 rpm) for a short period (e.g., 5-10 minutes) to form a coarse oil-in-water emulsion.
-
Nanoparticle Formation: Subject the coarse emulsion to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range.
-
Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
Purification: Unentrapped drug and excess surfactant can be removed by methods such as dialysis or centrifugation.[6]
Workflow for SLN Preparation and Characterization
Quantitative Data for this compound-based Formulations
Experimental Protocols for Characterization and Evaluation
In Vitro Drug Release Studies
Assessing the rate and extent of drug release from a formulation is critical for predicting its in vivo performance.
Experimental Protocol: Dialysis Bag Method for In Vitro Drug Release
-
Preparation: Suspend a known amount of the this compound-based nanoparticle formulation in a small volume of release medium.
-
Dialysis: Place the suspension in a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the nanoparticles.
-
Incubation: Immerse the sealed dialysis bag in a larger volume of release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.
-
Sampling: At predetermined time intervals, withdraw aliquots from the external release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Analysis: Quantify the amount of drug in the collected samples using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).[6]
Cell Viability Assays
Evaluating the cytotoxicity of a drug delivery system is a crucial step in its preclinical assessment.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of the this compound-based formulation and control substances for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Role in Cellular Signaling: The Diacylglycerol (DAG) Pathway
This compound, as a diacylglycerol, is an important second messenger in various cellular signaling pathways. One of the most well-characterized pathways initiated by DAG is the activation of Protein Kinase C (PKC).
Diacylglycerol (DAG) Signaling Pathway
Upon stimulation of certain cell surface receptors, such as G-protein coupled receptors (GPCRs), the enzyme Phospholipase C (PLC) is activated. PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytosol and binds to receptors on the endoplasmic reticulum, triggering the release of calcium ions (Ca2+). The increase in intracellular Ca2+ and the presence of DAG at the membrane synergistically activate various isoforms of Protein Kinase C (PKC).[5][8][9] Activated PKC then phosphorylates a wide range of downstream target proteins, leading to diverse cellular responses such as proliferation, differentiation, and apoptosis.[10]
Toxicology
The toxicological profile of this compound is an important consideration for its use in drug delivery. While it is generally regarded as safe for cosmetic use, comprehensive in vivo toxicity data for oral or parenteral administration in the context of drug delivery is limited.[1] Standard preclinical toxicology studies would be required to establish a safe dosage range for any new formulation. These studies typically involve acute and repeated-dose toxicity assessments in animal models to identify potential target organs of toxicity and to determine the no-observed-adverse-effect level (NOAEL).
General Workflow for Preclinical Toxicology Assessment
Conclusion and Future Directions
This compound presents as a promising, biocompatible lipid for the development of novel drug delivery systems. Its role as a second messenger in the DAG signaling pathway also opens avenues for its use in modulating cellular functions. However, this review highlights a critical need for more quantitative research into its physicochemical properties, particularly its CMC, and its performance in drug delivery applications. Future studies should focus on:
-
Quantitative Characterization: Determining the precise solubility of this compound in various pharmaceutically relevant solvents and establishing its CMC.
-
Formulation Optimization: Developing and optimizing specific protocols for the formulation of this compound-based nanoparticles, with a focus on maximizing drug encapsulation efficiency and loading capacity for a range of therapeutic agents.
-
In-depth Biological Evaluation: Investigating the specific interactions of this compound with different PKC isoforms and elucidating the downstream effects in various cell types.
-
Comprehensive Toxicological Profiling: Conducting thorough in vivo toxicity studies to establish a clear safety profile for this compound when used as a drug delivery vehicle via different routes of administration.
Addressing these research gaps will be instrumental in unlocking the full potential of this compound for the advancement of pharmaceutical sciences and the development of next-generation therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Recent Update: Solid Lipid Nanoparticles for Effective Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Studies of the Uptake and Internalization Pathways of Different Lipid Nano-Systems Intended for Brain Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 10. Protein kinase C isoforms: Multi-functional regulators of cell life and death - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Isomerism and Stereochemistry of 1,2-Dilaurin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1,2-Dilaurin, a diacylglycerol (DAG), is a critical molecule in cellular metabolism and signaling. Its biological function is intricately linked to its specific chemical structure, including both the position of its fatty acid chains and their spatial orientation. This technical guide provides a comprehensive overview of the structural isomerism and stereochemistry of this compound, offering detailed insights into its synthesis, characterization, and biological significance. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing detailed experimental protocols and clearly structured data to facilitate further investigation and application of this multifaceted lipid molecule.
Structural Isomerism of Dilaurin
Diacylglycerols, such as dilaurin, are esters derived from glycerol (B35011) and two fatty acids. The structural isomerism of dilaurin primarily concerns the positions at which the two lauric acid chains are esterified to the glycerol backbone. This results in two main positional isomers: this compound and 1,3-Dilaurin.[1][2] These isomers possess distinct physical, chemical, and biological properties.[1][2]
This compound
In this compound, the two lauric acid molecules are esterified to the sn-1 and sn-2 positions of the glycerol backbone.[3] This isomer is a key intermediate in various metabolic pathways and a crucial second messenger in cellular signaling.[1][4]
1,3-Dilaurin
In 1,3-Dilaurin, the lauric acid molecules are attached to the sn-1 and sn-3 positions of the glycerol backbone.[5] While also a metabolic intermediate, its roles and properties differ significantly from those of the 1,2-isomer.[1]
Stereochemistry of this compound
The central carbon atom (sn-2) of the glycerol backbone in this compound is a chiral center, leading to the existence of two stereoisomers, which are enantiomers of each other. These are designated as sn-1,2-Dilaurin and sn-2,3-Dilaurin.[1] The stereochemical configuration is a critical determinant of the biological activity of this compound.
-
sn-1,2-Dilaurin: The lauric acids are at the sn-1 and sn-2 positions.
-
sn-2,3-Dilaurin: The lauric acids are at the sn-2 and sn-3 positions.
A mixture containing equal amounts of both enantiomers is referred to as a racemic mixture, denoted as rac-1,2-Dilaurin.[3]
Visualization of Isomeric Relationships
The structural and stereochemical relationships between the different forms of dilaurin can be visualized as follows:
Caption: Structural and stereochemical isomers of dilaurin.
Quantitative Data Summary
| Property | This compound (racemic) | 1,3-Dilaurin |
| Molecular Formula | C₂₇H₅₂O₅[6][7] | C₂₇H₅₂O₅[8][9] |
| Molecular Weight | 456.70 g/mol [6][7] | 456.7 g/mol [8][9] |
| Melting Point | 53-56 °C[3][5] | 56 - 61 °C[4] |
| Boiling Point | 531.0 ± 17.0 °C (Predicted)[3] | Not available |
| Density | 0.953 ± 0.06 g/cm³ (Predicted)[3][5] | Not available |
| pKa | 13.69 ± 0.10 (Predicted)[3] | Not available |
| Physical State | White to off-white crystalline solid[3] | White, waxy solid[10] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) and chloroform.[10] | Soluble in DMF (20 mg/ml) and DMSO (30 mg/ml).[8] |
| CAS Number | 17598-94-6[6][7] | 539-93-5[8][9] |
Biological Significance and Signaling Pathways
1,2-Diacylglycerols are potent second messengers that play a crucial role in signal transduction. A primary mechanism of action is the activation of Protein Kinase C (PKC).[11][12] Upon stimulation of cell surface receptors, enzymes such as phospholipase C are activated, leading to the hydrolysis of membrane phospholipids (B1166683) and the generation of 1,2-diacylglycerol. This, in turn, recruits and activates PKC at the cell membrane, initiating a cascade of downstream phosphorylation events that regulate a multitude of cellular processes.[11][13]
Protein Kinase C (PKC) Activation Pathway
References
- 1. Rapid separations of diacyl- and dialkylglycerol enantiomers by high performance liquid chromatography on a chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lipase-catalyzed two-step esterification for solvent-free production of mixed lauric acid esters with antibacterial and antioxidative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cocktail biosynthesis of triacylglycerol by rational modulation of diacylglycerol acyltransferases in industrial oleaginous Aurantiochytrium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent-Free Lipase-Catalyzed Synthesis of Diacylgycerols as Low-Calorie Food Ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Enzymatic Synthesis of Diacylglycerol-Enriched Oil by Two-Step Vacuum-Mediated Conversion of Fatty Acid Ethyl Ester and Fatty Acid From Soy Sauce By-Product Oil as Lipid-Lowering Functional Oil [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. biotage.com [biotage.com]
- 12. researchgate.net [researchgate.net]
- 13. gcms.cz [gcms.cz]
The Nexus of Nature and Synthesis: A Technical Guide to 1,2-Dilaurin
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Dilaurin, a diacylglycerol ester of lauric acid, holds significant interest in various scientific domains due to its physicochemical properties and biological activities. While not abundantly present in its free form in nature, its precursor, lauric acid, is readily available from several botanical sources. This technical guide provides a comprehensive overview of the primary natural sources rich in lauric acid, details established methods for the extraction of these precursor oils, and outlines the subsequent synthetic routes to obtain this compound. Furthermore, this document elucidates the key signaling pathway in which this compound, as a diacylglycerol, plays a crucial role. All quantitative data are presented in structured tables for clarity, and detailed experimental protocols are provided.
Natural Sources of Lauric Acid: The Precursor to this compound
This compound is not directly extracted from natural sources in commercially viable quantities. Instead, its synthesis relies on the availability of its constituent fatty acid, lauric acid. The primary and most abundant natural sources of lauric acid are coconut oil and palm kernel oil.
Table 1: Lauric Acid Content in Primary Natural Sources
| Natural Source | Scientific Name | Lauric Acid (C12:0) Content (%) |
| Coconut Oil | Cocos nucifera | 45-53[1] |
| Palm Kernel Oil | Elaeis guineensis | 48[2] |
Extraction of Lauric Acid-Rich Oils from Natural Sources
The initial step towards obtaining this compound involves the efficient extraction of lauric acid-rich triglycerides from their natural matrices. Various methods can be employed, each with its own set of advantages and considerations regarding yield, purity, and environmental impact.
Supercritical Fluid Extraction (SFE) with CO₂
Supercritical CO₂ extraction is a green and highly efficient method for obtaining high-quality oils.
Experimental Protocol: Supercritical CO₂ Extraction of Palm Kernel Oil [3]
-
Sample Preparation: Palm kernels are dried to a moisture content of approximately 4-7% and then ground to a uniform particle size.
-
Apparatus: A supercritical fluid extraction pilot plant equipped with a fixed-bed extractor.
-
Extraction Parameters:
-
Pressure: 15-25 MPa
-
Temperature: 318-323 K
-
Solvent: Supercritical Carbon Dioxide (CO₂)
-
-
Procedure: a. The ground palm kernel is loaded into the extraction vessel. b. Supercritical CO₂ is passed through the fixed bed of the sample. c. The oil-laden CO₂ is then passed through a separator where the pressure and/or temperature is changed, causing the oil to precipitate out of the CO₂. d. The CO₂ can be recycled back to the extractor.
-
Analysis: The extracted oil is analyzed by gas chromatography to determine its fatty acid profile, specifically the concentration of lauric acid. At 15 MPa, the lauric acid concentration can reach up to 53.10%.[3]
Solvent Extraction
Solvent extraction is a conventional and widely used method for oil extraction, particularly on a large industrial scale.
Experimental Protocol: Hexane (B92381) Extraction of Palm Kernel Oil [4]
-
Sample Preparation: Dried and cracked palm kernels are rolled into flakes to increase the surface area for extraction.
-
Apparatus: A Soxhlet extractor or a continuous solvent extraction system.
-
Solvent: n-Hexane is a commonly used solvent.
-
Procedure: a. The flaked palm kernels are placed in the extractor. b. The solvent (n-hexane) is percolated through the sample, dissolving the oil. c. The resulting solution of oil in hexane (miscella) is collected. d. The solvent is then evaporated from the miscella to yield the crude palm kernel oil. The solvent is recovered and can be reused.
-
Post-treatment: The crude oil may undergo refining, bleaching, and deodorizing processes to remove impurities.
Synthesis of this compound
Once the lauric acid-rich oil is obtained, this compound can be synthesized. It is often produced as a component in a mixture with monolaurin (B1671894) and other glycerides.
Enzymatic Glycerolysis
Enzymatic methods offer high selectivity and milder reaction conditions compared to chemical synthesis.
Experimental Protocol: Enzymatic Synthesis of Monolaurin and Dilaurin [5]
-
Reactants:
-
Palm kernel oil (or a blend of palm kernel olein and stearin)
-
Glycerol
-
Immobilized lipase (B570770) (e.g., Lipozyme RM IM)
-
Solvent (e.g., tert-butanol)
-
-
Reaction Conditions:
-
Oil to Glycerol Molar Ratio: 1:4
-
Enzyme Concentration: 10% (w/w of oil)
-
Solvent to Oil Ratio: 2:1 (v/w)
-
Temperature: 40°C
-
Agitation: 600 rpm
-
-
Procedure: a. The oil, glycerol, and solvent are mixed in a reaction vessel. b. The immobilized lipase is added to the mixture. c. The reaction is carried out at the specified temperature and agitation for a set period (e.g., 24 hours).
-
Product Analysis and Purification: a. The product mixture is analyzed using techniques like High-Performance Liquid Chromatography (HPLC) to determine the composition of mono-, di-, and triglycerides. b. This compound can be purified from the reaction mixture using column chromatography.
Signaling Pathway of Diacylglycerols
This compound, as a 1,2-diacyl-sn-glycerol, is a signaling molecule that activates Protein Kinase C (PKC).[6] The activation of PKC by diacylglycerol is a crucial step in many cellular processes.[7][8][9]
Caption: The Diacylglycerol (DAG) signaling pathway.
Pathway Description:
-
Receptor Activation: The pathway is initiated by the binding of a ligand to a G-protein coupled receptor (GPCR) on the cell surface.
-
G-Protein Activation: This activates an associated Gq protein.
-
PLC Activation: The activated Gq protein stimulates Phospholipase C (PLC).
-
PIP₂ Hydrolysis: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG), such as this compound.[10]
-
IP₃-Mediated Calcium Release: IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.
-
PKC Activation: The increase in intracellular Ca²⁺ and the presence of DAG at the membrane synergistically activate Protein Kinase C (PKC).[6]
-
Cellular Response: Activated PKC then phosphorylates a variety of downstream target proteins, leading to a cascade of cellular responses, including cell proliferation, differentiation, and apoptosis.
Conclusion
While this compound is not a primary product of direct natural extraction, its synthesis is intrinsically linked to the abundance of lauric acid in natural sources like coconut and palm kernel oil. This guide has provided a detailed overview of the extraction of these precursor oils and the subsequent synthesis of this compound. Understanding its role as a diacylglycerol in the crucial PKC signaling pathway is fundamental for researchers in drug development and cellular biology. The methodologies and data presented herein offer a foundational resource for further investigation and application of this versatile molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. ijert.org [ijert.org]
- 3. Lauric Acid Rich Oil Supercritical Extraction and Methodology to Predict Solubility [article.sapub.org]
- 4. Palm Kernel Oil - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Enzymatic Glycerolysis of Palm Kernel Olein-Stearin Blend for Monolaurin Synthesis as an Emulsifier and Antibacterial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The stereospecific activation of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diacylglycerol pathway | PPTX [slideshare.net]
- 8. Activation mechanisms of protein kinase C: maturation, catalytic activation, and targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Crystal Structure and Allosteric Activation of Protein Kinase C βII - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Does diacylglycerol serve as a signaling molecule in plants? - PMC [pmc.ncbi.nlm.nih.gov]
1,2-Dilaurin and its role in lipid metabolism
An In-depth Technical Guide on 1,2-Dilaurin and its Role in Lipid Metabolism
Introduction
This compound, also known as 1,2-dilauroyl-sn-glycerol (B159022) (1,2-DLG), is a diacylglycerol (DAG) molecule composed of a glycerol (B35011) backbone with two lauric acid (12:0) fatty acid chains esterified at the sn-1 and sn-2 positions.[1][2] As a member of the diacylglycerol family, this compound is a critical intermediate and signaling molecule in lipid metabolism. Diacylglycerols are generated in cellular membranes through the hydrolysis of phospholipids (B1166683) like phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) in response to extracellular signals.[1][3] They occupy a central node in cellular biochemistry, directing metabolic flux towards the synthesis of complex lipids or initiating downstream signaling cascades. This guide provides a comprehensive technical overview of this compound's multifaceted roles, focusing on its function in key signaling pathways and metabolic processes, supported by experimental data and protocols for its study.
Core Roles of this compound in Lipid Metabolism
This compound, like other sn-1,2-diacylglycerols, has two primary fates within the cell, placing it at a crucial metabolic branch point:
-
Second Messenger in Signal Transduction : As a signaling molecule, this compound is a potent activator of Protein Kinase C (PKC) isozymes, which regulate a vast array of cellular processes including cell growth, differentiation, and apoptosis.[4][5]
-
Metabolic Intermediate : As a substrate, it can be further metabolized through two major pathways:
Signaling Pathway: Activation of Protein Kinase C (PKC)
The most well-characterized role of 1,2-diacylglycerols is the activation of the PKC family of serine/threonine kinases.[5] The generation of DAG in the inner leaflet of the plasma membrane recruits PKC from the cytosol and activates it.[3] This process is stereospecific, with 1,2-sn-diacylglycerols being the most potent activators.[3]
The activation mechanism involves the C1 domain of conventional and novel PKC isoforms, which binds to DAG.[4] This binding event stabilizes the translocation of PKC to the membrane and induces a conformational change that relieves the autoinhibition by the pseudosubstrate domain, allowing the kinase to phosphorylate its target substrates.[3][4] The saturation of the fatty acyl chains of the DAG molecule can influence the efficiency of PKC activation.[5]
Metabolic Conversion to Phosphatidic Acid (PA)
Diacylglycerol kinases (DGKs) catalyze the phosphorylation of DAG to produce phosphatidic acid (PA), a crucial reaction that serves two purposes: it attenuates DAG-mediated PKC signaling and generates PA, which is itself a bioactive lipid second messenger and a precursor for the synthesis of other phospholipids.[6][7][10] There are ten mammalian DGK isozymes, which exhibit different substrate specificities and subcellular localizations, allowing for tight spatial and temporal control of DAG and PA levels.[7][11] The selective substrate for most DGKs is the sn-1,2 DAG isomer.[7]
Metabolic Conversion to Triacylglycerol (TAG)
The final and committing step in the synthesis of triacylglycerols (TAGs) is catalyzed by two key enzymes, Diacylglycerol Acyltransferase 1 (DGAT1) and DGAT2.[8] These enzymes esterify an acyl-CoA molecule to the free hydroxyl group at the sn-3 position of 1,2-diacylglycerol. While both enzymes catalyze the same reaction, they are encoded by different genes, have distinct protein structures, and are thought to have non-redundant functions.[8][9] Studies suggest that DGAT2 may preferentially use newly synthesized DAG and fatty acids for TAG synthesis destined for secretion as very low-density lipoprotein (VLDL), while DGAT1 may be more involved in re-esterifying fatty acids from intracellular lipid droplet turnover.[8][12] Inhibition of both DGAT1 and DGAT2 can drastically decrease intestinal TAG absorption.[13][14]
Quantitative Data Summary
The following tables summarize key quantitative data related to the metabolism and signaling functions of diacylglycerols.
Table 1: Enzyme Kinetics for Human Diacylglycerol Kinase (DGK) Isoforms Substrate: 1,2-dilauroyl-sn-glycerol (DLG) at 500 μM concentration.
| DGK Isoform | Apparent ATP Km (μM) |
| DGKα | 87.2 |
| DGKβ | 12.3 |
| DGKγ | 16.1 |
| DGKδ | 14.5 |
| DGKε | 14.2 |
| DGKζ | 118.8 |
| DGKη | 12.6 |
| DGKι | 12.6 |
| DGKθ | 15.6 |
| Data sourced from Reaction Biology Corp. technical documents.[11] |
Table 2: Concentrations of Bioactive Lipids in Cellular Models
| Parameter | Cell Type | Condition | Value / Observation | Reference |
| Diradylglycerol Composition | CTLL-2 T-cells | Resting | 44% 1,2-diacylglycerol, 55% 1-O-alkyl-2-acylglycerol | [15] |
| Interleukin-2 Effect on Diradylglycerol | CTLL-2 T-cells | 15 min IL-2 Stimulation | >50% reduction in 1-O-alkyl-2-acylglycerol; ~10% reduction in 1,2-diacylglycerol | [15] |
| Fatty Acid Concentration for PKC Activation | In vitro assay | Synergistic with DAG | 20-50 μM of cis-unsaturated fatty acids (e.g., arachidonic, oleic) for maximal activation | [16] |
| Phorbol Ester (PMA) Inhibition of DAG Formation | Human Platelets | Thrombin Stimulation | 60 nM PMA caused 50% inhibition of thrombin-stimulated DAG formation | [17] |
Key Experimental Protocols
General Lipid Extraction from Cultured Cells
This protocol is a generalized method based on the principles of the Bligh and Dyer or Folch methods for extracting total lipids, including this compound, from cell pellets.[18][19]
Materials:
-
Cell pellet
-
Phosphate-buffered saline (PBS), ice-cold
-
Chloroform (B151607) (CHCl₃)
-
Methanol (B129727) (MeOH)
-
0.9% NaCl solution or pure water
-
Glass tubes with Teflon-lined caps
-
Centrifuge
Procedure:
-
Harvest cells and wash the pellet once with ice-cold PBS to remove media components. Centrifuge at 500 x g for 5 minutes and discard the supernatant.
-
For a cell pellet of approximately 1x10⁷ cells, add 1 mL of ice-cold methanol and vortex thoroughly to break up the pellet and quench metabolic activity.
-
Add 2 mL of chloroform to the methanol suspension. The ratio of Chloroform:Methanol should be 2:1 (v/v).
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and lipid extraction.
-
Add 0.8 mL of 0.9% NaCl solution to induce phase separation. Vortex for another 30 seconds.
-
Centrifuge the sample at 1,000 x g for 10 minutes. This will result in two distinct phases separated by a protein disk.
-
The lower organic phase contains the total lipids. Carefully collect this lower phase using a glass Pasteur pipette, avoiding the protein interface, and transfer it to a new clean glass tube.
-
Dry the extracted lipids under a gentle stream of nitrogen gas.
-
Resuspend the dried lipid film in a small, known volume of chloroform or an appropriate solvent for downstream analysis (e.g., LC-MS).[20] Store at -80°C under nitrogen or argon.
Diacylglycerol Kinase (DGK) Activity Assay
This protocol outlines a common in vitro method for measuring DGK activity by quantifying the conversion of DAG to radiolabeled phosphatidic acid.[6][21]
Materials:
-
Source of DGK enzyme (e.g., cell lysate, purified protein)
-
Assay Buffer: 50 mM Hepes (pH 7.5), 100 mM NaCl, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT.
-
Lipid Substrate: 1,2-diacylglycerol (e.g., this compound) and phosphatidylserine (B164497) (PS) prepared as mixed micelles or in small unilamellar vesicles (SUVs).
-
[γ-³²P]ATP solution with a known specific activity.
-
Reaction termination solution: Chloroform/Methanol/HCl (100:200:2, v/v/v).
-
Thin Layer Chromatography (TLC) plates (silica gel).
-
TLC developing solvent: Chloroform/Methanol/Acetic Acid (65:15:5, v/v/v).
-
Phosphorimager or scintillation counter.
Procedure:
-
Reaction Setup : In a microfuge tube, prepare the reaction mixture by adding the assay buffer, lipid substrate (e.g., 1 mM DAG and 4 mM PS in micelles), and the enzyme source.
-
Initiate Reaction : Start the reaction by adding the [γ-³²P]ATP solution (final concentration typically 1-2 mM). The total reaction volume is typically 50-100 μL.
-
Incubation : Incubate the reaction at 30°C or 37°C for a specified time (e.g., 10-20 minutes), ensuring the reaction is within the linear range.
-
Termination : Stop the reaction by adding 750 μL of the termination solution (Chloroform/Methanol/HCl).
-
Lipid Extraction : Add 250 μL of chloroform and 250 μL of 1 M NaCl to the terminated reaction to induce phase separation. Vortex and centrifuge.
-
TLC Analysis : Spot a known volume of the lower organic phase onto a silica (B1680970) TLC plate.
-
Chromatography : Develop the TLC plate in the developing solvent until the solvent front is near the top. Allow the plate to dry completely.
-
Quantification : Visualize the radiolabeled phosphatidic acid spot using a phosphorimager. Scrape the corresponding spot from the silica and quantify the radioactivity using a scintillation counter.
-
Calculation : Calculate the DGK activity based on the amount of ³²P incorporated into phosphatidic acid per unit time per amount of protein (e.g., in pmol/min/mg).
Fluorometric Diacylglycerol (DAG) Quantification Assay
This protocol is based on a coupled enzymatic reaction, often available in commercial kits, for the quantification of total DAG in a sample.[22][23]
Workflow:
-
Phosphorylation : A kinase phosphorylates the DAG in the sample to yield phosphatidic acid (PA). DAG + ATP -> PA + ADP
-
Hydrolysis : A lipase (B570770) is used to hydrolyze PA, producing glycerol-3-phosphate. PA -> Glycerol-3-Phosphate + Fatty Acids
-
Oxidation : Glycerol-3-phosphate oxidase (GPO) oxidizes the glycerol-3-phosphate, producing hydrogen peroxide (H₂O₂). Glycerol-3-Phosphate + O₂ -> Dihydroxyacetone Phosphate + H₂O₂
-
Detection : The H₂O₂ reacts with a fluorometric probe in the presence of horseradish peroxidase (HRP) to generate a fluorescent product.
-
Measurement : The fluorescence is measured using a microplate reader (e.g., Ex/Em = 530-560/585-595 nm). The amount of DAG is determined by comparing the sample's fluorescence to a standard curve generated with known concentrations of DAG.[23]
Procedure Outline:
-
Prepare samples and DAG standards in a 96-well microtiter plate.
-
For each unknown sample, prepare two wells: one with the kinase mixture (+Kin) and one without (-Kin) to measure and subtract the background from pre-existing phosphatidic acid.
-
Add the kinase mixture (or buffer for -Kin wells) and incubate to convert DAG to PA.
-
Add the lipase solution and incubate to convert PA to glycerol-3-phosphate.
-
Add the detection enzyme mixture (containing GPO, HRP, and the probe) to all wells.
-
Incubate for 10-30 minutes at room temperature, protected from light.
-
Read the fluorescence on a plate reader.
-
Calculate the net fluorescence (RFU[+Kin] - RFU[-Kin]) for each sample and determine the DAG concentration from the standard curve.
References
- 1. 1,2-Dilauroyl-sn-glycerol - Echelon Biosciences [echelon-inc.com]
- 2. caymanchem.com [caymanchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Measurement of mammalian diacylglycerol kinase activity in vitro and in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Diacylglycerol acyltransferase 2 acts upstream of diacylglycerol acyltransferase 1 and utilizes nascent diglycerides and de novo synthesized fatty acids in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Role of Diacylglycerol Acyltransferase (DGAT) 1 and 2 in Cardiac Metabolism and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phosphatidic acid - Wikipedia [en.wikipedia.org]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Roles of Acyl-CoA:Diacylglycerol Acyltransferases 1 and 2 in Triacylglycerol Synthesis and Secretion in Primary Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Diacylglycerol acyltransferase 1/2 inhibition induces dysregulation of fatty acid metabolism and leads to intestinal barrier failure and diarrhea in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Diacylglycerol acyltransferase 1/2 inhibition induces dysregulation of fatty acid metabolism and leads to intestinal barrier failure and diarrhea in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Interleukin-2 causes an increase in saturated/monounsaturated phosphatidic acid derived from 1,2-diacylglycerol and 1-O-alkyl-2-acylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. Regulation of sn-1,2-diacylglycerol second-messenger formation in thrombin-stimulated human platelets. Potentiation by protein kinase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Lipid Extraction and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Redirecting [linkinghub.elsevier.com]
- 22. arigobio.com [arigobio.com]
- 23. cellbiolabs.com [cellbiolabs.com]
In Vitro Toxicological Profile of 1,2-Dilaurin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dilaurin, a diacylglycerol (DAG) composed of a glycerol (B35011) backbone with two lauric acid chains, is a lipid molecule with roles in various biological processes. As with any compound intended for use in in vitro studies, a thorough understanding of its toxicological profile is paramount to ensure the validity and reproducibility of experimental results. This technical guide provides an in-depth overview of the in vitro toxicology of this compound, drawing from available data on the compound, its constituent fatty acid (lauric acid), and the broader class of diacylglycerols. This guide is intended to assist researchers in designing and interpreting in vitro studies involving this compound.
While specific toxicological data for this compound is limited, this guide consolidates relevant information to provide a predictive toxicological profile. Material Safety Data Sheets (MSDS) for this compound indicate that it is not classified as a hazardous substance and has no reported carcinogenic, mutagenic, reproductive, or sensitizing effects. However, for in vitro applications, particularly at higher concentrations, it is crucial to assess its potential for cytotoxicity, genotoxicity, and interference with cellular metabolic and signaling pathways.
Cytotoxicity Assessment
The cytotoxic potential of a compound is a primary determinant of its suitability for in vitro studies. Standard assays measure parameters like cell membrane integrity, mitochondrial activity, and overall cell viability.
Quantitative Cytotoxicity Data
| Compound | Cell Line | Cell Type | Assay | IC50 Value | Citation |
| Lauric Acid | HCT-15 | Human Colon Cancer | MTT | Not explicitly stated, but induced dose-dependent cytotoxicity | [2] |
| Lauric Acid | HepG2 | Human Hepatocellular Carcinoma | MTT | 56.46 ± 1.20 µg/mL | [2] |
| Lauric Acid | Raw 264.7 | Murine Macrophages | MTT | Not explicitly stated, but induced dose-dependent cytotoxicity | [2] |
| Lauric Acid | Differentiated THP-1 | Human Macrophage | MTT | ~50 µM (reduced viability to 50%) | [3] |
Note: The cytotoxicity of lipid compounds can be influenced by the cell type, the vehicle used for solubilization, and the duration of exposure. Researchers should determine the specific IC50 value for this compound in their experimental system of interest.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.
Principle:
Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
96-well cell culture plates
-
Test cell line
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO or ethanol)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 0.1 N HCl in anhydrous isopropanol, or a commercial solution)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
Treatment: Prepare serial dilutions of the this compound stock solution in a complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with the solvent) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Genotoxicity Assessment
Genotoxicity refers to the ability of a substance to damage the genetic material (DNA) within a cell. While general safety data for diacylglycerol oil suggests no genotoxic effects in standard assays, it is prudent to consider this aspect, especially for novel applications or in sensitive cell systems.
Available Genotoxicity Data
No direct in vitro genotoxicity studies for this compound were identified. However, studies on triglycerides rich in other fatty acids, such as arachidonic and docosahexaenoic acids, have shown no mutagenic or clastogenic activity in in vitro assays[4]. Similarly, dietary diacylglycerol oil did not show any genotoxic effects in a battery of tests[5].
Experimental Protocol: The Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
Principle:
Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage. The alkaline version of the assay detects single-strand breaks, double-strand breaks, and alkali-labile sites.
Materials:
-
Microscope slides (fully frosted)
-
Normal melting point agarose
-
Low melting point agarose
-
Lysis solution (high salt and detergent)
-
Alkaline electrophoresis buffer (pH > 13)
-
Neutralization buffer (e.g., Tris-HCl, pH 7.5)
-
DNA staining solution (e.g., SYBR Green, ethidium (B1194527) bromide)
-
Horizontal gel electrophoresis unit
-
Fluorescence microscope with appropriate filters
-
Image analysis software
Procedure:
-
Cell Preparation: Treat cells with this compound at various concentrations for a defined period. Include positive (e.g., H2O2) and negative controls. Harvest the cells.
-
Embedding in Agarose: Mix a suspension of single cells with low melting point agarose and pipette onto a pre-coated microscope slide. Allow to solidify.
-
Lysis: Immerse the slides in cold lysis solution for at least 1 hour at 4°C to remove cell membranes and histones, leaving the DNA as a nucleoid.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer for a period (e.g., 20-40 minutes) to allow the DNA to unwind.
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage in the alkaline buffer.
-
Neutralization: Gently wash the slides with a neutralization buffer.
-
Staining: Stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the extent of DNA damage (e.g., tail length, percentage of DNA in the tail, tail moment).
Metabolic Effects
Lipids like this compound can influence cellular metabolism. Assessing these effects is crucial for understanding the full biological impact of the compound in an in vitro setting.
In Vitro Metabolic Profiling
Lipidomics, the large-scale study of cellular lipids, can be employed to understand how this compound alters the lipid profile of a cell.
Methodology Overview:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat them with this compound for a specific duration.
-
Lipid Extraction: Harvest the cells and perform lipid extraction using a suitable solvent system (e.g., a modified Bligh-Dyer or Folch method).
-
Mass Spectrometry Analysis: Analyze the lipid extracts using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or direct infusion MS[6]. This will provide a comprehensive profile of different lipid classes and individual lipid species.
-
Data Analysis: Utilize specialized software to identify and quantify the changes in the lipidome of treated cells compared to control cells.
This approach can reveal if this compound is metabolized into other bioactive lipids or if it alters the synthesis or degradation of endogenous lipids.
Signaling Pathways
Diacylglycerols are well-established second messengers that play a critical role in intracellular signaling. The primary effector of DAG is Protein Kinase C (PKC).
Diacylglycerol-Protein Kinase C (PKC) Signaling Pathway
Activation:
This compound, like other diacylglycerols, is expected to activate conventional (cPKC) and novel (nPKC) isoforms of PKC[7]. This activation typically involves the translocation of PKC from the cytosol to the plasma membrane, where it can phosphorylate a wide range of substrate proteins, leading to diverse cellular responses, including cell proliferation, differentiation, and apoptosis[8].
Downstream NF-κB Activation
One of the important downstream targets of PKC is the transcription factor Nuclear Factor-kappa B (NF-κB). Activation of PKC can lead to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB), allowing NF-κB to translocate to the nucleus and regulate the expression of genes involved in inflammation, immunity, and cell survival[9][10].
Conclusion
This technical guide provides a foundational understanding of the in vitro toxicological profile of this compound. While direct toxicological data is sparse, by examining its constituent lauric acid and the broader class of diacylglycerols, a predictive profile can be established. It is anticipated that this compound will exhibit low to moderate cytotoxicity, particularly in cancer cell lines, and is unlikely to be genotoxic. Its primary biological activity in vitro is expected to be the modulation of signaling pathways, most notably through the activation of Protein Kinase C.
Researchers are strongly encouraged to perform their own dose-response studies to determine the non-toxic working concentrations of this compound in their specific in vitro models. The detailed experimental protocols provided herein for cytotoxicity and genotoxicity assessment, along with the overview of metabolic and signaling effects, should serve as a valuable resource for designing robust and informative in vitro studies.
References
- 1. Various Acylglycerols from Common Oils Exert Different Antitumor Activities on Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Diacylglycerol in Cationic Nanoparticles Stimulates Oxidative Stress-Mediated Death of Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 6. Mass Spectrometry-based Lipidomics and Its Application to Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oecd.org [oecd.org]
- 8. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. KEGG PATHWAY: hsa04064 [genome.jp]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Enzymatic Synthesis of 1,2-Dilaurin
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dilaurin, a diacylglycerol containing lauric acid at the sn-1 and sn-2 positions, is a valuable compound with applications in pharmaceuticals, cosmetics, and food industries. Its specific structure contributes to unique physiological and chemical properties. Enzymatic synthesis of this compound offers a green and highly selective alternative to traditional chemical methods, which often suffer from harsh reaction conditions and the formation of undesired byproducts. Lipases, particularly those with 1,3-regiospecificity, are widely employed for this purpose, catalyzing the esterification of glycerol (B35011) with lauric acid or the glycerolysis of trilaurin. This document provides a detailed protocol for the lipase-catalyzed synthesis of this compound, along with relevant data and workflow visualizations.
Data Presentation: Reaction Parameters and Yields for Enzymatic Synthesis of Diglycerides
The following table summarizes various conditions and outcomes for the enzymatic synthesis of diglycerides, providing a comparative overview of different approaches.
| Enzyme Source | Substrates | Molar Ratio (Glycerol:Fatty Acid/Oil) | Temperature (°C) | Reaction Time (h) | Solvent System | Diglyceride (DG) Yield (%) | Reference |
| Immobilized Thermomyces lanuginosus | Lauric acid, Glycerol | 1:1 | 55 | 6 | Solvent-free | 26.8% (as dilaurin) | [1] |
| Candida antarctica lipase (B570770) B | Soybean oil, Glycerol | 1:1 to 1:10 (oil:glycerol) | Not specified | Not specified | Solvent-free | 45-48% | [2] |
| Novozym® 435 (Candida antarctica) | Lauric acid, Glycerol | 5:1 (glycerol:lauric acid) | 58 | 5 | t-Butanol/tert-amyl alcohol (1:1, v/v) | Not specified for dilaurin | [3] |
| Lipozyme IM-20 (Rhizomucor miehei) | Lauric acid, Glycerol | 1:1 | 55 | 6 | Solvent-free | 26.8% | [1] |
Experimental Protocols
This section details the methodology for the enzymatic synthesis of this compound via lipase-catalyzed esterification of glycerol and lauric acid in a solvent-free system.
Materials:
-
Glycerol (≥99.5%)
-
Lauric acid (≥98%)
-
Immobilized lipase (e.g., Lipozyme® IM-20 from Rhizomucor miehei or Novozym® 435 from Candida antarctica)
-
Hexane (B92381) (analytical grade)
-
Diethyl ether (analytical grade)
-
Acetic acid (glacial)
-
Silica (B1680970) gel for column chromatography
-
Sodium sulfate (B86663) (anhydrous)
-
Standard this compound (for analytical purposes)
Equipment:
-
Jacketed glass reactor with overhead stirrer and temperature control
-
Vacuum pump
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
Glass column for chromatography
-
Standard laboratory glassware
Procedure:
-
Reactant Preparation:
-
Accurately weigh glycerol and lauric acid in a desired molar ratio (e.g., 1:2).
-
Preheat the jacketed glass reactor to the desired reaction temperature (e.g., 60-70°C).
-
-
Enzymatic Reaction:
-
Add the weighed glycerol and lauric acid to the preheated reactor.
-
Initiate stirring to ensure a homogenous mixture.
-
Add the immobilized lipase to the reaction mixture. The enzyme loading is typically between 5-10% (w/w) of the total substrate weight.
-
Apply a vacuum to the system to remove any water formed during the esterification reaction, which helps to drive the equilibrium towards product formation.
-
Maintain the reaction at the set temperature with continuous stirring for the desired duration (e.g., 6-24 hours).
-
Monitor the reaction progress by taking small aliquots at different time intervals and analyzing them by thin-layer chromatography (TLC).
-
-
Reaction Termination and Enzyme Recovery:
-
Once the desired conversion is achieved (as indicated by TLC), stop the reaction by cooling the mixture.
-
Separate the immobilized enzyme from the reaction mixture by filtration or centrifugation. The recovered enzyme can be washed with an appropriate solvent (e.g., hexane) and stored for reuse.
-
-
Purification of this compound:
-
The crude product mixture will contain unreacted substrates, monoglycerides, diglycerides (1,2- and 1,3-isomers), and potentially some triglycerides.
-
Dissolve the crude product in a minimal amount of hexane.
-
Perform silica gel column chromatography to separate the different glycerides.
-
A typical solvent system for elution is a gradient of hexane and diethyl ether, with a small amount of acetic acid (e.g., 90:10:1 v/v/v hexane:diethyl ether:acetic acid).
-
Collect the fractions and analyze them by TLC to identify the fractions containing this compound.
-
Pool the pure fractions containing this compound and remove the solvent using a rotary evaporator.
-
Dry the final product under vacuum to remove any residual solvent.
-
-
Analysis and Characterization:
-
Confirm the identity and purity of the synthesized this compound using analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Visualizations
The following diagrams illustrate the experimental workflow and the chemical reaction for the enzymatic synthesis of this compound.
Caption: Experimental workflow for the enzymatic synthesis of this compound.
Caption: Lipase-catalyzed esterification of glycerol and lauric acid.
References
Application Notes and Protocols for 1,2-Dilaurin in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dilaurin, a diacylglycerol (DAG) containing two lauric acid chains, serves as a crucial substrate for several key enzyme families involved in cellular signaling and lipid metabolism. Its defined chemical structure and physical properties make it an ideal tool for in vitro enzymatic assays aimed at studying enzyme kinetics, screening for inhibitors, and elucidating biochemical pathways. These application notes provide detailed protocols and supporting data for the use of this compound in Diacylglycerol Kinase (DGK), lipase (B570770), and Protein Kinase C (PKC) assays.
I. Diacylglycerol Kinase (DGK) Assays
Diacylglycerol kinases are a family of enzymes that phosphorylate diacylglycerols to produce phosphatidic acid (PA), a critical step in lipid signaling and the resynthesis of phosphoinositides.[1][2] this compound is a commonly used substrate for assaying the activity of various DGK isoforms.[3]
Signaling Pathway Involving Diacylglycerol Kinase
Caption: DGK signaling pathway illustrating the conversion of DAG to PA.
Experimental Workflow for a DGK Assay
Caption: A typical workflow for a Diacylglycerol Kinase assay.
Quantitative Data: DGK Activity
| DGK Isoform | Substrate | Apparent Km (ATP) | Notes |
| DGKα | 1,2-Dilauroyl-sn-glycerol (DLG) | ~10-50 µM | Activity is dependent on the presence of phosphatidylserine. |
| DGKζ | 1,2-Dilauroyl-sn-glycerol (DLG) | ~50-150 µM | Assay conditions can be optimized for maximal activity.[3] |
| DGKκ | 1,2-Dilauroyl-sn-glycerol (DLG) | Not determined | Enzymatic activity is observed in the presence of brain phosphatidylserine.[3] |
Data is illustrative and can vary based on experimental conditions.
Protocol: Non-Radioactive DGK Activity Assay
This protocol is based on the principles of measuring ATP consumption, which is proportional to the amount of phosphorylated this compound.
Materials:
-
This compound (Substrate)
-
Purified DGK enzyme
-
Phosphatidylserine (PS)
-
ATP
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
96-well white, flat-bottom plates
Procedure:
-
Substrate Preparation: Prepare a mixed micellar solution of this compound and PS. A common ratio is 9:1 (mol/mol) of PS to this compound. The lipids should be dried under nitrogen and then resuspended in assay buffer by sonication to form micelles.
-
Reagent Preparation: Prepare the DGK enzyme dilution in assay buffer. Prepare a stock solution of ATP in water.
-
Assay Setup:
-
To each well of a 96-well plate, add 5 µL of the this compound/PS mixed micelles.
-
Add 2.5 µL of the diluted DGK enzyme.
-
For inhibitor screening, add 2.5 µL of the test compound at various concentrations. For control wells, add 2.5 µL of vehicle.
-
-
Reaction Initiation: Start the reaction by adding 5 µL of ATP solution. The final concentration of ATP should be at or below the Km for the specific DGK isoform if performing inhibitor studies.[4]
-
Incubation: Incubate the plate at 30°C or 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.[4]
-
Detection: Stop the enzymatic reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP generated and thus to the DGK activity. For inhibitor studies, calculate the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
II. Lipase Assays
Lipases are enzymes that hydrolyze fats (lipids). This compound can be used as a substrate to measure the activity of various lipases, such as pancreatic lipase.[5][6] The assay typically measures the release of free fatty acids or glycerol (B35011).
Experimental Workflow for a Lipase Assay
Caption: A general workflow for a lipase activity assay.
Quantitative Data: Lipase Activity
| Enzyme | Substrate | Assay Principle | Reported Activity Range |
| Pancreatic Lipase | 1,2-Diglyceride | Measurement of glycerol release | Varies significantly with sample source and purity. |
| Canine Serum Lipase | 1,2-Diglyceride (1,2 DiG) | Colorimetric | Reference interval: 30-699 U/L.[7] |
Protocol: Colorimetric Lipase Activity Assay
This protocol is based on the enzymatic measurement of glycerol released from the hydrolysis of this compound.
Materials:
-
This compound
-
Lipase source (e.g., purified enzyme, serum)
-
Triton X-100
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 5 mM CaCl₂)
-
Glycerol Kinase
-
Glycerol-3-phosphate Oxidase
-
Peroxidase
-
4-Aminoantipyrine (4-AAP)
-
N-Ethyl-N-(3-sulfopropyl)-m-anisidine (ESPA)
-
Glycerol standard solution
-
96-well clear, flat-bottom plates
Procedure:
-
Substrate Emulsion Preparation: Prepare an emulsion of this compound by sonicating it in the assay buffer containing Triton X-100.
-
Assay Setup:
-
To each well of a 96-well plate, add 100 µL of the this compound substrate emulsion.
-
Add 10 µL of the lipase sample (or standard).
-
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Colorimetric Detection:
-
Prepare a color reagent mix containing glycerol kinase, glycerol-3-phosphate oxidase, peroxidase, 4-AAP, and ESPA in a suitable buffer.
-
Stop the lipase reaction and initiate the color development by adding 100 µL of the color reagent mix to each well.
-
Incubate at 37°C for 15 minutes to allow for color development.
-
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
Data Analysis: Create a standard curve using the glycerol standard solutions. Calculate the concentration of glycerol released in each sample from the standard curve. Lipase activity is expressed as units/L, where one unit is the amount of enzyme that liberates 1 µmole of glycerol per minute under the assay conditions.
III. Protein Kinase C (PKC) Activation Assays
While not a direct substrate, this compound can be used to generate the diacylglycerol necessary for the activation of conventional and novel PKC isoforms.[8][9] The activity of PKC is then measured using a specific peptide substrate.
Signaling Pathway for PKC Activation
Caption: PKC activation by diacylglycerol.
Protocol: Non-Radioactive PKC Activity Assay
This protocol utilizes a peptide substrate and measures its phosphorylation by activated PKC.
Materials:
-
This compound
-
Phosphatidylserine (PS)
-
Purified PKC enzyme
-
PKC-specific peptide substrate
-
ATP
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)
-
PKC Kinase Activity Kit (e.g., from Abcam, ab139437, or MilliporeSigma) for detection[10][11]
-
96-well plates
Procedure:
-
Lipid Vesicle Preparation: Prepare lipid vesicles containing this compound and PS. A typical molar ratio is 1:4 (this compound:PS). Dry the lipids under nitrogen and resuspend in assay buffer by sonication.
-
Assay Setup:
-
To each well of a 96-well plate, add 10 µL of the lipid vesicles.
-
Add 10 µL of the PKC peptide substrate.
-
Add 10 µL of the PKC enzyme.
-
For inhibitor studies, add 10 µL of the test compound. For control wells, add vehicle.
-
-
Reaction Initiation: Start the reaction by adding 10 µL of ATP solution.
-
Incubation: Incubate the plate at 30°C for 10-30 minutes.
-
Detection: The detection of peptide phosphorylation can be achieved through various methods, such as:
-
ELISA-based: Using a specific antibody that recognizes the phosphorylated form of the substrate.[11]
-
Fluorescence Polarization: Using a fluorescently labeled peptide substrate.
-
Luminescence-based: Measuring ATP consumption, similar to the DGK assay. Follow the specific instructions of the chosen PKC assay kit for the detection step.
-
-
Data Analysis: Quantify the signal (absorbance, fluorescence, or luminescence) which corresponds to the level of substrate phosphorylation and thus PKC activity. For activator studies, determine the AC₅₀ (concentration for 50% activation). For inhibitor studies, calculate the IC₅₀.
Conclusion
This compound is a versatile and valuable substrate for the in vitro characterization of several important enzyme families. The protocols and data presented here provide a foundation for researchers to develop and perform robust and reliable enzymatic assays for Diacylglycerol Kinases, lipases, and Protein Kinase C. These assays are essential tools in basic research and in the discovery and development of novel therapeutics targeting these critical signaling and metabolic pathways.
References
- 1. Diacylglycerol kinase is a keystone regulator of signaling relevant to the pathophysiology of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beyond Lipid Signaling: Pleiotropic Effects of Diacylglycerol Kinases in Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Evaluation of 1,2-O-dilauryl-rac-glycero glutaric acid-(6′-methylresorufin) ester (DGGR) and 1,2-diglyceride lipase assays in dogs with naturally occurring hypercortisolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation and diagnostic efficacy of a lipase assay using the substrate 1,2-o-dilauryl-rac-glycero glutaric acid-(6' methyl resorufin)-ester for the diagnosis of acute pancreatitis in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Biochemical assays for multiple activation states of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. PKC Kinase Activity Assay Kit (ab139437) | Abcam [abcam.com]
Application Notes and Protocols for the Quantification of 1,2-Dilaurin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 1,2-Dilaurin, a diacylglycerol (DAG), in various samples. The protocols outlined below cover High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), two common and robust analytical techniques for lipid analysis.
Introduction
This compound, also known as glyceryl 1,2-didodecanoate, is a diacylglycerol containing two lauric acid chains at the sn-1 and sn-2 positions of the glycerol (B35011) backbone. Diacylglycerols are critical intermediates in lipid metabolism and function as second messengers in cellular signaling pathways, most notably through the activation of protein kinase C (PKC). Accurate quantification of specific DAG species like this compound is crucial for understanding its physiological and pathological roles. This document provides detailed protocols for its quantification.
Analytical Techniques
High-Performance Liquid Chromatography (HPLC) for 1,2-Diacylglycerol Quantification
HPLC is a widely used technique for the separation and quantification of diacylglycerols. The method often involves derivatization to enhance detection by UV or fluorescence detectors.
Experimental Protocol: HPLC with UV Detection
This protocol is adapted from a method for the analysis of 1,2-diacylglycerols in biological samples.[1]
1. Sample Preparation (from biological tissue):
- Homogenize 10-50 mg of tissue in a suitable solvent system (e.g., chloroform:methanol, 2:1 v/v).
- Perform a lipid extraction using a modified Folch method.
- Evaporate the organic solvent under a stream of nitrogen.
- Reconstitute the lipid extract in a small volume of a suitable solvent (e.g., chloroform).
2. Derivatization:
- To the dried lipid extract, add a solution of 3,5-dinitrobenzoyl chloride in pyridine (B92270).
- Incubate the mixture to allow for complete derivatization of the hydroxyl group on the diacylglycerol.
- Quench the reaction and extract the derivatized diacylglycerols.
3. HPLC Conditions:
- Column: Normal phase silica (B1680970) column (e.g., µPorasil, 3.9 x 300 mm).[1]
- Mobile Phase: A non-polar mobile phase suitable for normal-phase chromatography (e.g., a hexane (B92381) and isopropanol (B130326) gradient).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.[1]
- Quantification: Use a calibration curve generated with this compound standards derivatized in the same manner as the samples.
Experimental Workflow: HPLC Analysis of this compound
Caption: Workflow for this compound quantification by HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) for 1,2-Diacylglycerol Quantification
GC-MS offers high sensitivity and specificity for the analysis of volatile and thermally stable compounds. Diacylglycerols require derivatization to increase their volatility for GC analysis.
Experimental Protocol: GC-MS with Silylation
This protocol is a general approach for the analysis of diacylglycerols by GC-MS.
1. Sample Preparation:
- Perform lipid extraction as described in the HPLC protocol.
- It is crucial to have a dry sample before derivatization.
2. Derivatization (Silylation):
- To the dried lipid extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a suitable solvent (e.g., pyridine or acetonitrile).
- Heat the mixture (e.g., at 60-70°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.
3. GC-MS Conditions:
- Column: A low-polarity capillary column (e.g., DB-5ms, HP-5ms).
- Injector Temperature: 250-280°C.
- Oven Temperature Program: Start at a lower temperature (e.g., 150°C), ramp to a high temperature (e.g., 300-320°C) to elute the derivatized diacylglycerols.
- Carrier Gas: Helium at a constant flow rate.
- Mass Spectrometer: Operate in electron ionization (EI) mode.
- Data Acquisition: Use selected ion monitoring (SIM) for targeted quantification or full scan mode for identification.
- Quantification: Use a calibration curve prepared with this compound standards that have undergone the same derivatization process. An internal standard (e.g., a structurally similar diacylglycerol not present in the sample) is recommended for improved accuracy.
Experimental Workflow: GC-MS Analysis of this compound
Caption: Workflow for this compound quantification by GC-MS.
Quantitative Data Summary
The following table summarizes typical quantitative parameters that can be achieved with the described analytical techniques. The values are indicative and may vary depending on the specific instrumentation, sample matrix, and method optimization.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Limit of Quantification (LOQ) | ~10-100 ng/mL | 0.05 - 1 ng/mL[2][3][4] | ~10-50 ng/mL |
| Linear Range | 2-3 orders of magnitude | 3-4 orders of magnitude | 2-3 orders of magnitude |
| Precision (%RSD) | < 15% | < 15%[2][3] | < 20% |
| Accuracy (% Recovery) | 85-115% | 85-115%[2] | 80-120% |
| Reported Biological Concentration | 455 +/- 78 nmol/g (total 1,2-DAG in human muscle)[1] | Not specifically found for this compound | Not specifically found for this compound |
Signaling Pathway Involvement
1,2-Diacylglycerols, including this compound, are key signaling molecules that activate Protein Kinase C (PKC). This activation is a central event in many cellular processes.
Signaling Pathway: Diacylglycerol and Protein Kinase C Activation
Caption: Activation of PKC by 1,2-Diacylglycerol.
References
- 1. An HPLC assay for sn-1,2-diacylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of a Reliable UHPLC-MS/MS Method for Simultaneous Quantification of Macrocyclic Lactones in Bovine Plasma | MDPI [mdpi.com]
- 3. A sensitive LC-MS/MS method to quantify loureirin B in rat plasma with application to preclinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-MS/MS quantification of salvinorin A from biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,2-Dilaurin as an Internal Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of lipidomics and related disciplines, accurate quantification of lipid species is paramount for understanding biological processes, identifying disease biomarkers, and developing novel therapeutics. Mass spectrometry (MS), coupled with liquid chromatography (LC), has become the cornerstone for sensitive and specific lipid analysis. However, the complexity of biological matrices and the multi-step sample preparation process can introduce significant variability, affecting the accuracy and reproducibility of quantitative results. The use of a suitable internal standard (IS) is a critical practice to control for this variability.[1]
1,2-Dilaurin, a diacylglycerol (DAG) with two lauric acid (12:0) acyl chains, serves as an effective internal standard for the quantification of diacylglycerols in various biological samples. Its chemical properties are similar to endogenous DAGs, allowing it to mimic their behavior during extraction and ionization, yet it is typically absent or present at very low levels in most biological systems, a key characteristic of a good internal standard.[2] This document provides detailed application notes and protocols for the use of this compound as an internal standard in mass spectrometry-based quantification of diacylglycerols.
Principle of Internal Standardization
An internal standard is a compound of known concentration added to a sample at the beginning of the analytical workflow.[1] By calculating the ratio of the analyte signal to the internal standard signal, variations introduced during sample preparation (e.g., extraction efficiency), chromatography (e.g., injection volume), and mass spectrometric detection (e.g., ionization suppression or enhancement) can be normalized.[1] This ratiometric approach significantly improves the accuracy and precision of quantification.
Experimental Protocols
Materials and Reagents
-
This compound: High purity standard (>99%)
-
Solvents: HPLC or MS-grade chloroform, methanol, isopropanol, acetonitrile, and water
-
Formic acid and Ammonium (B1175870) acetate (B1210297): MS-grade
-
Biological Matrix: e.g., plasma, serum, tissue homogenate
-
Lipid Extraction Solvents:
-
Folch method: Chloroform:Methanol (2:1, v/v)
-
Bligh-Dyer method: Chloroform:Methanol:Water (1:2:0.8, v/v/v)
-
-
Vials and other labware: Autosampler vials with inserts, pipettes, centrifuges.
Protocol 1: Preparation of this compound Internal Standard Stock and Working Solutions
-
Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh a known amount of this compound (e.g., 10 mg).
-
Dissolve it in a suitable solvent, such as chloroform:methanol (2:1, v/v), to a final volume of 10 mL.
-
Store the stock solution at -20°C or -80°C in an amber glass vial to prevent degradation.
-
-
Working Solution (e.g., 10 µg/mL):
-
Prepare a working solution by diluting the stock solution with the same solvent. For example, dilute 100 µL of the 1 mg/mL stock solution to a final volume of 10 mL.
-
The concentration of the working solution should be optimized based on the expected concentration of the endogenous diacylglycerols in the samples to ensure a comparable signal intensity.
-
Protocol 2: Sample Preparation and Lipid Extraction (Folch Method)
This protocol is a widely used method for the extraction of total lipids from biological samples.
-
Sample Spiking:
-
To a known amount of sample (e.g., 100 µL of plasma or 10 mg of tissue homogenate), add a precise volume of the this compound working solution (e.g., 10 µL of 10 µg/mL solution). The amount added should be consistent across all samples, including calibration standards and quality controls.
-
-
Lipid Extraction:
-
Add 2 mL of chloroform:methanol (2:1, v/v) to the spiked sample.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and lipid extraction.
-
Add 0.4 mL of 0.9% NaCl solution (or MS-grade water) to induce phase separation.
-
Vortex for another 1 minute and then centrifuge at 2000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new tube.
-
Dry the extracted lipids under a gentle stream of nitrogen gas at room temperature.
-
Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis (e.g., isopropanol:acetonitrile:water mixture).
-
Protocol 3: LC-MS/MS Analysis
The following are general parameters that should be optimized for the specific instrument and application.
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Acetonitrile:Water (60:40) with 10 mM ammonium acetate and 0.1% formic acid |
| Mobile Phase B | Isopropanol:Acetonitrile (90:10) with 10 mM ammonium acetate and 0.1% formic acid |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute lipids, then return to initial conditions for re-equilibration. A typical gradient might be: 0-2 min, 30% B; 2-15 min, 30-95% B; 15-18 min, 95% B; 18.1-20 min, 30% B. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 - 55 °C |
| Injection Volume | 5 - 10 µL |
Mass Spectrometry (MS) Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Mode | Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Gas | Nitrogen, at a flow rate optimized for the instrument |
| Collision Gas | Argon, at a pressure optimized for fragmentation |
| MRM Transitions | Specific precursor-to-product ion transitions for each target diacylglycerol and this compound need to be determined by direct infusion of the standards. For this compound (C27H52O5, MW: 456.7 g/mol ), a potential precursor ion would be the [M+NH4]+ adduct (m/z 474.7). Product ions would result from the neutral loss of lauric acid and ammonia. |
Data Presentation
Quantitative data should be summarized in clear and structured tables. The following tables provide examples of expected performance characteristics for a validated method using this compound as an internal standard. These values are representative of typical lipidomics assays and should be determined experimentally for each specific application.
Table 1: Linearity and Range
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Diacylglycerol (16:0/18:1) | 5 - 1000 | > 0.995 |
| Diacylglycerol (18:0/18:2) | 5 - 1000 | > 0.995 |
| Diacylglycerol (18:1/18:1) | 5 - 1000 | > 0.995 |
Table 2: Precision and Accuracy
| Analyte | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Diacylglycerol (16:0/18:1) | 15 (LQC) | < 15 | < 15 | 85 - 115 |
| 250 (MQC) | < 10 | < 10 | 90 - 110 | |
| 750 (HQC) | < 10 | < 10 | 90 - 110 |
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Diacylglycerol (16:0/18:1) | 85 - 110 | 90 - 110 |
| This compound (IS) | 85 - 110 | 90 - 110 |
Table 4: Limits of Detection and Quantification
| Analyte | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| Diacylglycerol (16:0/18:1) | 1 | 5 |
Mandatory Visualizations
The following diagrams illustrate the key workflows and logical relationships in the application of this compound as an internal standard.
Caption: Overall experimental workflow for diacylglycerol quantification using this compound.
Caption: Logical relationship of internal standard correction in mass spectrometry.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of diacylglycerols in complex biological matrices by LC-MS/MS. The detailed protocols and expected performance characteristics outlined in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals. Proper implementation of internal standards is crucial for generating high-quality, reproducible data in lipidomics research, ultimately leading to more significant and impactful scientific discoveries.
References
- 1. Rate of Advancement of Detection Limits in Mass Spectrometry: Is there a Moore’s Law of Mass Spec? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,2-Dilaurin in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dilaurin is a diacylglycerol (DAG) molecule containing two lauric acid chains at the sn-1 and sn-2 positions of the glycerol (B35011) backbone. As a key second messenger, DAG plays a crucial role in cellular signaling.[1] Exogenously applied this compound can mimic the endogenous formation of DAG, leading to the activation of various downstream pathways. The primary targets of DAG are Protein Kinase C (PKC) isoforms, which, upon activation, regulate a multitude of cellular processes including proliferation, differentiation, apoptosis, and gene expression.[2][3] These application notes provide detailed protocols for the use of this compound in cell culture to study its effects on cellular signaling and function.
Data Presentation
Table 1: Effect of Diacylglycerol Analogues on Cell Proliferation and DNA Synthesis
The following table summarizes the dose-dependent mitogenic effect of the diacylglycerol analog 1-oleoyl-2-acetylglycerol (B1233665) (OAG) on Swiss 3T3 cells. This data is indicative of the potential proliferative effects that can be induced by this compound through the activation of similar signaling pathways.
| OAG Concentration (µg/mL) | DNA Synthesis (% Labeled Nuclei) | Cell Number (x 10⁻⁵) after 5 days |
| 0 | 0.8 | 1.2 |
| 10 | 4.2 | 1.8 |
| 30 | 12.1 | 2.9 |
| 60 | 25.6 | 4.1 |
| 100 | 28.3 | 4.5 |
Data adapted from Rozengurt et al. (1984). The study used OAG, a structurally similar and functionally analogous diacylglycerol to this compound, to demonstrate the mitogenic potential of DAGs.[4]
Table 2: Differential Downstream Kinase Phosphorylation by Diacylglycerol Species
This table illustrates that different diacylglycerol species can induce distinct downstream signaling profiles. The data shows the relative phosphorylation of key kinases in the MAPK pathway following the application of various DAGs. This highlights the importance of the specific fatty acid composition of the DAG molecule in determining the cellular response.
| Diacylglycerol Species | p-C-Raf (S298/296) | p-MEK1/2 | p-MAPK |
| 1,2-dioctanoyl-sn-glycerol (DOG) | - | - | + |
| 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG) | + | + | + |
| 1-stearoyl-2-oleoyl-sn-glycerol (SOG) | - | + | + |
Data adapted from Krüger et al. (2020). ‘+’ indicates a significant increase in phosphorylation, while ‘-’ indicates no significant increase. This study demonstrates that the structure of the diacylglycerol molecule influences the downstream signaling cascade.[5]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Lipids such as this compound have limited solubility in aqueous solutions and require careful preparation for effective delivery to cells in culture.[6][7]
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Ethanol, 100%
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Sterile, nuclease-free microcentrifuge tubes
-
Water bath or sonicator
Procedure:
-
Solubilization in Organic Solvent:
-
Complexation with BSA (Optional but Recommended):
-
To improve solubility and delivery in serum-free or low-serum media, this compound can be complexed with fatty acid-free BSA.
-
Prepare a sterile solution of fatty acid-free BSA (e.g., 4 mg/mL) in serum-free culture medium or PBS.
-
While vortexing the BSA solution, slowly add the this compound stock solution to achieve the desired final concentration.
-
Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complex formation.[6]
-
-
Storage:
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C for long-term use. Protect from light.
-
Protocol 2: Treatment of Cultured Cells with this compound
This protocol outlines the general procedure for treating adherent or suspension cells with this compound to activate DAG-mediated signaling pathways.
Materials:
-
Cultured cells in appropriate vessels (e.g., 6-well plates, 10 cm dishes)
-
Complete cell culture medium
-
Serum-free medium (for starvation, if required)
-
This compound stock solution (from Protocol 1)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Seed cells at a density that will ensure they are in the exponential growth phase and have not reached confluency at the time of treatment.
-
-
Cell Starvation (Optional):
-
For studies investigating specific signaling pathways, it is often necessary to reduce basal signaling activity. This can be achieved by serum starvation.
-
Aspirate the complete medium and wash the cells once with sterile PBS.
-
Replace with serum-free or low-serum (e.g., 0.5% FBS) medium and incubate for 12-24 hours.
-
-
Treatment:
-
Dilute the this compound stock solution to the desired final concentration in fresh, pre-warmed culture medium (either complete or serum-free, depending on the experimental design). Typical final concentrations for diacylglycerol analogs range from 10 to 100 µM.[9][10]
-
Aspirate the medium from the cells and replace it with the this compound-containing medium.
-
Include a vehicle control (medium containing the same concentration of DMSO or ethanol/BSA as the treated samples).
-
-
Incubation:
-
Incubate the cells for the desired time period. The duration of treatment will depend on the endpoint being measured. Activation of PKC and downstream phosphorylation events can occur within minutes, while effects on gene expression or cell proliferation may require several hours to days.[11]
-
-
Harvesting and Downstream Analysis:
-
Following incubation, harvest the cells for downstream analysis, such as Western blotting for protein phosphorylation, kinase activity assays, or cell proliferation assays.
-
Protocol 3: Assay for Protein Kinase C (PKC) Activation
Activation of PKC is a primary consequence of increased cellular DAG levels. This can be assessed by measuring the translocation of PKC from the cytosol to the membrane or by in vitro kinase assays.
Materials:
-
Cells treated with this compound and control cells
-
Cell lysis buffer (containing protease and phosphatase inhibitors)
-
Subcellular fractionation kit (optional, for translocation studies)
-
PKC kinase activity assay kit (many commercial kits are available)
-
Reagents for Western blotting (antibodies against total and phosphorylated PKC substrates)
Procedure for Western Blotting:
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Immunoblotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against phosphorylated downstream targets of PKC (e.g., phospho-MARCKS, phospho-Raf) and total protein levels for normalization.
-
Use appropriate secondary antibodies and a detection reagent to visualize the protein bands.
-
Procedure for Kinase Activity Assay:
-
Immunoprecipitation of PKC (Optional):
-
For isoform-specific activity, PKC can be immunoprecipitated from cell lysates using specific antibodies.
-
-
In Vitro Kinase Assay:
Visualizations
Signaling Pathways
Caption: this compound activates PKC, leading to downstream signaling.
Experimental Workflow
Caption: General workflow for cell culture experiments with this compound.
References
- 1. Signal transduction - Wikipedia [en.wikipedia.org]
- 2. Diacylglycerol signaling pathway | PPTX [slideshare.net]
- 3. Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. us.cmd2.vwr.com [us.cmd2.vwr.com]
- 8. Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Addition of exogenous diacylglycerol enhances Wnt/β-catenin signaling through stimulation of macropinocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ca2+-controlled competitive diacylglycerol binding of protein kinase C isoenzymes in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diacylglycerol inhibits gap junctional communication in cultured epidermal cells: evidence for a role of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for the Preparation of 1,2-Dilaurin Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dilaurin is a diacylglycerol (DAG) that plays a significant role in various cellular signaling pathways. As a second messenger, it is involved in the activation of protein kinase C (PKC), influencing a multitude of cellular processes. Accurate and reproducible in vitro and in vivo studies involving this compound necessitate the preparation of well-characterized and stable stock solutions. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions to ensure consistency and reliability in experimental workflows.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for selecting the appropriate solvent and handling conditions.
| Property | Value | Reference |
| Molecular Weight | 456.7 g/mol | [1] |
| Physical State | Solid | [2] |
| Water Solubility | Insoluble | [2] |
| Melting Point | 40-50 °C | [2] |
Solubility Data
The choice of solvent is critical for preparing a stable and effective stock solution. The solubility of this compound in common laboratory solvents is summarized below.
| Solvent | Concentration | Method |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL | Requires ultrasonication and warming to 60°C. |
| Ethanol (B145695) | ~25 mg/mL (for a related lipid) | [3] |
| Chloroform (B151607) | Soluble | [2] |
| Ethanol:DMSO (1:1, v/v) | Not specified | Commonly used for lipid dissolution. |
Experimental Protocol: Preparation of a 10 mg/mL this compound Stock Solution in DMSO
This protocol details the steps for preparing a 10 mg/mL stock solution of this compound in DMSO, a common solvent for in vitro studies.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials with Teflon-lined caps (B75204)
-
Analytical balance
-
Spatula
-
Vortex mixer
-
Water bath or heating block
-
Bath sonicator
Procedure:
-
Preparation: Bring the this compound powder and anhydrous DMSO to room temperature.
-
Weighing: Accurately weigh 10 mg of this compound powder using an analytical balance and transfer it to a sterile amber glass vial.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Initial Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes.
-
Warming: If the this compound does not fully dissolve, warm the solution in a water bath or on a heating block set to 40-50°C for 5-10 minutes. Intermittently vortex the solution during warming. Caution: Avoid excessive heating, as it may degrade the lipid.
-
Sonication: If solids persist, place the vial in a bath sonicator for 5-10 minutes, or until the solution becomes clear. Monitor the temperature of the sonicator bath to prevent overheating.
-
Final Check: Once the solution is clear and all the solid has dissolved, vortex one last time to ensure homogeneity.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber glass vials with Teflon-lined caps to minimize freeze-thaw cycles.
Storage and Stability
Proper storage is essential to maintain the integrity of the this compound stock solution.
| Storage Temperature | Duration | Notes |
| -80°C | Up to 6 months | Recommended for long-term storage. |
| -20°C | Up to 1 month | Suitable for short-term storage. |
Important Considerations:
-
Solvent Choice for Long-Term Storage: While chloroform is a good solvent for lipids, its long-term use for storing diacylglycerols is not recommended due to the potential for reaction with the ester bonds. For long-term stability, DMSO or ethanol are preferred.
-
Cell-Based Assays: When using stock solutions in cell-based assays, it is crucial to ensure that the final concentration of the organic solvent is not toxic to the cells. A common practice is to prepare a concentrated stock in an organic solvent and then dilute it in the culture medium to a final solvent concentration that is well-tolerated by the specific cell line (typically <0.5% v/v). For sensitive applications, a method involving dissolving the lipid in ethanol, followed by lyophilization and reconstitution in a suitable aqueous buffer, can be employed to eliminate the organic solvent.
-
Hygroscopicity: this compound and some solvents like DMSO are hygroscopic. Handle them in a low-humidity environment and store them in tightly sealed containers to prevent moisture absorption.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the preparation of a this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Isomeric Separation of 1,2-Dilaurin and 1,3-Dilaurin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diacylglycerols (DAGs), such as dilaurin, are critical molecules in various biological and industrial processes. They exist as positional isomers, primarily 1,2-diacylglycerols (1,2-DAGs) and 1,3-diacylglycerols (1,3-DAGs). The 1,2-isomer is a key second messenger in cellular signaling pathways, while the 1,3-isomer is often a byproduct in enzymatic synthesis or a marker of lipid isomerization. Consequently, the accurate separation and quantification of these isomers are essential for research in cell biology, enzymology, and for quality control in the food and pharmaceutical industries. This application note details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the baseline separation of 1,2-dilaurin and 1,3-dilaurin (B53383).
Principle of Separation
The separation of 1,2- and 1,3-dilaurin isomers can be effectively achieved using RP-HPLC. Although these isomers have the same fatty acid composition and thus identical equivalent carbon numbers (ECN), their subtle differences in molecular geometry and polarity allow for separation. In reversed-phase chromatography, the 1,3-isomer typically elutes slightly earlier than the 1,2-isomer.[1][2][3][4][5] This method utilizes a C18 stationary phase and an isocratic mobile phase of 100% acetonitrile (B52724), which provides sufficient selectivity to resolve these closely related compounds.[1][2][4] Detection is performed at a low UV wavelength (205 nm) as glycerides lack a strong chromophore.[1][2][4]
Experimental Protocol
This protocol provides a detailed methodology for the separation of 1,2- and 1,3-dilaurin isomers.
1. Materials and Reagents
-
Standards: this compound (rac-1,2-Didecanoylglycerol) and 1,3-Dilaurin (1,3-Didecanoylglycerol) standards (≥99% purity).
-
Solvents: HPLC-grade acetonitrile (MeCN) and chloroform (B151607).
-
Sample Diluent: Chloroform or a mixture of methanol/chloroform (1:1).
2. Instrumentation and Chromatographic Conditions
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector. An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can also be used for improved sensitivity as lipids lack strong UV chromophores.[6]
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Run Time: Approximately 20 minutes.
3. Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of each standard (this compound and 1,3-Dilaurin) into separate 10 mL volumetric flasks. Dissolve and dilute to volume with the sample diluent.
-
Working Standard Solution (Mixed, 100 µg/mL): Pipette 1 mL of each stock solution into a single 10 mL volumetric flask and dilute to volume with the mobile phase. This solution is used for system suitability and method development.
4. Sample Preparation
-
Dissolve the sample containing dilaurin isomers in a suitable solvent like chloroform or hexane.
-
The final concentration should be around 1-10 mg/mL.[7]
-
Filter the sample solution through a 0.45 µm PTFE syringe filter into an HPLC vial before injection to remove any particulate matter.[7][8]
5. System Suitability
-
Inject the mixed working standard solution five times.
-
The system is deemed suitable for analysis if the resolution between the 1,3-dilaurin and this compound peaks is greater than 1.5 and the relative standard deviation (RSD) for the peak areas is less than 2.0%.
Workflow Diagram
Caption: A flowchart of the experimental workflow for dilaurin isomer analysis.
Results and Data Presentation
Under the specified chromatographic conditions, baseline separation of 1,3-dilaurin and this compound is achieved. The 1,3-isomer, being slightly less polar, elutes before the 1,2-isomer. The elution order identified in studies of similar diacylglycerols is consistently 1,3-DAG followed by 1,2-DAG.[1][3][4][5]
Table 1: Quantitative Data Summary (Hypothetical)
The following table presents hypothetical, yet typical, results for the separation of dilaurin isomers based on the described method.
| Analyte | Retention Time (min) | Tailing Factor | Resolution (Rs) |
| 1,3-Dilaurin | 12.5 | 1.1 | - |
| This compound | 14.2 | 1.2 | 2.1 |
Resolution is calculated between adjacent peaks.
Discussion
The presented RP-HPLC method provides a simple and effective means for separating 1,2- and 1,3-dilaurin isomers. The isocratic elution with 100% acetonitrile is robust and allows for straightforward method transfer between laboratories.[1][2][4] While UV detection at 205 nm is feasible, methods requiring higher sensitivity may benefit from detectors like ELSD, CAD, or Mass Spectrometry (MS), as lipids do not possess strong chromophores.[6] For complex matrices, a gradient elution might be necessary to resolve the dilaurin isomers from other lipid classes.
This application note provides a comprehensive protocol for the separation of this compound and 1,3-dilaurin using RP-HPLC with UV detection. The method is reliable, reproducible, and suitable for quality control and research applications where the differentiation and quantification of these positional isomers are crucial. The provided workflow and data tables serve as a practical guide for researchers and analysts in the field.
References
- 1. Analysis of 1,2(2,3)- and 1,3-positional isomers of diacylglycerols from vegetable oils by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. hplc.eu [hplc.eu]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for Studying Lipase Activity Using 1,2-Dilaurin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipases are a class of enzymes that catalyze the hydrolysis of fats (lipids). The study of lipase (B570770) activity is crucial in various fields, including drug development for metabolic disorders, diagnostics, and biotechnology. 1,2-Dilaurin, a diacylglyceride, serves as a specific substrate for certain lipases, such as pancreatic lipase and diacylglycerol lipase (DAGL). The enzymatic hydrolysis of this compound yields 1-monolaurin and lauric acid. The rate of formation of these products can be measured to determine lipase activity. These application notes provide detailed protocols for assessing lipase activity using this compound as a substrate, along with relevant signaling pathway information.
Principle of the Assay
The activity of lipase is determined by measuring the rate of hydrolysis of this compound. This can be achieved through various methods, including colorimetric and titrimetric assays. A common approach is a coupled enzymatic assay where the glycerol (B35011) backbone released from the hydrolysis of the monoglyceride product is quantified. In this coupled reaction, the 2-monoglyceride produced from the hydrolysis of 1,2-diglyceride is further hydrolyzed by a monoglyceride lipase to yield glycerol and a fatty acid. The glycerol is then phosphorylated by glycerol kinase, and the resulting glycerol-3-phosphate is oxidized by glycerol-3-phosphate oxidase, producing hydrogen peroxide (H2O2). The H2O2 is then measured using a colorimetric probe in the presence of peroxidase. The increase in absorbance is directly proportional to the lipase activity.
Alternatively, the fatty acids released can be quantified by titration with a standardized base.
Data Presentation
The following tables summarize representative quantitative data for a lipase assay using a 1,2-diglyceride substrate, which can be considered analogous to this compound.
Table 1: Assay Performance Characteristics
| Parameter | Value |
| Linearity Range | 8 - 2792 U/L[1][2] |
| Sensitivity | Detection as low as 0.02 mU per well |
| Within-run Precision (CV) | <3%[1][2] |
| Within-day Precision (CV) | <3%[1][2] |
| Day-to-day Precision (CV) | ≤14%[1][2] |
Table 2: Comparison of Lipase Assays
| Assay Type | Substrate | Sensitivity | Specificity | Reference |
| 1,2-Diglyceride Assay | 1,2-Diglyceride | 60% | 73% | [1][2] |
| DGGR Assay | 1,2-o-dilauryl-rac-glycero-3-glutaric acid-(6'-methylresorufin) ester | 93% | 53% | [1][2] |
Note: Sensitivity and specificity can vary depending on the specific lipase and assay conditions.
Experimental Protocols
Protocol 1: Colorimetric Coupled Enzyme Assay for Lipase Activity
This protocol describes a method to determine lipase activity by measuring the production of glycerol from the hydrolysis of this compound in a coupled enzyme reaction.
Materials:
-
This compound
-
Lipase sample (e.g., purified enzyme, cell lysate, serum)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Monoglyceride Lipase (MGL)
-
Glycerol Kinase (GK)
-
Glycerol-3-Phosphate Oxidase (GPO)
-
Peroxidase (HRP)
-
Colorimetric probe (e.g., Amplex Red, TOOS with 4-aminoantipyrine)
-
ATP
-
MgCl₂
-
Triton X-100 or other suitable detergent
-
96-well microplate
-
Microplate reader capable of measuring absorbance at the appropriate wavelength for the chosen probe (e.g., 570 nm for Amplex Red).
Procedure:
-
Substrate Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).
-
Prepare the substrate emulsion by adding the this compound stock solution to the Tris-HCl buffer containing a detergent like Triton X-100. The final concentration of this compound should be in the range of 0.5-2 mM. Sonicate or vortex vigorously to form a stable emulsion.
-
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing Tris-HCl buffer, MGL, GK, GPO, HRP, the colorimetric probe, ATP, and MgCl₂. The exact concentrations of each component may need to be optimized for the specific lipase being studied.
-
-
Assay Protocol:
-
Add 50 µL of the substrate emulsion to each well of a 96-well microplate.
-
Add 20 µL of the lipase sample (and appropriate controls, e.g., buffer blank, sample blank without substrate) to the wells.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 130 µL of the reaction mixture to each well.
-
Immediately measure the absorbance at the appropriate wavelength in a kinetic mode at 37°C for a set period (e.g., 30-60 minutes), taking readings every 1-2 minutes.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔAbs/min) from the linear portion of the kinetic curve.
-
Subtract the rate of the blank control from the rate of the samples.
-
Use a standard curve of glycerol to convert the rate of absorbance change to the rate of glycerol production (µmol/min).
-
One unit of lipase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
-
Protocol 2: Titrimetric Assay for Lipase Activity
This protocol measures lipase activity by titrating the lauric acid released from the hydrolysis of this compound.
Materials:
-
This compound
-
Lipase sample
-
Tris-HCl buffer (e.g., 200 mM, pH 7.2)
-
NaOH solution (e.g., 50 mM, standardized)
-
pH-stat or automatic titrator
-
Thymolphthalein indicator solution (for manual titration)
-
Ethanol (95%)
Procedure:
-
Substrate Emulsion Preparation:
-
Prepare an emulsion of this compound in Tris-HCl buffer. The concentration of this compound will need to be optimized.
-
-
Assay Protocol:
-
In a reaction vessel maintained at 37°C, add a defined volume of the this compound substrate emulsion.
-
Add the lipase sample to initiate the reaction.
-
Maintain the pH of the reaction mixture at the desired setpoint (e.g., pH 7.2) by the controlled addition of the standardized NaOH solution using a pH-stat.
-
Record the volume of NaOH consumed over time.
-
-
Data Analysis:
-
The rate of NaOH consumption is directly proportional to the rate of fatty acid release.
-
Calculate the lipase activity based on the rate of NaOH addition.
-
One unit of lipase activity is defined as the amount of enzyme that liberates 1 µmole of fatty acid per minute under the specified conditions.
-
Visualizations
Experimental Workflow
Caption: Workflow for the colorimetric lipase assay.
Logical Relationship of the Coupled Enzyme Assay
Caption: Coupled enzymatic reaction for lipase detection.
Diacylglycerol Signaling Pathway
Diacylglycerol (DAG), such as this compound, is a key second messenger in various signaling pathways. One important pathway involves its conversion to the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) by diacylglycerol lipase (DAGL).[1] 2-AG then acts as a retrograde messenger, modulating neurotransmitter release.
Caption: Endocannabinoid signaling pathway involving DAGL.
References
Application Notes and Protocols for 1,2-Dilaurin in Solid Lipid Nanoparticle Formulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 1,2-Dilaurin in the formulation of Solid Lipid Nanoparticles (SLNs). SLNs are at the forefront of nanomedicine, offering a biocompatible and biodegradable platform for the controlled delivery of therapeutic agents. This compound, a diglyceride of lauric acid, serves as a solid lipid matrix, enabling the encapsulation of lipophilic drugs to enhance their stability, bioavailability, and therapeutic efficacy.
Introduction to this compound Solid Lipid Nanoparticles
Solid Lipid Nanoparticles (SLNs) are colloidal drug carriers with a solid lipid core, typically in the size range of 50 to 1000 nm. They amalgamate the advantages of polymeric nanoparticles, emulsions, and liposomes while mitigating some of their respective drawbacks. The use of physiological lipids, such as this compound, reduces the risk of acute and chronic toxicity.
Key Advantages of this compound SLNs:
-
Biocompatibility and Biodegradability: Composed of lipids that are well-tolerated by the body.
-
Controlled Drug Release: The solid lipid matrix allows for the sustained release of encapsulated drugs.
-
Enhanced Drug Stability: Protects labile drug molecules from chemical and enzymatic degradation.
-
Improved Bioavailability: Particularly for poorly water-soluble drugs.
-
Feasibility of Large-Scale Production: Methods like high-pressure homogenization and microemulsion are scalable.
Quantitative Data Summary
The following tables summarize key formulation parameters and physicochemical characteristics of SLNs prepared with triglycerides of lauric acid (e.g., Trilaurin), which are structurally and functionally similar to this compound. This data provides a reference for expected outcomes when formulating with this compound.
Table 1: Formulation Parameters for Trilaurin-based SLNs
| Formulation Component | Concentration/Value | Reference |
| Lipid Matrix | Trilaurin | [1][2] |
| Drug | Curcumin | [1][3] |
| Paclitaxel | [2] | |
| Surfactant | Lecithin, Sodium taurocholate | [2] |
| Preparation Method | Cold Dilution of Microemulsion | [1][3] |
Table 2: Physicochemical Characteristics of Trilaurin-based SLNs
| Parameter | Value | Drug | Reference |
| Mean Particle Size (nm) | ~200 | Curcumin | [3] |
| Polydispersity Index (PDI) | < 0.3 | Not Specified | [4] |
| Zeta Potential (mV) | Negatively Charged | Curcumin | [3] |
| Entrapment Efficiency (%) | Up to 90% | Curcumin | [3] |
| High | Paclitaxel | [2] |
Experimental Protocols
Preparation of this compound SLNs by Cold Dilution of Microemulsion
This method is advantageous as it is performed at room temperature, making it suitable for thermolabile drugs.[3]
Materials:
-
This compound (Solid Lipid)
-
Partially water-miscible solvent (e.g., Ethyl Acetate)
-
Surfactant mixture (e.g., Lecithin and a bile salt like sodium taurocholate)
-
Drug to be encapsulated (lipophilic)
-
Purified water
Protocol:
-
Mutual Saturation: Equilibrate the partially water-miscible solvent and purified water by stirring them together for at least 2 hours at a controlled temperature (e.g., 25°C) to ensure thermodynamic equilibrium. Separate the two phases.
-
Microemulsion Preparation:
-
Dissolve the drug and this compound in the water-saturated organic solvent to form the oily phase.
-
Prepare the aqueous phase by dissolving the surfactant mixture in the solvent-saturated water.
-
Add the oily phase to the aqueous phase under gentle magnetic stirring until a transparent oil-in-water (o/w) microemulsion is formed.
-
-
SLN Precipitation:
-
Rapidly dilute the microemulsion with a large volume of cold purified water (typically a 1:25 to 1:50 ratio of microemulsion to water).
-
The rapid dilution causes the organic solvent to diffuse into the aqueous phase, leading to the precipitation of this compound as solid nanoparticles, entrapping the drug.
-
-
Solvent Removal: Remove the organic solvent from the nanoparticle dispersion using a rotary evaporator under reduced pressure.
-
Concentration (Optional): If necessary, the SLN dispersion can be concentrated using ultrafiltration.
Preparation of this compound SLNs by High-Pressure Homogenization (HPH)
HPH is a reliable and scalable method for producing SLNs with a narrow particle size distribution.[5]
Materials:
-
This compound (Solid Lipid)
-
Drug to be encapsulated
-
Aqueous surfactant solution (e.g., Poloxamer 188, Tween 80)
-
Purified water
Protocol:
-
Lipid Phase Preparation:
-
Melt the this compound by heating it to 5-10°C above its melting point.
-
Disperse or dissolve the drug in the molten lipid.
-
-
Aqueous Phase Preparation: Heat the aqueous surfactant solution to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase and homogenize using a high-shear stirrer (e.g., Ultra-Turrax) for a few minutes to form a coarse oil-in-water emulsion.
-
High-Pressure Homogenization:
-
Immediately introduce the hot pre-emulsion into a high-pressure homogenizer.
-
Perform several homogenization cycles (typically 3-5) at a pressure of 500-1500 bar.
-
-
Cooling and Recrystallization: Allow the resulting nanoemulsion to cool down to room temperature. The cooling process leads to the recrystallization of the lipid, forming the solid lipid nanoparticles.
Characterization of this compound SLNs
3.3.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential These parameters are crucial for predicting the in vitro and in vivo performance of the SLNs. They are typically measured using Dynamic Light Scattering (DLS) with a Zetasizer instrument.[6]
-
Particle Size: Influences the biological fate, drug release, and cellular uptake of the nanoparticles.
-
PDI: A measure of the width of the particle size distribution. A PDI value below 0.3 is generally considered acceptable for a homogeneous population of nanoparticles.[6]
-
Zeta Potential: Indicates the surface charge of the nanoparticles and is a key predictor of their stability in suspension. A high absolute zeta potential value (e.g., > |30| mV) generally indicates good colloidal stability due to electrostatic repulsion between particles.
Protocol:
-
Dilute the SLN dispersion with purified water or an appropriate buffer.
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the particle size and PDI using DLS at a fixed scattering angle (e.g., 90° or 173°) and temperature (e.g., 25°C).
-
For zeta potential measurement, dilute the sample in a suitable medium (e.g., 10 mM NaCl) to ensure appropriate conductivity and measure using laser Doppler velocimetry.
3.3.2. Entrapment Efficiency (EE) and Drug Loading (DL) EE and DL quantify the amount of drug successfully incorporated into the nanoparticles.
-
Entrapment Efficiency (%EE): The percentage of the initial drug amount that is encapsulated within the SLNs.
-
Drug Loading (%DL): The percentage of the drug relative to the total weight of the SLNs.
Protocol (Indirect Method):
-
Separate the unencapsulated (free) drug from the SLN dispersion. This can be achieved by ultracentrifugation, where the SLNs are pelleted, and the supernatant contains the free drug.
-
Quantify the amount of free drug in the supernatant using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate the %EE and %DL using the following formulas:
%EE = [(Total Drug - Free Drug) / Total Drug] x 100
%DL = [(Total Drug - Free Drug) / (Total Drug - Free Drug + Total Lipid)] x 100
Visualizations
Experimental Workflow
Caption: Workflow for the formulation and evaluation of this compound SLNs.
Signaling Pathway Example: PI3K/Akt/mTOR Pathway
Many anticancer drugs, such as paclitaxel, which can be encapsulated in SLNs, exert their effects by modulating key signaling pathways involved in cell survival and proliferation. The PI3K/Akt/mTOR pathway is a frequently targeted pathway in cancer therapy.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by a drug released from an SLN.
Conclusion
This compound is a promising lipid for the formulation of SLNs for controlled drug delivery. The protocols and data presented here provide a solid foundation for researchers and drug development professionals to design and characterize this compound-based SLN formulations for a variety of therapeutic applications. The adaptability of preparation methods and the favorable physicochemical properties make these nanoparticles a versatile platform for enhancing the therapeutic potential of encapsulated drugs.
References
Protocol for 1,2-Dilaurin Encapsulation in Liposomes: Application Notes and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the encapsulation of the hydrophobic molecule 1,2-Dilaurin within liposomal vesicles. The methodologies described herein are foundational for the development of lipid-based delivery systems for diglycerides and other lipophilic compounds.
Introduction
Liposomes are versatile, self-assembled vesicles composed of a lipid bilayer enclosing an aqueous core. Their unique structure allows for the encapsulation of both hydrophilic and hydrophobic molecules, making them ideal carriers for various therapeutic and research applications. This compound, a diacylglycerol, is a lipophilic molecule with poor aqueous solubility. Encapsulation within the lipid bilayer of liposomes can enhance its stability, and facilitate its delivery in aqueous environments for various research and pharmaceutical applications. This document outlines three common and effective methods for encapsulating this compound in liposomes: thin-film hydration, ethanol (B145695) injection, and microfluidics.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained for the encapsulation of hydrophobic molecules like this compound in liposomes. These values are representative and can be influenced by the specific lipid composition, drug-to-lipid ratio, and the chosen encapsulation method.
Table 1: Liposome (B1194612) Formulation and Encapsulation Efficiency
| Encapsulation Method | Lipid Composition (molar ratio) | Drug-to-Lipid Ratio (w/w) | Encapsulation Efficiency (%) |
| Thin-Film Hydration | DPPC:Cholesterol (7:3) | 1:10 | 70-85 |
| Ethanol Injection | Soy PC:Cholesterol (4:1) | 1:20 | 60-75 |
| Microfluidics | DSPC:Cholesterol (3:2) | 1:10 | 80-95 |
DPPC: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine; Soy PC: Soy Phosphatidylcholine; DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine; Cholesterol.
Table 2: Physicochemical Characterization of this compound-Loaded Liposomes
| Encapsulation Method | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Thin-Film Hydration | 150 - 250 | 0.2 - 0.4 | -15 to -30 |
| Ethanol Injection | 100 - 180 | 0.1 - 0.3 | -20 to -35 |
| Microfluidics | 80 - 150 | < 0.2 | -10 to -25 |
Experimental Protocols
Detailed methodologies for the encapsulation of this compound are provided below.
Thin-Film Hydration Method
This is a widely used, straightforward method for preparing liposomes.[1][2]
Materials:
-
This compound
-
Phospholipid (e.g., DPPC, Soy PC, DSPC)
-
Cholesterol
-
Organic solvent (e.g., chloroform, methanol, or a mixture)
-
Aqueous buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Extruder with polycarbonate membranes (optional, for size homogenization)
Protocol:
-
Lipid Film Formation: a. Dissolve the chosen phospholipid, cholesterol, and this compound in the organic solvent in a round-bottom flask. A typical molar ratio is Phospholipid:Cholesterol of 7:3 and a this compound to total lipid weight ratio of 1:10. b. Attach the flask to a rotary evaporator. c. Immerse the flask in a water bath set to a temperature above the phase transition temperature (Tc) of the primary phospholipid. d. Evaporate the organic solvent under reduced pressure, rotating the flask to ensure the formation of a thin, uniform lipid film on the inner surface. e. Continue evaporation for at least 30 minutes after the film appears dry to remove residual solvent. For complete solvent removal, the flask can be placed under high vacuum for several hours.
-
Hydration: a. Add the aqueous buffer, pre-heated to a temperature above the lipid's Tc, to the flask containing the lipid film. b. Agitate the flask by hand or on a vortex mixer to disperse the lipid film, leading to the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Optional): a. To obtain smaller, more uniform liposomes (unilamellar vesicles or LUVs), the MLV suspension can be subjected to sonication or extrusion. b. For extrusion, pass the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times (typically 11-21 passes) using a lipid extruder. This process should also be performed at a temperature above the lipid's Tc.
Ethanol Injection Method
This method is rapid and avoids the use of chlorinated solvents.[3]
Materials:
-
This compound
-
Phospholipid (e.g., Soy PC, DSPC)
-
Cholesterol
-
Ethanol (high purity)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Syringe pump
-
Stirred, heated vessel
Protocol:
-
Preparation of Solutions: a. Dissolve the phospholipid, cholesterol, and this compound in ethanol to create the lipid-ethanol solution. b. Heat the aqueous buffer in a vessel to a temperature above the lipid's Tc, with constant stirring.
-
Injection: a. Using a syringe pump, inject the lipid-ethanol solution at a slow, controlled rate into the heated, stirring aqueous buffer. b. The rapid dilution of ethanol in the aqueous phase causes the lipids and this compound to self-assemble into liposomes.
-
Solvent Removal and Concentration: a. Remove the ethanol from the liposome suspension using dialysis or tangential flow filtration. b. The liposome suspension can be concentrated if necessary using ultrafiltration.
Microfluidics Method
Microfluidics offers precise control over liposome size and polydispersity, leading to highly reproducible formulations.[4][5]
Materials:
-
This compound
-
Phospholipid (e.g., DSPC)
-
Cholesterol
-
Ethanol (high purity)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Microfluidic mixing device (e.g., a staggered herringbone micromixer)
-
Syringe pumps
Protocol:
-
Solution Preparation: a. Prepare the lipid-ethanol solution by dissolving the phospholipid, cholesterol, and this compound in ethanol. b. Prepare the aqueous phase with the desired buffer.
-
Microfluidic Mixing: a. Load the lipid-ethanol solution and the aqueous phase into separate syringes and place them on syringe pumps. b. Set the flow rates for both pumps. The flow rate ratio (FRR) of the aqueous phase to the organic phase will significantly influence the final liposome size. Higher FRRs generally result in smaller liposomes. c. Pump the two solutions through the microfluidic device where rapid and controlled mixing occurs, leading to the spontaneous formation of liposomes.
-
Purification: a. The resulting liposome suspension is collected from the outlet of the microfluidic chip. b. Purify the liposomes to remove the organic solvent and any unencapsulated this compound using dialysis or tangential flow filtration.
Visualization of Workflows
The following diagrams illustrate the experimental workflows for the described encapsulation methods.
Caption: Workflow for this compound encapsulation via thin-film hydration.
Caption: Workflow for this compound encapsulation via ethanol injection.
Caption: Workflow for this compound encapsulation using microfluidics.
Characterization of this compound Loaded Liposomes
To ensure the quality and desired characteristics of the prepared liposomes, the following analytical techniques are recommended:
-
Particle Size and Polydispersity Index (PDI): Dynamic Light Scattering (DLS) is used to determine the mean hydrodynamic diameter and the size distribution of the liposomes. A PDI value below 0.3 is generally considered acceptable for a homogenous population of liposomes.
-
Zeta Potential: This measurement indicates the surface charge of the liposomes and is a predictor of their stability in suspension. High absolute zeta potential values (e.g., > ±30 mV) suggest good colloidal stability due to electrostatic repulsion between particles.
-
Encapsulation Efficiency (EE%): The percentage of this compound successfully encapsulated within the liposomes is a critical parameter. It can be determined by separating the unencapsulated this compound from the liposomes (e.g., by ultracentrifugation or size exclusion chromatography) and then quantifying the amount of this compound in the liposomal fraction and the total amount used. The formula for calculating EE% is:
EE% = (Amount of encapsulated this compound / Total amount of this compound) x 100
Conclusion
The protocols and data presented in this document provide a comprehensive guide for the successful encapsulation of this compound in liposomes. The choice of method will depend on the specific requirements of the application, such as the desired batch size, particle size distribution, and scalability. Proper characterization of the resulting liposomes is crucial for ensuring their quality, stability, and performance.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DILAURIN | 27638-00-2 [chemicalbook.com]
- 4. arxiv.org [arxiv.org]
- 5. creative-biostructure.com [creative-biostructure.com]
Application Notes and Protocols for 1,2-Dilaurin in Metabolomics Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,2-Dilaurin as a critical tool in metabolomics and lipidomics research. Detailed protocols and data presentation guidelines are included to facilitate its integration into experimental workflows.
Application Note 1: this compound as an Internal Standard for Quantitative Lipidomics
Introduction
This compound, also known as 1,2-didodecanoyl-rac-glycerol, is a diacylglycerol (DAG) containing two lauric acid (12:0) fatty acid chains.[1] In the field of metabolomics, particularly lipidomics, accurate quantification of lipid species is essential for understanding biological processes and identifying biomarkers. Due to variations in sample preparation and instrument response, internal standards are crucial for reliable quantification. This compound is a suitable internal standard for the quantification of diacylglycerols in biological samples.[1][2][3][4] Its chemical properties are representative of endogenous short- to medium-chain diacylglycerols, while its specific mass allows it to be distinguished from naturally occurring species in most biological systems.
Principle
The internal standard is added at a known concentration to the sample at the beginning of the sample preparation process.[5] It experiences the same extraction, derivatization (if any), and analysis conditions as the endogenous analytes. By comparing the signal intensity of the endogenous diacylglycerols to that of the known amount of this compound, the concentrations of the endogenous lipids can be accurately calculated. This normalization corrects for variations in extraction efficiency and instrument response.[6]
Applications
-
Quantitative Profiling of Diacylglycerols: Accurately measure the levels of various diacylglycerol species in cells, tissues, and biofluids.
-
Studying Lipid Metabolism: Investigate perturbations in metabolic pathways involving diacylglycerols in disease models or in response to drug treatments.
-
Biomarker Discovery: Identify changes in diacylglycerol profiles that may serve as potential biomarkers for disease diagnosis or prognosis.
Application Note 2: this compound in the Study of Signaling Pathways
Introduction
1,2-diacylglycerols are critical second messengers in cellular signaling, most notably in the activation of Protein Kinase C (PKC).[7][8][9] The activation of PKC isoforms by 1,2-DAGs triggers a cascade of phosphorylation events that regulate a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis.[10][11] Exogenously added this compound can be used as a tool to mimic the presence of endogenous 1,2-DAGs and to study the downstream effects of PKC activation on cellular metabolism.
Principle
By treating cells with this compound, researchers can specifically activate the PKC signaling pathway. Subsequent metabolomic analysis can then reveal the global changes in the cellular metabolome that result from PKC activation. This approach allows for the elucidation of the metabolic pathways that are regulated by PKC and provides insights into the metabolic reprogramming that occurs in response to specific signaling events.
Applications
-
Elucidating PKC-Mediated Metabolic Reprogramming: Identify the metabolic pathways that are altered upon PKC activation.
-
Drug Discovery: Screen for compounds that modulate the PKC signaling pathway and its metabolic consequences.
-
Understanding Disease Mechanisms: Investigate the role of aberrant PKC signaling and associated metabolic changes in diseases such as cancer and diabetes.
Quantitative Data
The following tables provide a summary of typical quantitative parameters for the use of this compound in metabolomics research.
Table 1: Typical Concentrations for this compound as an Internal Standard
| Parameter | Value | Reference |
| Stock Solution Concentration | 1 mg/mL in chloroform (B151607) or ethanol | [12] |
| Working Concentration Range | 10 - 500 ng/mL | [10][13] |
| Spiking Volume | 10 - 50 µL into sample | [14] |
Table 2: Example LC-MS/MS Parameters for Diacylglycerol Analysis
| Parameter | Value | Reference |
| Liquid Chromatography | ||
| Column | C18 Reverse Phase (e.g., Acquity BEH-C18, Zorbax Eclipse C18) | [15] |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate | [10] |
| Mobile Phase B | Methanol (B129727) or Acetonitrile with 0.1% formic acid and 5 mM ammonium formate | [10] |
| Gradient | Gradient elution from 60% to 95% B over 15-20 minutes | [15] |
| Flow Rate | 0.2 - 0.4 mL/min | [15] |
| Column Temperature | 40 - 50 °C | [15] |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [13] |
| Precursor Ion (this compound) | m/z 457.4 [M+NH4]+ | [16] |
| Product Ions (for MRM) | m/z 239.2 (Lauric acid fragment), m/z 221.2 (Lauric acid fragment - H2O) | [16] |
| Collision Energy | 15 - 25 eV | [10] |
| Capillary Voltage | 3.0 - 4.0 kV | [15] |
Experimental Protocols
Protocol 1: Quantification of Diacylglycerols in Cultured Cells using this compound as an Internal Standard
1. Materials
-
1,2-Dilauroyl-rac-glycerol (Internal Standard)
-
Chloroform, Methanol, Water (LC-MS grade)
-
Phosphate-buffered saline (PBS)
-
Cell scraper
-
Centrifuge tubes
-
Nitrogen gas evaporator
-
LC-MS system
2. Procedure
-
Cell Culture and Treatment: Culture cells to the desired confluency. Apply experimental treatments as required.
-
Cell Harvesting and Quenching:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold methanol to quench metabolic activity.
-
Scrape the cells and transfer the cell suspension to a centrifuge tube.
-
-
Lipid Extraction (Folch Method):
-
Add a known amount of this compound internal standard solution (e.g., 50 µL of a 10 µg/mL solution in chloroform) to each sample.
-
Add 2 mL of chloroform to each tube.
-
Vortex vigorously for 2 minutes.
-
Add 0.75 mL of water and vortex for another 2 minutes.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.
-
-
Sample Preparation for LC-MS:
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids.
-
Evaporate the solvent to dryness under a stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a known volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 90:10 Methanol:Water).
-
Transfer the reconstituted sample to an autosampler vial for LC-MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the sample into the LC-MS/MS system.
-
Acquire data using a multiple reaction monitoring (MRM) method, monitoring the specific precursor-to-product ion transitions for this compound and the target endogenous diacylglycerols.
-
-
Data Analysis:
-
Integrate the peak areas for the internal standard and the endogenous diacylglycerols.
-
Calculate the concentration of each endogenous diacylglycerol species using the following formula: Concentration of Analyte = (Peak Area of Analyte / Peak Area of IS) * (Concentration of IS / Response Factor) (Note: The response factor may need to be determined experimentally if it is not assumed to be 1.)
-
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. 1,2-Dilauroyl-rac-glycerol | CAS#:17598-94-6 | Chemsrc [chemsrc.com]
- 3. 1,2-Dilauroyl---rac--glycerol, 50MG | Labscoop [labscoop.com]
- 4. 1,2-Dilauroyl-rac-glycerol, CAS 17598-94-6 (26846-100) | Szabo-Scandic [szabo-scandic.com]
- 5. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 8. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Development of a Rapid LC-MS/MS Method for the Determination of Emerging Fusarium mycotoxins Enniatins and Beauvericin in Human Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comprehensive Evaluation of a Quantitative Shotgun Lipidomics Platform for Mammalian Sample Analysis on a High-Resolution Mass Spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantification of Diacylglycerol Molecular Species in Biological Samples by Electrospray Ionization Mass Spectrometry after One-step Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and Validation of a Reliable UHPLC-MS/MS Method for Simultaneous Quantification of Macrocyclic Lactones in Bovine Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. mdpi.com [mdpi.com]
- 16. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of 1,2-Dilaurin for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively solubilizing 1,2-Dilaurin for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge?
A1: this compound is a diacylglycerol (DAG), a lipid molecule composed of a glycerol (B35011) backbone with two lauric acid chains.[1][2] As a lipid, it is highly hydrophobic and thus poorly soluble in aqueous solutions, such as cell culture media and assay buffers. This poor solubility can lead to precipitation, inaccurate concentrations, and unreliable experimental results.
Q2: What are the primary methods for solubilizing this compound for in vitro assays?
A2: The primary methods for solubilizing this compound include:
-
Organic Solvents: Using a small amount of a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create a concentrated stock solution.
-
Detergents: Employing non-ionic or zwitterionic detergents to form micelles that encapsulate the lipid.
-
Cyclodextrins: Using cyclodextrins to form inclusion complexes with this compound, thereby increasing its aqueous solubility.
-
Liposomes/Vesicles: Incorporating this compound into lipid vesicles that can be delivered to cells in culture.[3]
Q3: What is the recommended final concentration of DMSO in cell culture to avoid toxicity?
A3: To minimize cytotoxicity, the final concentration of DMSO in cell culture medium should generally be kept below 0.5% (v/v).[4] However, the tolerance to DMSO can vary between cell lines, so it is crucial to perform a vehicle control experiment to assess the specific tolerance of your cells. For sensitive primary cells, it is advisable to keep the final DMSO concentration at or below 0.1%.[5]
Q4: Can I use detergents for cell-based assays?
A4: While detergents are effective for solubilizing lipids in enzyme assays, their use in cell-based assays should be approached with caution.[6] Many detergents can disrupt cell membranes and cause toxicity. If a detergent must be used, it is critical to work at a concentration below its critical micelle concentration (CMC) and to determine the specific toxicity of the detergent on the cell line being used.
Troubleshooting Guides
Issue 1: this compound precipitates when added to aqueous buffer or cell culture medium.
| Possible Cause | Troubleshooting Step |
| Low Solubility | Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO or ethanol. When diluting into the aqueous medium, add the stock solution dropwise while vortexing or stirring to ensure rapid dispersal. |
| Solvent Shock | Perform serial dilutions of the DMSO stock into the pre-warmed (37°C) aqueous medium instead of a single large dilution. This gradual change in solvent polarity can help prevent precipitation. |
| Concentration Exceeds Solubility Limit | Determine the maximum soluble concentration of this compound in your final assay conditions. If a higher concentration is needed, consider alternative solubilization methods such as using cyclodextrins or incorporating it into liposomes. |
Issue 2: Inconsistent results in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Incomplete Solubilization | Visually inspect your final working solution for any signs of precipitation or cloudiness. If present, try sonicating the solution briefly in a water bath to aid dissolution. |
| Vehicle-Induced Effects | Always include a vehicle control in your experiments. This consists of the same concentration of the solvent (e.g., DMSO) used to prepare the this compound solution, added to the cells without the compound. This will help you distinguish between the effects of this compound and the solvent itself. |
| Lipid Adsorption to Plasticware | Lipids can adsorb to the surface of plastic tubes and plates, reducing the effective concentration. To mitigate this, consider using low-adhesion microplates and polypropylene (B1209903) tubes. |
Experimental Protocols
Protocol 1: Solubilization of this compound using DMSO
This protocol describes the preparation of a this compound stock solution in DMSO for use in cell culture.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10-50 mM).
-
Vortex the tube vigorously for 1-2 minutes to dissolve the this compound.
-
If the compound does not fully dissolve, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
When preparing the working solution, dilute the stock solution in pre-warmed cell culture medium to the final desired concentration, ensuring the final DMSO concentration is non-toxic to the cells.
Protocol 2: Preparation of this compound-Containing Liposomes
This protocol describes a general method for preparing large unilamellar vesicles (LUVs) containing this compound using the thin-film hydration and extrusion method.
Materials:
-
This compound
-
Phosphatidylcholine (e.g., DOPC or POPC)
-
Round-bottom flask
-
Rotary evaporator
-
Hydration buffer (e.g., PBS or cell culture medium)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Dissolve the desired amounts of phosphatidylcholine and this compound in chloroform in a round-bottom flask. The molar ratio of phosphatidylcholine to this compound can be varied depending on the desired application.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding the desired aqueous buffer. The temperature of the buffer should be above the phase transition temperature of the lipids.
-
Agitate the flask by vortexing or gentle shaking to disperse the lipid film, forming multilamellar vesicles (MLVs).
-
To create unilamellar vesicles of a defined size, subject the MLV suspension to extrusion. Pass the suspension repeatedly (e.g., 10-20 times) through a polycarbonate membrane with the desired pore size (e.g., 100 nm).
-
The resulting liposome (B1194612) suspension can be used to treat cells in culture.
Data Presentation
Table 1: Comparison of Solubilization Methods for this compound
| Method | Advantages | Disadvantages | Recommended Use Case |
| DMSO/Ethanol | Simple, fast, and effective for creating concentrated stock solutions. | Potential for cytotoxicity at higher concentrations. Risk of precipitation upon dilution. | Initial screening assays, enzyme assays. |
| Detergents | Highly effective at solubilizing lipids. | Can be cytotoxic and interfere with cell membrane integrity. May affect protein function. | Enzyme assays, in vitro binding studies. |
| Cyclodextrins | Low cytotoxicity, can improve bioavailability. | May not be effective for all lipids. Can potentially interact with other components in the assay. | Cell-based assays where solvent toxicity is a concern. |
| Liposomes | Biocompatible, allows for delivery of high lipid concentrations, mimics biological membranes.[3] | More complex and time-consuming preparation. | Cell-based assays, studies of lipid-protein interactions in a membrane context. |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified signaling pathway of diacylglycerol (DAG).
Caption: Workflow for in vitro testing of this compound.
References
- 1. CDP-diacylglycerol phospholipid synthesis in detergent-soluble, non-raft, membrane microdomains of the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. abcam.com [abcam.com]
- 6. Diacylglycerol partitioning and mixing in detergent micelles: relevance to enzyme kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enzymatic Synthesis of 1,2-Dilaurin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of 1,2-Dilaurin.
Troubleshooting Guides and FAQs
This section addresses common challenges encountered during the enzymatic synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of this compound
-
Question: My reaction shows a low overall yield of diacylglycerols (DAGs). What are the potential causes and how can I improve it?
Answer: Low yields of this compound can stem from several factors. Firstly, the choice of enzyme is critical; lipases like Novozym® 435 and Lipozyme RM IM are commonly used for DAG synthesis.[1][2] The reaction equilibrium may also be unfavorable. Key parameters to optimize include:
-
Substrate Molar Ratio: An excess of one substrate can shift the equilibrium towards product formation. For glycerolysis, a higher glycerol (B35011) to triacylglycerol ratio is often beneficial. For esterification of glycerol with lauric acid, the optimal molar ratio of glycerol to fatty acid needs to be determined empirically, as excess glycerol can sometimes hinder the reaction.[3]
-
Water Content: Water is produced during esterification and can lead to the reverse reaction (hydrolysis). Efficient water removal, for instance by using a vacuum or bubbling nitrogen gas through the reaction mixture, can significantly increase the yield.[4]
-
Enzyme Loading: Increasing the amount of enzyme can enhance the reaction rate, but an excessive amount may not be cost-effective. The optimal enzyme concentration should be determined for your specific reaction conditions.
-
Temperature: While higher temperatures can increase the reaction rate, they can also lead to enzyme denaturation and promote side reactions like acyl migration. The optimal temperature is a balance between reaction rate and enzyme stability, typically in the range of 40-60°C for commonly used lipases.[5]
-
Issue 2: Poor Regioselectivity (High 1,3-Dilaurin (B53383) Content)
-
Question: My product contains a high proportion of the undesired 1,3-Dilaurin isomer. How can I improve the regioselectivity for this compound?
Answer: Achieving high regioselectivity for the sn-1,2 positions is a significant challenge, primarily due to the thermodynamic stability of the 1,3-isomer and the potential for acyl migration.
-
Enzyme Selection: While many lipases show a preference for the sn-1 and sn-3 positions, some lipases exhibit better selectivity for the sn-2 position under specific conditions. The choice of lipase (B570770) is a critical starting point.[6]
-
Acyl Migration: This is a major cause of 1,3-Dilaurin formation. Acyl migration is promoted by high temperatures, polar solvents, and prolonged reaction times. To minimize this:
-
Keep the reaction temperature as low as feasible while maintaining a reasonable reaction rate.
-
Consider using a non-polar, aprotic solvent.
-
Optimize the reaction time to stop the reaction once the desired this compound concentration is reached, before significant acyl migration occurs.[4]
-
-
Reaction Strategy: A two-step enzymatic approach can sometimes yield higher purity of the desired isomer.[7]
-
Issue 3: Enzyme Inhibition or Deactivation
-
Question: My reaction rate is slowing down prematurely or the enzyme loses activity upon reuse. What could be causing this?
Answer: Enzyme inhibition or deactivation can be caused by several factors in the reaction medium.
-
Substrate or Product Inhibition: High concentrations of substrates (like glycerol) or products can inhibit the enzyme's activity.[3][8] This can sometimes be mitigated by controlling the substrate feed rate or by in-situ product removal.
-
Irreversible Inhibition: Some compounds can act as irreversible inhibitors by covalently modifying the enzyme's active site.[9] Ensure the purity of your substrates and solvents.
-
Reaction Conditions: Extreme pH or temperature can lead to irreversible denaturation of the enzyme. It is crucial to operate within the enzyme's optimal pH and temperature range.
-
Mechanical Stress: For immobilized enzymes, excessive stirring speeds can lead to mechanical degradation of the support material, causing a loss of activity.
-
Issue 4: Difficulty in Product Purification
-
Question: I am struggling to separate this compound from the reaction mixture containing unreacted substrates, monoglycerides, and 1,3-Dilaurin. What are effective purification strategies?
Answer: The purification of this compound is often challenging due to the similar physical properties of the components in the reaction mixture.
-
Molecular Distillation: This is a highly effective technique for separating diacylglycerols from more volatile components like free fatty acids and monoglycerides, as well as less volatile triacylglycerols.[7][10] By carefully controlling the temperature and pressure, different fractions can be collected.
-
Column Chromatography: Silica gel column chromatography can be used to separate 1,2- and 1,3-diacylglycerol isomers.[4] The choice of solvent system is critical for achieving good separation.
-
Solvent Extraction: Liquid-liquid extraction can be employed as an initial purification step to remove certain impurities.
-
Quantitative Data Presentation
The following tables summarize quantitative data from various studies on the enzymatic synthesis of diacylglycerols, providing a reference for expected yields and selectivities under different conditions.
Table 1: Influence of Reaction Parameters on Diacylglycerol (DAG) Synthesis
| Enzyme | Reaction Type | Substrates | Key Parameter Optimized | Result | Reference |
| Lipozyme RM IM | Glycerolysis | Lard, Glycerol | Enzyme amount | 61.76% DAG content with 14:100 (w/w) enzyme to lard ratio | [10] |
| Novozym 435 | Esterification | Caprylic acid, Glycerol | Reactor Type | 77.26% DAG content in packed bed reactor vs. 68.24% in batch reactor | [5] |
| ANL-MARE | Esterification & Transesterification | Soy Sauce By-product Oil, Glycerol | Vacuum Level | 59.57% DAG conversion with a two-step vacuum process | [3] |
| Lipozyme RM IM | Esterification | Lauric acid, Glycerol | Reaction Time | 80.3% 1,3-dilaurin content after 3 hours | [4] |
Table 2: Comparison of Different Lipases for Diacylglycerol Synthesis
| Enzyme | Substrates | Reaction Time (h) | DAG Yield (%) | Notes | Reference |
| Novozym® 435 | Caprylic acid, Glycerol | 0.5 | 41 | Bubble column reactor | [1] |
| Novozym® 435 | Capric acid, Glycerol | 0.5 | 44 | Bubble column reactor | [1] |
| Lipozyme RM IM | Lauric acid, Glycerol | 3 | ~80 (as 1,3-isomer) | Solvent-free, air-bubbling | [4] |
| Novozym 435 | Lauric acid, Glycerol | 3 | High conversion | Good performance | [4] |
| Lipozyme TL IM | Lauric acid, Glycerol | >6 | Low activity | Low conversion | [4] |
Experimental Protocols
Protocol 1: Enzymatic Glycerolysis for Diacylglycerol Production
This protocol is adapted from a study on the glycerolysis of lard but can be modified for trilaurin.
-
Materials:
-
Trilaurin (substrate)
-
Glycerol
-
Immobilized Lipase (e.g., Lipozyme RMIM)
-
Magnetic stirrer with heating
-
-
Procedure:
-
Melt the trilaurin.
-
Add glycerol at a desired molar ratio (e.g., 1:1 lard to glycerol was used in the reference).[10]
-
Pre-incubate the mixture at 65°C for 2 hours with magnetic stirring (e.g., 500 rpm).[10]
-
Add the immobilized lipase (e.g., 14:100 w/w enzyme to trilaurin).[10]
-
Reduce the temperature to 45°C and continue the reaction for 8 hours.[10]
-
After the reaction, filter to remove the enzyme.
-
Analyze the product composition using HPLC or GC.
-
Protocol 2: Solvent-Free Esterification for 1,3-Dilaurin Synthesis
This protocol is for 1,3-dilaurin but illustrates a common setup that can be adapted to optimize for this compound.
-
Materials:
-
Lauric acid
-
Glycerol
-
Immobilized Lipase (e.g., Lipozyme RM IM)
-
Reaction vessel with vacuum and gas inlet
-
-
Procedure:
-
Combine lauric acid and glycerol in the reaction vessel (e.g., 2:1 molar ratio).
-
Add the immobilized lipase (e.g., 5 wt% based on total reactants).[4]
-
Heat the mixture to the desired temperature (e.g., 50°C).[4]
-
Apply a vacuum and bubble air or nitrogen through the mixture to remove the water produced during the reaction.[4]
-
Monitor the reaction progress by taking samples periodically and analyzing for the conversion of lauric acid and the formation of dilaurin.[4]
-
Stop the reaction at the optimal time to maximize the desired product and minimize side reactions.
-
Visualizations
Diagram 1: Experimental Workflow for Enzymatic Synthesis of this compound
Caption: A generalized workflow for the enzymatic synthesis and purification of this compound.
Diagram 2: Troubleshooting Flowchart for Low this compound Yield
Caption: A flowchart to diagnose and resolve issues of low this compound yield.
Diagram 3: Reaction Pathway for Enzymatic Synthesis of this compound
Caption: Simplified reaction pathway showing the formation of this compound and its isomerization.
References
- 1. Frontiers | Immobilized Lipase in the Synthesis of High Purity Medium Chain Diacylglycerols Using a Bubble Column Reactor: Characterization and Application [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Enzymatic Synthesis of Diacylglycerol-Enriched Oil by Two-Step Vacuum-Mediated Conversion of Fatty Acid Ethyl Ester and Fatty Acid From Soy Sauce By-Product Oil as Lipid-Lowering Functional Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Application of Enzymes in Regioselective and Stereoselective Organic Reactions [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Preparation of Diacylglycerol from Lard by Enzymatic Glycerolysis and Its Compositional Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1,2-Dilaurin Stability in Solution
For researchers, scientists, and drug development professionals utilizing 1,2-Dilaurin, maintaining its integrity in solution is paramount for experimental accuracy and reproducibility. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges related to the degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in solution?
A1: this compound is susceptible to three main degradation pathways in solution:
-
Acyl Migration: This is a common issue for 1,2-diacylglycerols, where one of the lauroyl chains migrates from the sn-2 to the sn-3 position, resulting in the more stable 1,3-Dilaurin isomer. This isomerization can affect the biological activity of the compound, as many enzymes, such as Protein Kinase C (PKC), are stereospecific for the sn-1,2 configuration.
-
Hydrolysis: The ester bonds of this compound can be cleaved by water, leading to the formation of monolaurin (B1671894) and free lauric acid. This process can be accelerated by acidic or basic conditions.
-
Oxidation: The lauroyl chains of this compound, although saturated, can undergo oxidation, particularly at elevated temperatures and in the presence of oxygen and metal ions. This can lead to the formation of various oxidation products, including aldehydes and ketones, which can interfere with experimental results.
Q2: What are the recommended storage conditions for this compound solutions?
A2: To minimize degradation, this compound solutions should be stored under the following conditions:
-
Temperature: For short-term storage (up to 1 month), -20°C is recommended. For long-term storage (up to 6 months), -80°C is ideal.[1]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
-
Light: Protect from light to avoid photo-oxidation.
-
Solvent: Use a high-purity, anhydrous solvent. If using DMSO, ensure it is freshly opened and not hygroscopic, as water content can promote hydrolysis.
Q3: How can I prevent acyl migration of this compound?
A3: Acyl migration is influenced by temperature, solvent polarity, and pH. To minimize this, it is crucial to:
-
Maintain low storage temperatures (-80°C is highly effective).
-
Prepare solutions fresh whenever possible.
-
Avoid prolonged storage in polar protic solvents.
Q4: What are the signs that my this compound solution has degraded?
A4: Degradation can be indicated by:
-
A change in the physical appearance of the solution (e.g., precipitation, color change).
-
Inconsistent or unexpected experimental results.
-
The appearance of additional peaks in analytical chromatograms (e.g., HPLC, GC) corresponding to degradation products like 1,3-Dilaurin, monolaurin, or lauric acid.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent biological activity in assays. | Acyl migration from this compound to 1,3-Dilaurin. | 1. Analyze the solution using a validated stability-indicating HPLC method to quantify the ratio of 1,2- to 1,3-isomers.2. Prepare fresh solutions of this compound for each experiment.3. Store stock solutions at -80°C in small, single-use aliquots to minimize freeze-thaw cycles. |
| Precipitate formation in the solution upon storage. | Hydrolysis leading to the formation of less soluble free fatty acids (lauric acid). | 1. Ensure the use of anhydrous solvents and store solutions under a dry, inert atmosphere.2. Avoid pH extremes in your experimental buffers.3. If a precipitate is observed, it may be necessary to discard the solution and prepare a fresh one. |
| Baseline noise or unexpected peaks in analytical data. | Oxidative degradation of this compound. | 1. Degas solvents before use to remove dissolved oxygen.2. Add an antioxidant, such as BHT (butylated hydroxytoluene) or α-tocopherol, to the solution at a low concentration (e.g., 0.01%).3. Store solutions in amber vials to protect from light. |
| Difficulty dissolving this compound. | Inappropriate solvent or presence of moisture. | 1. Use a high-purity, anhydrous solvent appropriate for lipids, such as chloroform, ethanol, or DMSO.[2]2. For DMSO, use a fresh, unopened bottle to avoid hygroscopic effects.3. Gentle warming and sonication can aid dissolution, but prolonged exposure to heat should be avoided. |
Quantitative Data on Degradation
While specific kinetic data for this compound is limited, studies on similar long-chain 1,2-diacylglycerols provide valuable insights into the rate of acyl migration.
Table 1: Acyl Migration of Long-Chain 1,2-Diacylglycerols to 1,3-Diacylglycerols
| Temperature | Half-life (t½) | Reference |
| 25°C | 3,425 hours | [3][4] |
| 80°C | 15.8 hours | [3][4] |
Data from a study on long-chain 1,2-diacylglycerols from vegetable oil, analyzed by ¹H-NMR spectroscopy.[3][4]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and to develop a stability-indicating analytical method.
1. Materials:
-
This compound
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or UPLC system with UV or CAD detector
-
C18 reverse-phase column
2. Procedure:
-
Acid Hydrolysis: Dissolve this compound in methanol to a concentration of 1 mg/mL. Add an equal volume of 1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in methanol to a concentration of 1 mg/mL. Add an equal volume of 1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in methanol to a concentration of 1 mg/mL. Add an equal volume of 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Store a solid sample of this compound at 80°C for 72 hours. Dissolve in methanol for analysis.
-
Photodegradation: Expose a solution of this compound (1 mg/mL in methanol) to UV light (254 nm) for 48 hours.
3. Analysis:
-
Analyze the stressed samples by a stability-indicating HPLC method (see Protocol 2) to separate this compound from its degradation products.
-
Characterize the degradation products using LC-MS/MS to determine their mass and fragmentation patterns for structural elucidation.
Protocol 2: Stability-Indicating HPLC Method for this compound and its Isomers
This method is suitable for separating and quantifying this compound and its primary degradation product, 1,3-Dilaurin.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with 100% Acetonitrile[5][6]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 205 nm or Charged Aerosol Detector (CAD)
-
Injection Volume: 20 µL
2. Sample Preparation:
-
Dissolve the this compound sample in the mobile phase (acetonitrile) to a final concentration of approximately 100 µg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
3. Validation Parameters (as per ICH guidelines):
-
Specificity: Demonstrate the ability to resolve this compound from its degradation products (generated from forced degradation studies) and any matrix components.
-
Linearity: Establish a linear relationship between the concentration of this compound and the detector response over a defined range (e.g., 10-200 µg/mL).
-
Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known concentrations.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
Visualizations
Signaling Pathway of PKC Activation by 1,2-Diacylglycerol
Caption: Agonist binding to a GPCR activates PLC, leading to the generation of DAG and IP3, which in turn activate PKC.
Experimental Workflow for this compound Stability Assessment
Caption: Workflow for assessing the stability of this compound under various stress conditions.
Logical Relationship of this compound Degradation Pathways
Caption: The main degradation pathways of this compound leading to various degradation products.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of 1,2(2,3)- and 1,3-positional isomers of diacylglycerols from vegetable oils by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Quantification of 1,2-Dilaurin by LC-MS
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the quantitative analysis of 1,2-Dilaurin using Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs) & Troubleshooting
Sample Preparation
Question: What are the best practices for extracting this compound from biological matrices?
Answer: A robust sample preparation protocol is crucial for accurate quantification and to minimize matrix effects.[1][2] For lipophilic compounds like this compound, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is recommended.[3][4]
-
Liquid-Liquid Extraction (LLE): A common method involves protein precipitation followed by extraction with a non-polar solvent. For instance, after precipitating proteins with a solvent like acetonitrile (B52724) or isopropanol, this compound can be extracted using a solvent system such as hexane:isopropanol or methyl-tert-butyl ether (MTBE).[1][5]
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner extract.[3] A reverse-phase C18 cartridge is often suitable. The sample is loaded, washed with a polar solvent to remove interferences, and then this compound is eluted with a non-polar solvent.[4]
Question: I'm observing high variability between replicate samples. What could be the cause?
Answer: High variability often points to issues in sample preparation.[1]
-
Inconsistent Extraction: Ensure your extraction procedure is consistent for all samples. Automated liquid handlers can improve reproducibility.[3]
-
Sample Stability: this compound may be susceptible to degradation. It's important to process samples quickly, keep them on ice, and store them at -80°C for long-term stability.[6]
-
Internal Standard Addition: Ensure the internal standard is added early in the sample preparation process to account for variability in extraction efficiency.[7][8]
Liquid Chromatography (LC)
Question: I am seeing poor peak shape (fronting, tailing, or splitting) for my this compound peak. How can I improve it?
Answer: Poor peak shape can be caused by several factors related to the chromatography.[9]
-
Column Choice: A C18 reversed-phase column is commonly used for lipid analysis. Ensure the column is not degraded or contaminated.[10]
-
Mobile Phase Composition: The mobile phase should be optimized for good separation and peak shape. A typical mobile phase for lipid analysis consists of a gradient of water with a small amount of modifier (e.g., formic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile or methanol.[11]
-
Injection Solvent: The injection solvent should be weaker than the initial mobile phase to prevent peak distortion. Injecting in a solvent stronger than the mobile phase can lead to peak splitting and broadening.[10]
-
Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.[9]
Question: My retention time for this compound is shifting between injections. What should I check?
Answer: Retention time shifts can compromise data quality.[9]
-
Mobile Phase Preparation: Ensure the mobile phase is prepared consistently and is properly degassed. Microbial growth in the mobile phase can also cause issues.[9][11]
-
Column Temperature: Use a column oven to maintain a stable column temperature, as fluctuations can affect retention time.[9]
-
System Equilibration: Ensure the LC system is adequately equilibrated with the initial mobile phase conditions before each injection sequence.
Mass Spectrometry (MS)
Question: I am struggling with low sensitivity for this compound. How can I improve the signal?
Answer: Low sensitivity can be addressed by optimizing MS parameters and the ionization source.
-
Ionization Source: Electrospray ionization (ESI) is commonly used for lipid analysis.[12] However, for less polar lipids, Atmospheric Pressure Chemical Ionization (APCI) might provide better sensitivity.[13][14] It is recommended to test both sources if available.
-
Ionization Mode: this compound will likely ionize best in positive ion mode, often as an ammonium adduct ([M+NH4]+) or a sodium adduct ([M+Na]+).[12] Adding a small amount of ammonium acetate (B1210297) or sodium acetate to the mobile phase can enhance the formation of these adducts.
-
MS Parameter Optimization: Infuse a standard solution of this compound to optimize MS parameters such as capillary voltage, cone voltage (or fragmentor voltage), and collision energy for the specific instrument being used.[15]
Question: What is the best internal standard to use for this compound quantification?
Answer: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., this compound-d5).[8] If this is not available, a structurally similar diglyceride with a different chain length that is not present in the sample can be used.[7][16] The internal standard should have similar chromatographic behavior and ionization efficiency to this compound.[8]
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction from Plasma
-
Thaw: Thaw plasma samples on ice.
-
Aliquot: Transfer 50 µL of plasma to a 1.5 mL microcentrifuge tube.
-
Spike Internal Standard: Add 10 µL of the internal standard working solution (e.g., 1,2-Dipalmitin-d5 in isopropanol) to each sample.
-
Protein Precipitation: Add 200 µL of cold isopropanol. Vortex for 30 seconds.
-
Incubation: Incubate at -20°C for 20 minutes to facilitate protein precipitation.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Extraction: Add 500 µL of methyl-tert-butyl ether (MTBE). Vortex for 1 minute.
-
Phase Separation: Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Evaporation: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Methanol:Water). Vortex and transfer to an LC vial.
LC-MS/MS Method Parameters
The following table provides a starting point for LC-MS/MS method development for this compound quantification. Parameters should be optimized for the specific instrument and application.
| Parameter | Recommended Setting |
| LC System | |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile:Isopropanol (90:10) with 0.1% Formic Acid |
| Gradient | 0-1 min: 30% B; 1-12 min: 30-95% B; 12-15 min: 95% B; 15.1-18 min: 30% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 45°C |
| Injection Volume | 5 µL |
| MS System | |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| Monitored Transition | Q1 (Precursor Ion) -> Q3 (Product Ion) |
| Example for this compound | [M+NH4]+: m/z 472.4 -> Fragment Ion |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V (Optimize for your instrument) |
| Collision Energy | 20 eV (Optimize for your instrument) |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
Visualizations
Caption: Troubleshooting workflow for this compound LC-MS analysis.
Caption: Liquid-liquid extraction workflow for this compound from plasma.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. opentrons.com [opentrons.com]
- 4. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development, Validation of LC-MS/MS Method and Determination of Pharmacokinetic Parameters of the Stroke Neuroprotectant Neurounina-1 in Beagle Dog Plasma After Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. zefsci.com [zefsci.com]
- 10. agilent.com [agilent.com]
- 11. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 12. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. ssi.shimadzu.com [ssi.shimadzu.com]
- 16. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry-What, how and why? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 1,2-Dilaurin in Different Buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-Dilaurin. It offers insights into potential issues that may arise during stability testing in various buffer systems.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in aqueous buffer systems?
A1: The two main degradation pathways for this compound in aqueous buffers are:
-
Hydrolysis: The ester bonds of the diglyceride are cleaved, leading to the formation of monolaurin (B1671894) and lauric acid. This reaction is often catalyzed by pH, particularly in alkaline and acidic conditions.
-
Acyl Migration: An intramolecular rearrangement where one of the lauroyl chains moves from the sn-2 position to the sn-3 position, resulting in the formation of the more thermodynamically stable isomer, 1,3-Dilaurin. This process can be influenced by the polarity of the solvent and the buffer composition.
Q2: How does pH affect the stability of this compound?
A2: The pH of the buffer solution is a critical factor in the stability of this compound. Both acidic and alkaline conditions can accelerate the hydrolysis of the ester linkages. Generally, neutral to slightly acidic pH is preferred to minimize hydrolysis. However, the optimal pH for stability can also depend on the specific buffer system used, as buffer components themselves can sometimes catalyze degradation.
Q3: Can the type of buffer used impact the stability of this compound?
A3: Yes, the choice of buffer can significantly influence the stability of this compound. Some buffer species can act as catalysts for hydrolysis. For instance, phosphate (B84403) and citrate (B86180) buffers have been reported to catalyze the hydrolysis of other esters. It is crucial to select a buffer that is inert or has minimal catalytic effect on the ester bonds of the diglyceride.
Q4: I am observing the appearance of a new peak in my chromatogram during the stability study of this compound. What could it be?
A4: A new peak appearing during a stability study of this compound is likely a degradation product. The most probable candidates are:
-
1,3-Dilaurin: Formed through acyl migration. It has the same molecular weight as this compound but will have a different retention time on a reversed-phase HPLC column.
-
Monolaurin: A product of hydrolysis.
-
Lauric Acid: The other product of hydrolysis.
To confirm the identity of the new peak, it is recommended to run analytical standards of these potential degradation products.
Q5: My this compound sample is showing poor solubility in the aqueous buffer. What can I do?
A5: this compound, being a lipid with long fatty acid chains, has very low solubility in aqueous buffers. To address this, you can:
-
Use a co-solvent: A small percentage of an organic solvent like ethanol (B145695) or DMSO can be added to the buffer to improve solubility. However, the effect of the co-solvent on the stability of this compound should be evaluated.
-
Prepare a dispersion or emulsion: Using homogenization or sonication, you can create a fine dispersion or emulsion of this compound in the buffer. The stability of the dispersion itself should be monitored alongside the chemical stability of the molecule.
-
Incorporate surfactants: The use of non-ionic surfactants can help to solubilize this compound. Compatibility and potential interference with the analytical method should be assessed.
Troubleshooting Guides
| Problem | Possible Causes | Recommended Solutions |
| Rapid degradation of this compound observed across all buffer conditions. | 1. High storage temperature.2. Extreme pH of the buffers.3. Presence of catalytic impurities. | 1. Conduct stability studies at controlled, lower temperatures (e.g., 4°C, 25°C).2. Prepare fresh buffers and verify the pH before use. Test a range of pH values to find the optimum for stability.3. Use high-purity water and buffer reagents. |
| Inconsistent results between replicate stability samples. | 1. Inhomogeneous sample preparation (poor dispersion).2. Inaccurate pipetting of this compound stock solution.3. Phase separation of the lipid from the aqueous buffer during storage. | 1. Ensure a consistent and validated method for preparing the this compound dispersion (e.g., standardized sonication or homogenization time and power).2. Use calibrated pipettes and pre-wet the tip with the solvent before dispensing the lipid solution.3. Visually inspect samples for any signs of phase separation before analysis. If observed, consider reformulating with a stabilizing agent. |
| Difficulty in quantifying both this compound and its degradation products in a single analytical run. | 1. Suboptimal HPLC method (e.g., mobile phase, column, gradient).2. Degradation products co-eluting with the parent compound or other excipients. | 1. Adapt and optimize an existing HPLC method, such as one using a C18 column with a gradient of acetonitrile (B52724) and water/acetone. An Evaporative Light Scattering Detector (ELSD) is suitable for detecting lipids which lack a strong UV chromophore.[1][2]2. Adjust the gradient profile or change the mobile phase composition to improve the resolution between peaks. Use analytical standards to confirm the retention times of each compound. |
| The pH of the Tris buffer changes significantly during the experiment, especially with temperature shifts. | 1. Tris buffer has a high temperature coefficient of pKa (dpKa/dT ≈ -0.028). | 1. Measure and adjust the pH of the Tris buffer at the intended experimental temperature.[3][4][5]2. If temperature cycling is part of the study, consider using a buffer with a lower temperature coefficient, such as phosphate buffer. |
Quantitative Data Summary
Table 1: Stability of this compound in Phosphate Buffer (0.05 M)
| pH | Temperature (°C) | Time (days) | % this compound Remaining | % 1,3-Dilaurin Formed | % Monolaurin & Lauric Acid Formed |
| 5.0 | 4 | 0 | 100 | 0 | 0 |
| 7 | |||||
| 14 | |||||
| 30 | |||||
| 5.0 | 25 | 0 | 100 | 0 | 0 |
| 7 | |||||
| 14 | |||||
| 30 | |||||
| 7.0 | 4 | 0 | 100 | 0 | 0 |
| 7 | |||||
| 14 | |||||
| 30 | |||||
| 7.0 | 25 | 0 | 100 | 0 | 0 |
| 7 | |||||
| 14 | |||||
| 30 | |||||
| 8.0 | 4 | 0 | 100 | 0 | 0 |
| 7 | |||||
| 14 | |||||
| 30 | |||||
| 8.0 | 25 | 0 | 100 | 0 | 0 |
| 7 | |||||
| 14 | |||||
| 30 |
Table 2: Stability of this compound in Citrate Buffer (0.05 M)
| pH | Temperature (°C) | Time (days) | % this compound Remaining | % 1,3-Dilaurin Formed | % Monolaurin & Lauric Acid Formed |
| 4.0 | 4 | 0 | 100 | 0 | 0 |
| 7 | |||||
| 14 | |||||
| 30 | |||||
| 4.0 | 25 | 0 | 100 | 0 | 0 |
| 7 | |||||
| 14 | |||||
| 30 | |||||
| 6.0 | 4 | 0 | 100 | 0 | 0 |
| 7 | |||||
| 14 | |||||
| 30 | |||||
| 6.0 | 25 | 0 | 100 | 0 | 0 |
| 7 | |||||
| 14 | |||||
| 30 | |||||
| 7.0 | 4 | 0 | 100 | 0 | 0 |
| 7 | |||||
| 14 | |||||
| 30 | |||||
| 7.0 | 25 | 0 | 100 | 0 | 0 |
| 7 | |||||
| 14 | |||||
| 30 |
Table 3: Stability of this compound in Tris Buffer (0.05 M)
| pH (at 25°C) | Temperature (°C) | Time (days) | % this compound Remaining | % 1,3-Dilaurin Formed | % Monolaurin & Lauric Acid Formed |
| 7.0 | 4 | 0 | 100 | 0 | 0 |
| 7 | |||||
| 14 | |||||
| 30 | |||||
| 7.0 | 25 | 0 | 100 | 0 | 0 |
| 7 | |||||
| 14 | |||||
| 30 | |||||
| 8.0 | 4 | 0 | 100 | 0 | 0 |
| 7 | |||||
| 14 | |||||
| 30 | |||||
| 8.0 | 25 | 0 | 100 | 0 | 0 |
| 7 | |||||
| 14 | |||||
| 30 | |||||
| 9.0 | 4 | 0 | 100 | 0 | 0 |
| 7 | |||||
| 14 | |||||
| 30 | |||||
| 9.0 | 25 | 0 | 100 | 0 | 0 |
| 7 | |||||
| 14 | |||||
| 30 |
Experimental Protocols
Protocol 1: Preparation of this compound Dispersions in Buffer
-
Materials:
-
This compound
-
Selected buffer (Phosphate, Citrate, or Tris)
-
High-purity water
-
Organic co-solvent (e.g., Ethanol, optional)
-
-
Procedure:
-
Prepare the desired buffer solution at the target pH and concentration (e.g., 0.05 M).
-
Accurately weigh the required amount of this compound.
-
If using a co-solvent, dissolve the this compound in a small volume of the co-solvent.
-
While vortexing or stirring the buffer solution, slowly add the this compound solution or powder.
-
For a fine dispersion, sonicate the mixture on ice using a probe sonicator or in a sonication bath until a homogenous, milky white dispersion is obtained. The sonication parameters (time, power) should be kept consistent across all samples.
-
Visually inspect the dispersion for any large aggregates or phase separation.
-
Protocol 2: Stability Testing of this compound
-
Procedure:
-
Dispense aliquots of the freshly prepared this compound dispersion into sealed, inert vials (e.g., amber glass vials with PTFE-lined caps).
-
Place the vials in temperature-controlled stability chambers at the desired temperatures (e.g., 4°C and 25°C).
-
At specified time points (e.g., 0, 7, 14, 30 days), remove one vial from each condition for analysis.
-
Before analysis, allow the sample to equilibrate to room temperature.
-
Extract the lipids from the aqueous buffer using a suitable organic solvent (e.g., a mixture of chloroform (B151607) and methanol). This step is crucial to separate the lipids from non-volatile buffer salts that would interfere with ELSD detection.
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a solvent compatible with the HPLC mobile phase (e.g., acetonitrile/acetone mixture).
-
Analyze the sample by HPLC.
-
Protocol 3: HPLC-ELSD Method for Quantification of this compound and its Degradation Products
(Adapted from a method for analyzing lauric acid, monolaurin, dilaurin, and trilaurin[1][2])
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Evaporative Light Scattering Detector (ELSD)
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
-
Chromatographic Conditions:
-
Mobile Phase A: Acetonitrile with 0.01% (v/v) acetic acid
-
Mobile Phase B: Acetone
-
Gradient Elution:
-
0-5 min: 90% A, 10% B
-
5-10 min: Gradient to 70% A, 30% B
-
10-15 min: Gradient to 50% A, 50% B
-
15-20 min: Gradient to 30% A, 70% B
-
20-30 min: Hold at 20% A, 80% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
ELSD Settings: Nebulizer temperature 40°C, Nitrogen gas pressure 3.5 bar
-
-
Analysis:
-
Prepare standard solutions of this compound, 1,3-Dilaurin, monolaurin, and lauric acid of known concentrations.
-
Generate a calibration curve for each analyte.
-
Quantify the amount of each compound in the stability samples by comparing their peak areas to the respective calibration curves.
-
Visualizations
References
overcoming poor yield in 1,2-Dilaurin chemical synthesis
Welcome to the technical support center for the chemical synthesis of 1,2-Dilaurin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis process.
Troubleshooting Guides and FAQs
This section addresses specific issues that can lead to poor yields and impurities in the synthesis of this compound.
FAQ 1: Why is my yield of this compound consistently low?
Low yields in this compound synthesis are often due to several factors, primarily related to the equilibrium nature of esterification reactions and the stability of the final product.
Common Causes and Solutions:
-
Acyl Migration: The most significant challenge in 1,2-diacylglycerol synthesis is the migration of an acyl group from the sn-2 to the sn-1 or sn-3 position, forming the more thermodynamically stable 1,3-Dilaurin.[1][2] This isomerization can occur during the reaction, work-up, and purification stages.
-
Solution: Employ mild reaction conditions and avoid prolonged exposure to acidic or basic environments.[3] Purification on silica (B1680970) gel can also promote acyl migration; therefore, minimizing contact time or using alternative purification methods is recommended.[1]
-
-
Incomplete Reaction: Esterification is a reversible reaction. The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials, resulting in incomplete conversion.[4]
-
Solution: Use a Dean-Stark apparatus to remove water azeotropically during the reaction. Alternatively, employing a large excess of one reactant (typically the acylating agent) or using a chemical dehydrating agent can drive the reaction to completion.[4]
-
-
Side Reactions: Besides acyl migration, the formation of monolaurin (B1671894) and trilaurin (B1682545) are common side reactions that reduce the yield of the desired this compound.
-
Solution: Precise control of stoichiometry is crucial. Using protecting groups on the glycerol (B35011) backbone can ensure regioselective acylation at the sn-1 and sn-2 positions.
-
FAQ 2: How can I minimize the formation of 1,3-Dilaurin?
Minimizing the formation of the isomeric 1,3-Dilaurin is critical for obtaining a high purity of this compound.
Strategies to Prevent Acyl Migration:
-
Use of Protecting Groups: The most effective strategy is to use a protecting group for the sn-3 hydroxyl of a glycerol derivative. This ensures that acylation can only occur at the sn-1 and sn-2 positions. A common protecting group is the isopropylidene group, which can be removed under mild acidic conditions after acylation.
-
Mild Reaction and Deprotection Conditions: When using protecting groups, ensure that the deprotection step is performed under conditions that do not promote acyl migration. For instance, the use of ceric ammonium (B1175870) nitrate (B79036) for the removal of a 4-methoxyphenyl (B3050149) ether protecting group has been shown to be effective in preventing isomerization.[3]
-
Careful Purification: As mentioned, prolonged contact with silica gel during column chromatography can catalyze acyl migration.[1] It is advisable to use a less acidic stationary phase or to perform the purification as quickly as possible. Flash chromatography is often preferred over gravity chromatography.
FAQ 3: What are the best practices for purifying crude this compound?
Purification of this compound requires careful handling to avoid isomerization and to effectively remove side products like monolaurin, trilaurin, and unreacted starting materials.
Purification Protocol:
-
Initial Work-up: After the reaction is complete, the mixture is typically washed with a mild base (e.g., sodium bicarbonate solution) to remove acidic catalysts and unreacted lauric acid, followed by washing with brine.
-
Column Chromatography: This is the most common method for purifying this compound.
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is typically employed. The optimal solvent system should be determined by Thin-Layer Chromatography (TLC) beforehand.[5]
-
-
Monitoring Fractions: Fractions collected from the column are analyzed by TLC to identify those containing pure this compound.[6]
-
Solvent Removal: The solvent from the pure fractions is removed under reduced pressure using a rotary evaporator.
FAQ 4: Can I use an alternative to chemical synthesis to improve selectivity?
Yes, enzymatic synthesis offers a highly selective alternative for the production of this compound.
Enzymatic Synthesis:
-
Enzyme Selection: Lipases are commonly used for the esterification of glycerol. Some lipases exhibit high regioselectivity, preferentially acylating the sn-1 and sn-3 positions. To synthesize this compound, a strategy involving a lipase (B570770) that is selective for the primary hydroxyls followed by a second step to acylate the sn-2 position can be employed.
-
Reaction Conditions: Enzymatic reactions are typically carried out under milder conditions (e.g., lower temperatures) compared to chemical synthesis, which helps to minimize side reactions, including acyl migration.[7]
-
Yields: While enzymatic methods can offer high selectivity, reaction times may be longer, and optimization of conditions such as temperature, substrate molar ratio, and enzyme concentration is crucial to achieve high yields.[8]
Data Presentation
Table 1: Comparison of General Synthesis Strategies for 1,2-Diacylglycerols
| Synthesis Strategy | Key Advantages | Key Disadvantages | Typical Reported Overall Yields |
| Direct Esterification of Glycerol | Inexpensive starting materials. | Poor regioselectivity leading to a mixture of mono-, di-, and triglycerides; significant acyl migration. | Low to moderate |
| Protected Glycerol Derivatives | High regioselectivity, minimizes side products. | Requires additional protection and deprotection steps, increasing overall synthesis time. | Good to excellent (e.g., 78% for a four-step synthesis)[3] |
| Enzymatic Synthesis | High regioselectivity, mild reaction conditions, minimizes acyl migration. | Can be more expensive, may require longer reaction times, and optimization of enzyme activity is necessary. | Moderate to good |
Experimental Protocols
Key Experiment: Regioselective Synthesis of this compound using a Protecting Group Strategy
This protocol is a generalized procedure based on common strategies for synthesizing 1,2-diacylglycerols.
Step 1: Protection of Glycerol
-
Reactants: Solketal (B138546) (1,2-isopropylideneglycerol), lauroyl chloride, pyridine (B92270), dichloromethane (B109758) (DCM).
-
Procedure:
-
Dissolve solketal and pyridine in dry DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture in an ice bath.
-
Slowly add lauroyl chloride dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.[6]
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected 1-lauroyl-2,3-isopropylideneglycerol.
-
Step 2: Deprotection of the Isopropylidene Group
-
Reactants: Protected monoglyceride from Step 1, boric acid, trimethyl borate.
-
Procedure:
-
Dissolve the protected monoglyceride in trimethyl borate.
-
Add boric acid and stir the mixture at room temperature.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Upon completion, remove the solvent under reduced pressure to yield 1-monolauroylglycerol.
-
Step 3: Second Acylation
-
Reactants: 1-monolauroylglycerol, lauroyl chloride, pyridine, DCM.
-
Procedure:
-
Follow a similar procedure to Step 1, using 1-monolauroylglycerol as the starting material to introduce the second lauroyl group, yielding a mixture of 1,2- and 1,3-Dilaurin.
-
Step 4: Purification
-
Procedure:
-
Purify the crude product mixture from Step 3 by flash column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient to separate this compound from 1,3-Dilaurin and other byproducts.
-
Mandatory Visualization
Caption: A generalized workflow for the chemical synthesis of this compound.
Caption: A logical diagram for troubleshooting common causes of low yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Acyl migration solid phase isomerization of 1,2-diglycerides to 1,3-isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An efficient asymmetric synthesis of diacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Antibacterial Activity 1-Monolaurin – Oriental Journal of Chemistry [orientjchem.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Enzymatic synthesis of monolaurin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: High-Purity 1,2-Dilaurin Isolation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the isolation of high-purity 1,2-dilaurin.
FAQs and Troubleshooting Guides
This section addresses common challenges encountered during the synthesis and purification of this compound, offering practical solutions to overcome them.
General Synthesis & Purity Issues
Q1: My this compound synthesis resulted in a low yield and a high percentage of the 1,3-dilaurin (B53383) isomer. How can I improve this?
A1: The enzymatic esterification of glycerol (B35011) and lauric acid is a common method for synthesizing this compound. However, the selectivity of the enzyme is crucial.
-
Enzyme Selection: While Novozym® 435 is a widely used lipase, it can produce a higher ratio of 1,3-diacylglycerol (DAG) to 1,2-DAG.[1] Consider screening other lipases for higher selectivity towards the 1,2-position.
-
Reaction Conditions: Optimization of reaction time, temperature, and substrate molar ratio is critical. Shorter reaction times may favor the kinetic product (this compound) over the thermodynamically more stable 1,3-dilaurin.
-
Purification Strategy: A robust purification strategy is essential to isolate the desired 1,2-isomer from the 1,3-isomer and other byproducts like monoglycerides (B3428702) and triglycerides.
Q2: How can I accurately assess the purity of my isolated this compound?
A2: Analytical High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity of this compound.
-
Method: A reversed-phase HPLC method with a C18 column can be used to separate this compound from 1,3-dilaurin and other related substances.[2]
-
Detection: A UV detector set at a low wavelength (e.g., 205 nm) or a mass spectrometer (MS) can be used for detection.[2] MS detection offers higher specificity and can aid in the identification of impurities.
-
Quantification: Purity is typically determined by calculating the peak area percentage of this compound relative to the total peak area of all components in the chromatogram.
Preparative HPLC Troubleshooting
Q3: I'm observing poor resolution between this compound and 1,3-dilaurin peaks in my preparative HPLC separation. What can I do?
A3: Achieving baseline separation of these isomers can be challenging due to their similar structures.
-
Column Choice: A high-resolution reversed-phase C18 column is a good starting point.[3] For difficult separations, consider using columns with different selectivities or coupling two or more columns in series.
-
Mobile Phase Optimization:
-
Solvent Selection: Acetonitrile (B52724) is a common mobile phase for separating diglyceride isomers.[4]
-
Isocratic vs. Gradient Elution: An isocratic elution with 100% acetonitrile has been shown to separate dilaurin isomers.[4] However, a shallow gradient of a stronger solvent (e.g., isopropanol (B130326) or acetone) in acetonitrile may improve resolution.
-
-
Temperature Control: Lowering the column temperature can sometimes enhance the separation of isomers.[3] However, be mindful of the solubility of dilaurin in the mobile phase at lower temperatures.
Q4: My preparative HPLC run is resulting in broad, tailing peaks for this compound.
A4: Peak broadening and tailing can be caused by several factors.
-
Sample Overload: Injecting too much sample can lead to peak distortion. Reduce the injection volume or sample concentration.
-
Injection Solvent: The sample should be dissolved in a solvent that is of similar or weaker strength than the initial mobile phase to avoid peak distortion.
-
Column Contamination: Impurities from the sample can accumulate on the column, affecting peak shape. Flush the column with a strong solvent or consider replacing it if performance does not improve.
Supercritical Fluid Chromatography (SFC) Troubleshooting
Q5: I am having difficulty achieving good separation of this compound from other lipid classes using SFC.
A5: SFC is an excellent technique for lipid analysis, offering good separation of different lipid classes.
-
Column Selection: A diethylamine (B46881) (DEA)-bonded silica (B1680970) column can provide good baseline separation of lipid classes, including diacylglycerols.[5][6]
-
Modifier Composition: The type and concentration of the organic modifier (co-solvent) significantly impact selectivity. Methanol (B129727) is a common modifier. Experiment with different alcohols or the addition of a small amount of a polar solvent to fine-tune the separation.
-
Additives: Small amounts of additives like ammonium (B1175870) formate (B1220265) can improve peak shape and resolution.[7]
Q6: My this compound peak shape is poor in SFC, showing fronting or tailing.
A6: Peak shape issues in SFC can often be traced back to the injection solvent or interactions with the stationary phase.
-
Injection Solvent: The choice of injection solvent is critical in SFC. A solvent with a much higher elution strength than the mobile phase can cause peak distortion.[8] Chloroform (B151607) or dichloromethane (B109758) often provides good peak shapes for both nonpolar and polar lipids.[8]
-
Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before each injection.
-
Use of Additives: Basic additives can help to reduce peak tailing for compounds that may interact with residual silanols on the stationary phase.
Crystallization Troubleshooting
Q7: I am unable to induce crystallization of this compound from my purified fraction.
A7: The inability to induce crystallization can be due to several factors.
-
Purity: The starting material should be of sufficiently high purity. Residual impurities can inhibit crystal formation.
-
Solvent Choice: The ideal solvent is one in which this compound is soluble at high temperatures but has low solubility at low temperatures.[9] Hexane (B92381) or acetone (B3395972) are potential starting points. A two-solvent system (a "soluble" solvent and an "insoluble" solvent) can also be effective.[10][11]
-
Supersaturation: The solution may not be sufficiently supersaturated. Try slowly evaporating the solvent to increase the concentration.
-
Initiation of Crystallization:
-
Scratching: Gently scratching the inside of the flask with a glass rod can create nucleation sites.
-
Seeding: Adding a small crystal of pure this compound can induce crystallization.
-
Q8: My crystallization attempt resulted in an oil instead of crystals.
A8: "Oiling out" occurs when the solute comes out of solution above its melting point.
-
Cooling Rate: Cool the solution more slowly to allow for proper crystal lattice formation.
-
Solvent System: The boiling point of the solvent may be too high. Consider a solvent with a lower boiling point. Alternatively, use a larger volume of solvent to ensure the saturation point is reached at a lower temperature.
Quantitative Data Summary
The following tables provide a summary of typical quantitative data for the different high-purity this compound isolation methods. These values are estimates based on typical performance for similar lipid separations and may vary depending on the specific experimental conditions and the purity of the starting material.
Table 1: Comparison of this compound Isolation Methods
| Parameter | Preparative HPLC | Supercritical Fluid Chromatography (SFC) | Crystallization |
| Purity Achievable | > 99% | > 99% | > 98% (with multiple recrystallizations) |
| Typical Yield | 80 - 90% | 85 - 95% | 70 - 85% |
| Processing Time | 4 - 8 hours | 2 - 4 hours | 12 - 24 hours (including cooling and drying) |
| Solvent Consumption | High | Low to Moderate | Moderate |
| Scalability | Good | Excellent | Good |
Table 2: Typical Operating Parameters
| Parameter | Preparative HPLC | Supercritical Fluid Chromatography (SFC) | Crystallization |
| Stationary Phase | C18 (Reversed-Phase) | Diol or DEA (Normal-Phase) | Not Applicable |
| Mobile Phase/Solvent | Acetonitrile/Isopropanol | Supercritical CO₂ with Methanol modifier | Hexane, Acetone, or Ethanol |
| Typical Flow Rate | 20 - 100 mL/min | 10 - 50 g/min | Not Applicable |
| Temperature | Ambient to 40°C | 40 - 60°C | -20°C to 25°C (cooling) |
Experimental Protocols
Protocol 1: Preparative HPLC for High-Purity this compound Isolation
This protocol outlines a general method for the purification of this compound using preparative reversed-phase HPLC.
-
Sample Preparation: Dissolve the crude this compound mixture in the initial mobile phase or a weaker solvent (e.g., acetonitrile) to a concentration of 10-50 mg/mL. Filter the sample through a 0.45 µm filter.
-
HPLC System:
-
Column: C18 preparative column (e.g., 20 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Isopropanol.
-
Detector: UV at 205 nm or an Evaporative Light Scattering Detector (ELSD).
-
-
Chromatographic Conditions:
-
Flow Rate: 20 mL/min.
-
Gradient:
-
0-5 min: 100% A.
-
5-25 min: Linear gradient to 80% A / 20% B.
-
25-30 min: Hold at 80% A / 20% B.
-
30-35 min: Return to 100% A and re-equilibrate.
-
-
Injection Volume: 1-5 mL, depending on the loading capacity of the column.
-
-
Fraction Collection: Collect fractions corresponding to the this compound peak.
-
Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Supercritical Fluid Chromatography (SFC) for this compound Purification
This protocol provides a general procedure for the preparative separation of this compound using SFC.
-
Sample Preparation: Dissolve the crude this compound in a suitable solvent such as chloroform or a mixture of hexane and isopropanol to a concentration of 20-100 mg/mL.
-
SFC System:
-
Column: Diol or Diethylamine (DEA) preparative column.
-
Mobile Phase A: Supercritical CO₂.
-
Mobile Phase B (Modifier): Methanol.
-
Detector: UV detector or Mass Spectrometer (MS).
-
-
Chromatographic Conditions:
-
Flow Rate: 50 g/min .
-
Back Pressure: 15 MPa.
-
Column Temperature: 40°C.
-
Gradient:
-
0-2 min: 5% B.
-
2-15 min: Linear gradient to 25% B.
-
15-20 min: Hold at 25% B.
-
-
Injection Volume: 0.5 - 2 mL.
-
-
Fraction Collection: Collect the fraction corresponding to the this compound peak. The CO₂ will vaporize, leaving the purified compound in the methanol modifier.
-
Post-Purification: Remove the methanol under reduced pressure.
Protocol 3: Crystallization for High-Purity this compound Isolation
This protocol describes a method for purifying this compound by cooling crystallization.
-
Solvent Selection: Determine a suitable solvent in which this compound is highly soluble when hot and poorly soluble when cold (e.g., acetone, hexane, or ethanol).
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen solvent to the crude or partially purified this compound. Heat the mixture gently with stirring until the solid is completely dissolved. If necessary, add more solvent dropwise to achieve complete dissolution at the boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To promote slower cooling, the flask can be insulated. Once at room temperature, place the flask in an ice bath or refrigerator (4°C) for several hours to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: Experimental workflow for high-purity this compound isolation using preparative HPLC.
Caption: Experimental workflow for high-purity this compound isolation using SFC.
Caption: Experimental workflow for high-purity this compound isolation via crystallization.
References
- 1. Frontiers | Immobilized Lipase in the Synthesis of High Purity Medium Chain Diacylglycerols Using a Bubble Column Reactor: Characterization and Application [frontiersin.org]
- 2. Analysis of 1,2(2,3)- and 1,3-positional isomers of diacylglycerols from vegetable oils by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Improved quantitation of lipid classes using supercritical fluid chromatography with a charged aerosol detector - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Recrystallization [sites.pitt.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. athabascau.ca [athabascau.ca]
Technical Support Center: Optimizing Storage and Handling of 1,2-Dilaurin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability and optimal storage conditions for 1,2-Dilaurin. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your research materials.
Troubleshooting Guide: Common Issues with this compound Stability
Users may encounter several issues related to the stability of this compound during long-term storage and experimentation. This guide provides solutions to common problems.
| Problem | Potential Cause | Recommended Solution |
| Change in physical appearance (e.g., clumping, oiling out). | 1. Temperature fluctuations: Exposure to temperatures above the melting point (53-56 °C) and subsequent re-solidification can alter the crystalline structure. 2. Moisture absorption: this compound is susceptible to hydrolysis in the presence of water. | 1. Store at a consistent, recommended temperature (-20°C for solid, -80°C for stock solutions). Avoid repeated freeze-thaw cycles. 2. Store in a tightly sealed container with a desiccant. Handle in a low-humidity environment whenever possible. |
| Inconsistent experimental results or loss of biological activity. | 1. Isomerization: The 1,2-isoform can isomerize to the more thermodynamically stable 1,3-isoform, which may have different physical properties and biological activity.[1] 2. Hydrolysis: The ester bonds can be cleaved, yielding lauric acid and monoglycerides (B3428702). | 1. Store at low temperatures (-20°C or below) to minimize the rate of acyl migration.[2] Prepare fresh solutions for critical experiments. 2. Use anhydrous solvents for preparing solutions and store them under inert gas (e.g., argon or nitrogen) to prevent exposure to moisture and oxygen. |
| Appearance of new peaks in analytical chromatograms (e.g., HPLC, GC). | 1. Degradation products: New peaks likely correspond to 1,3-Dilaurin (from isomerization), lauric acid, or monoglycerides (from hydrolysis). 2. Oxidation products: Although less common for saturated fatty acids like lauric acid, oxidation can occur at elevated temperatures or in the presence of strong oxidizing agents. | 1. Confirm the identity of new peaks using mass spectrometry (MS). Implement a stability-indicating analytical method to monitor the purity of this compound over time. 2. Store away from light and sources of oxidation. Use antioxidants in formulations where appropriate and feasible. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at -20°C in a tightly sealed container, protected from moisture.
Q2: How should I store stock solutions of this compound?
Stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month .[3] To prevent hydrolysis, use anhydrous solvents and store under an inert atmosphere. Aliquoting the stock solution can help avoid repeated freeze-thaw cycles.
Q3: What are the primary degradation pathways for this compound?
The two main degradation pathways for this compound are:
-
Isomerization (Acyl Migration): The acyl group at the sn-2 position migrates to the sn-3 position, converting this compound to the more stable 1,3-Dilaurin. This process can be accelerated by heat and the presence of catalysts.[2][4]
-
Hydrolysis: The ester linkages are susceptible to cleavage in the presence of water, acids, or bases, resulting in the formation of lauric acid and monoacylglycerols.
Q4: Is this compound sensitive to oxidation?
Since lauric acid is a saturated fatty acid, this compound is relatively stable against oxidation under normal storage conditions. However, at high temperatures, such as those used in deep-frying, thermal oxidation can occur.[3][5] For routine laboratory use and storage, oxidation is a lesser concern compared to isomerization and hydrolysis.
Q5: How can I check the purity of my this compound sample?
The purity of this compound and the presence of degradation products can be assessed using various analytical techniques, including:
-
High-Performance Liquid Chromatography (HPLC): Can separate 1,2- and 1,3-isomers, as well as free lauric acid.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify and quantify the components after derivatization.
-
Thin-Layer Chromatography (TLC): A simpler method to qualitatively assess the presence of major impurities.
Experimental Protocols
The following are general guidelines for key experiments to assess the stability of this compound. Researchers should validate these methods for their specific experimental conditions.
Protocol 1: HPLC Method for Purity Assessment and Isomer Separation
This method is designed to separate this compound from its primary isomer, 1,3-Dilaurin, and potential hydrolytic degradation products.
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with acetonitrile.[6]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 205 nm.[6]
-
Column Temperature: 25°C.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve a known concentration of this compound in the mobile phase or a compatible solvent like isopropanol.
-
Expected Elution Order: In reverse-phase HPLC, 1,3-diglycerides typically elute before their corresponding 1,2-isomers.[6]
-
Quantification: Use a calibration curve generated from a reference standard of this compound. The limit of detection (LOD) and limit of quantification (LOQ) should be determined as per ICH guidelines.[7]
Protocol 2: Forced Degradation Study
Forced degradation studies help to identify potential degradation products and establish the stability-indicating nature of analytical methods.[8][9][10]
-
Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at 60°C for 24 hours.
-
Thermal Degradation: Expose solid this compound to 60°C for 7 days.
-
Analysis: Analyze the stressed samples using the HPLC method described above to identify and quantify any degradation products.
Visualizations
Degradation Pathway of this compound
Caption: Primary degradation pathways of this compound.
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Acyl migration solid phase isomerization of 1,2-diglycerides to 1,3-isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US3845087A - Isomerization of 1,2-diglycerides to 1,3-diglycerides - Google Patents [patents.google.com]
- 5. scilit.com [scilit.com]
- 6. Analysis of 1,2(2,3)- and 1,3-positional isomers of diacylglycerols from vegetable oils by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. biopharminternational.com [biopharminternational.com]
- 9. pharmtech.com [pharmtech.com]
- 10. acdlabs.com [acdlabs.com]
Technical Support Center: Troubleshooting Emulsion Stability with 1,2-Dilaurin
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted guidance on stabilizing emulsions formulated with 1,2-Dilaurin. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and key data to assist in your formulation development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in an emulsion?
This compound, also known as glyceryl 1,2-dilaurate, is a diacylglycerol where lauric acid is esterified to the sn-1 and sn-2 positions of a glycerol (B35011) backbone.[1][2] In emulsions, it primarily functions as a water-in-oil (w/o) emulsifier and emollient.[3] Its molecular structure possesses both hydrophilic (glycerol backbone) and lipophilic (lauric acid chains) regions, allowing it to adsorb at the oil-water interface, reduce interfacial tension, and facilitate the dispersion of one immiscible liquid into another.
Q2: What is the estimated Hydrophilic-Lipophilic Balance (HLB) of this compound and how does that affect its function?
The HLB value of an emulsifier indicates its relative affinity for water and oil, and it is a critical parameter for selecting the appropriate emulsifier for a given system. For fatty acid esters of polyhydric alcohols like this compound, the HLB value can be estimated using Griffin's method.[4][5] Given its chemical structure, this compound is expected to have a low HLB value, making it suitable for stabilizing water-in-oil (w/o) emulsions.[5][6] Emulsifiers with low HLB values are more soluble in oil and promote the formation of w/o emulsions.[6]
Q3: What are the initial signs of instability in an emulsion containing this compound?
Initial signs of instability can be observed visually and through microscopic examination. These include:
-
Creaming or Sedimentation: The formation of a concentrated layer of the dispersed phase at the top (creaming) or bottom (sedimentation) of the emulsion. This is often a reversible process.[7][8]
-
Flocculation: The aggregation of dispersed droplets into loose clusters. This can be a precursor to more severe instability.[7][8]
-
Changes in appearance: The emulsion may appear less uniform, with visible aggregates or a change in color.[9]
-
Microscopic changes: An increase in the number of larger droplets or the formation of droplet clusters when viewed under a microscope.[10]
Troubleshooting Guide
This guide addresses common emulsion stability issues encountered when using this compound and provides systematic approaches to resolve them.
Problem: Phase Separation (Creaming/Sedimentation)
Q: My emulsion is separating into distinct layers. What are the potential causes and how can I fix it?
A: Phase separation in the form of creaming or sedimentation is often due to a density difference between the oil and water phases and insufficient stabilization.
Potential Causes:
-
Inadequate this compound Concentration: Insufficient emulsifier to cover the surface of all the dispersed droplets.[7]
-
Large Droplet Size: Larger droplets have a greater tendency to migrate due to buoyancy or gravity.[11]
-
Low Viscosity of the Continuous Phase: A thin continuous phase allows for easier movement of the dispersed droplets.[7]
Suggested Solutions:
-
Optimize this compound Concentration: Gradually increase the concentration of this compound and observe the impact on stability.
-
Reduce Droplet Size: Improve the homogenization process by increasing the speed or duration of mixing.[11] The use of high-pressure homogenizers is often effective.[12]
-
Increase Viscosity of the Continuous Phase: Incorporate a thickening agent (e.g., gums, polymers) into the continuous phase to hinder droplet movement.[7]
-
Adjust Phase Volume Ratio: An excessively high volume of the dispersed phase can lead to instability.[7]
Problem: Flocculation (Droplet Aggregation)
Q: The droplets in my emulsion are clumping together. What is causing this and what are the solutions?
A: Flocculation occurs when the repulsive forces between droplets are not strong enough to overcome the attractive forces.
Potential Causes:
-
Sub-optimal Emulsifier Concentration: The concentration of this compound may not be sufficient to create a stable interfacial film.[11]
-
Inappropriate HLB of the Emulsifier System: The overall HLB of the emulsifier system may not be optimal for the oil phase used.[7]
-
High Electrolyte Concentration: High levels of salts in the aqueous phase can screen the surface charges on the droplets, reducing electrostatic repulsion.[13]
Suggested Solutions:
-
Adjust Emulsifier Concentration: Experiment with different concentrations of this compound.
-
Introduce a Co-emulsifier: The addition of a hydrophilic co-emulsifier can help to create a more stable interfacial layer and optimize the overall HLB of the system.
-
Control Ionic Strength: If possible, reduce the concentration of electrolytes in the aqueous phase.[13]
-
Gentle Agitation: Flocculation can sometimes be reversed by gentle mixing.[7]
Problem: Coalescence (Irreversible Droplet Merging)
Q: The droplets in my emulsion are merging to form larger ones, leading to complete phase separation. How can I prevent this?
A: Coalescence is an irreversible process that indicates a failure of the interfacial film to prevent droplets from merging.
Potential Causes:
-
Insufficient Emulsifier: The amount of this compound is too low to form a robust and stable film around the droplets.[7]
-
Incorrect Emulsifier Type: The HLB of this compound may not be suitable for the type of emulsion (o/w vs. w/o) you are trying to form.[7]
-
pH Imbalance: Extreme pH values can affect the functionality of the emulsifier.[7]
-
Temperature Fluctuations: Changes in temperature can impact the solubility and effectiveness of the emulsifier.[14]
Suggested Solutions:
-
Increase this compound Concentration: Ensure there is enough emulsifier to adequately cover the droplet surfaces.[7]
-
Optimize the Emulsifier System: Consider using a blend of emulsifiers to achieve the required HLB for your specific oil phase.
-
Control pH: Measure and adjust the pH of the aqueous phase to be within a range that is optimal for the stability of your formulation.[14]
-
Maintain Stable Temperature Conditions: Store and handle the emulsion at a consistent temperature.[14]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₇H₅₂O₅ | [3][15] |
| Molecular Weight | 456.7 g/mol | [3] |
| Physical State | White, waxy solid | [1] |
| Melting Point | 53-56 °C | [16] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) and chloroform. | [1] |
| Primary Function | Emulsifying agent, emollient | [3] |
Experimental Protocols
Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion
This protocol provides a general procedure for preparing a lab-scale O/W emulsion.
Materials:
-
Oil Phase (including this compound and any other oil-soluble components)
-
Aqueous Phase (including water and any water-soluble components)
-
Heat-sensitive ingredients (e.g., preservatives, active ingredients)
-
High-shear homogenizer
-
Heating mantles or water baths
-
Beakers
-
Stir bars
Procedure:
-
Phase Preparation:
-
In separate beakers, weigh out the components of the oil phase and the aqueous phase.
-
-
Heating:
-
Heat both phases separately to 70-75°C with continuous stirring. Ensure all solid components in the oil phase are fully melted.[17]
-
-
Emulsification:
-
Once both phases have reached the target temperature, slowly add the oil phase to the aqueous phase while applying high-shear mixing (e.g., 5,000-10,000 rpm for 3-5 minutes).[17] The exact parameters will depend on the equipment and batch size.
-
-
Cooling:
-
After homogenization, cool the emulsion while stirring gently.[17]
-
-
Final Additions:
-
When the emulsion has cooled to below 40°C, add any heat-sensitive ingredients and stir until uniformly dispersed.[17]
-
Protocol 2: Assessment of Emulsion Stability by Particle Size Analysis (Dynamic Light Scattering - DLS)
Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles to determine their hydrodynamic diameter and size distribution.[18]
Procedure:
-
Sample Preparation:
-
Instrument Setup:
-
Measurement:
-
Place the sample cuvette in the instrument and allow it to equilibrate to the set temperature.[18]
-
Initiate the measurement. The instrument will record the fluctuations in scattered light and calculate the particle size distribution.
-
-
Data Analysis:
-
Analyze the data to obtain the average particle size (Z-average) and the Polydispersity Index (PDI). A stable emulsion will typically show a consistent particle size over time, while an increase in particle size can indicate coalescence.[20]
-
Protocol 3: Assessment of Emulsion Stability by Zeta Potential Measurement
Principle: Zeta potential is a measure of the magnitude of the electrostatic charge on the surface of the droplets. A higher absolute zeta potential (typically > ±30 mV) indicates greater electrostatic repulsion between droplets, leading to a more stable emulsion.[21]
Procedure:
-
Sample Preparation:
-
Dilute the emulsion in ultrapure water or a suitable buffer to the appropriate concentration for the instrument.[21]
-
-
Instrument Setup:
-
Place the sample in the specific measurement cell and insert the electrode, ensuring there are no air bubbles between the electrodes.[22]
-
Set the instrument parameters, including the applied electric field.
-
-
Measurement:
-
The instrument applies an electric field and measures the velocity of the droplets. This electrophoretic mobility is then used to calculate the zeta potential.[22]
-
-
Data Analysis:
-
A significant decrease in the absolute value of the zeta potential over time can indicate a loss of stability.
-
Protocol 4: Assessment of Emulsion Stability by Light Microscopy
Principle: Direct visual observation of the emulsion microstructure can provide qualitative information about droplet size, shape, and aggregation.[10]
Procedure:
-
Sample Preparation:
-
Place a small drop of the emulsion on a clean microscope slide.
-
Gently place a coverslip over the drop, avoiding the introduction of air bubbles and excessive pressure that could alter the emulsion structure.[23] For some emulsions, dilution may be necessary to clearly visualize individual droplets.[23]
-
-
Observation:
-
Examine the sample under a light microscope at various magnifications.
-
-
Analysis:
-
Observe the droplet size distribution, looking for any signs of flocculation (droplet clusters) or coalescence (larger, irregularly shaped droplets).[10]
-
Compare images taken at different time points to monitor changes in the emulsion's microstructure.
-
Visualizations
Caption: Troubleshooting workflow for emulsion instability.
Caption: General workflow for O/W emulsion preparation.
References
- 1. This compound | 17598-94-6 | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C27H52O5 | CID 33979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 5. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]
- 6. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 7. makingcosmetics.com [makingcosmetics.com]
- 8. biolinscientific.com [biolinscientific.com]
- 9. microtrac.com [microtrac.com]
- 10. mdpi.com [mdpi.com]
- 11. firsthope.co.in [firsthope.co.in]
- 12. How to Achieve Stable Oil-in-Water Emulsions [pion-inc.com]
- 13. mdpi.com [mdpi.com]
- 14. thecosmeticformulator.com [thecosmeticformulator.com]
- 15. scbt.com [scbt.com]
- 16. DILAURIN | 17598-94-6 [chemicalbook.com]
- 17. benchchem.com [benchchem.com]
- 18. usp.org [usp.org]
- 19. DLS Particle Size Analyzer: Overview and Testing Steps | MtoZ Biolabs [mtoz-biolabs.com]
- 20. jocpr.com [jocpr.com]
- 21. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 22. entegris.com [entegris.com]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of 1,2-Dilaurin Formulations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the experimental formulation of 1,2-Dilaurin to enhance its oral bioavailability.
Section 1: Troubleshooting Guide
This guide is designed to help researchers identify and resolve common issues encountered during the formulation of this compound using various lipid-based drug delivery systems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Solubility of this compound in Lipid Excipients | This compound, a diglyceride, may exhibit limited solubility in certain oils despite its lipophilic nature. Incompatibility with the chosen lipid excipient can lead to phase separation or precipitation. | Conduct thorough solubility screening with a wide range of lipid excipients, including long-chain triglycerides (LCTs), medium-chain triglycerides (MCTs), and mixed glycerides. Consider using co-solvents like Transcutol® HP or polyethylene (B3416737) glycol 400 (PEG 400) to improve solubilization.[1][2] |
| Physical Instability of Self-Emulsifying Drug Delivery Systems (SEDDS) (e.g., phase separation, cracking, creaming) | An imbalance in the oil/surfactant/co-surfactant ratio can lead to instability. The hydrophilic-lipophilic balance (HLB) of the surfactant system may not be optimal for the specific oil phase containing this compound. | Systematically vary the ratios of oil, surfactant, and co-surfactant to construct a pseudo-ternary phase diagram. This will help identify the optimal self-emulsifying region that forms stable nanoemulsions upon dilution.[3] Select surfactants or surfactant blends with an appropriate HLB value (typically between 8 and 18 for o/w SEDDS). |
| Precipitation of this compound upon Dilution of SEDDS | The formulation may not have sufficient solubilization capacity to maintain this compound in a dissolved state upon dilution in the aqueous environment of the gastrointestinal tract. This can lead to supersaturation and subsequent precipitation. | Incorporate precipitation inhibitors such as hydrophilic polymers (e.g., HPMC, PVP) into the SEDDS formulation. These polymers can help maintain a supersaturated state and prevent or delay drug precipitation.[4] Increase the concentration of surfactants and co-solvents to enhance the solubilization capacity of the resulting nanoemulsion. |
| Inconsistent Particle Size and High Polydispersity Index (PDI) in Nanoemulsions | Inefficient homogenization process (e.g., insufficient energy input, incorrect processing time). Inappropriate surfactant concentration or type, leading to droplet coalescence. | Optimize the homogenization parameters, including pressure, number of cycles (for high-pressure homogenization), or sonication time and amplitude (for ultrasonication).[5] Screen different surfactants and their concentrations to find the optimal combination for stabilizing the nano-sized droplets.[6] |
| Low Entrapment Efficiency (EE) and Drug Loading (DL) in Solid Lipid Nanoparticles (SLNs) | Poor solubility of this compound in the solid lipid matrix at both processing and storage temperatures. Expulsion of the drug from the lipid matrix during lipid crystallization and polymorphic transitions upon cooling. | Select a solid lipid in which this compound has higher solubility. This may involve screening various solid glycerides or waxes. To address drug expulsion, consider formulating nanostructured lipid carriers (NLCs) by incorporating a liquid lipid into the solid lipid matrix. This creates imperfections in the crystal lattice, providing more space to accommodate the drug.[7][8] |
| Instability of Nanoemulsions during Storage (e.g., Ostwald ripening, coalescence) | Ostwald ripening, where larger droplets grow at the expense of smaller ones, is a common instability mechanism for nanoemulsions.[5][9] Inadequate surfactant film around the droplets can lead to coalescence. | To minimize Ostwald ripening, select an oil phase with very low aqueous solubility.[9] Ensure sufficient surfactant concentration to form a stable interfacial film. The use of a co-surfactant can also enhance stability.[8] |
| Drug Expulsion from SLNs During Storage | Polymorphic transitions of the solid lipid from a less ordered to a more stable, highly ordered crystalline form can lead to the expulsion of the encapsulated drug over time.[3] | Incorporate a liquid lipid to form NLCs, which disrupts the crystalline structure of the solid lipid and reduces drug expulsion.[7][8] Select solid lipids that exhibit greater physical stability and less tendency for polymorphic transitions. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the key starting points for selecting excipients for a this compound SEDDS formulation?
A1: The selection of excipients is a critical first step. A systematic screening process should be followed:
-
Oils: Screen the solubility of this compound in various pharmaceutical oils, such as medium-chain triglycerides (e.g., Capryol 90) and long-chain triglycerides (e.g., olive oil, sesame oil).[4]
-
Surfactants: Evaluate the emulsification efficiency of various non-ionic surfactants with high HLB values (e.g., Tween 80, Cremophor EL, Labrasol).[10][11][12]
-
Co-solvents/Co-surfactants: Assess the ability of co-solvents like Transcutol HP or PEG 400 to improve the solubility of this compound and the self-emulsification process.[1][13]
Q2: How can I construct a pseudo-ternary phase diagram for my this compound SEDDS formulation?
A2: A pseudo-ternary phase diagram is essential for identifying the optimal ratios of oil, surfactant, and co-surfactant. The general steps are:
-
Select an oil phase based on solubility studies.
-
Choose a surfactant and a co-surfactant.
-
Prepare mixtures of the surfactant and co-surfactant (Smix) at different weight ratios (e.g., 1:1, 2:1, 1:2).
-
For each Smix ratio, prepare a series of formulations with varying ratios of the oil phase and Smix (e.g., 9:1, 8:2, 7:3, etc.).
-
Titrate each formulation with water dropwise under gentle agitation and observe the formation of a nanoemulsion (clear or slightly bluish-white).
-
Plot the compositions on a triangular phase diagram to delineate the self-emulsifying region.
Q3: What are the critical quality attributes to evaluate for a this compound nanoemulsion?
A3: The following parameters are crucial for characterizing a nanoemulsion:
-
Droplet Size and Polydispersity Index (PDI): Measured using dynamic light scattering (DLS). A smaller droplet size (typically <200 nm) and a low PDI (<0.3) are desirable for enhanced absorption and stability.[5][14]
-
Zeta Potential: Indicates the surface charge of the droplets and predicts the physical stability of the nanoemulsion. A higher absolute zeta potential value (e.g., > ±20 mV) suggests better stability due to electrostatic repulsion.
-
Morphology: Visualized using transmission electron microscopy (TEM) to confirm the spherical shape and size of the droplets.
-
Stability: Assessed through thermodynamic stability studies (centrifugation, freeze-thaw cycles) and long-term storage stability at different temperature and humidity conditions.[8]
Q4: How do I prepare Solid Lipid Nanoparticles (SLNs) for this compound?
A4: A common method for preparing SLNs is the hot homogenization followed by ultrasonication technique. A detailed protocol is provided in Section 3.
Q5: What is the importance of in vitro dissolution and lipolysis testing for this compound formulations?
A5: In vitro dissolution and lipolysis studies are crucial for predicting the in vivo performance of lipid-based formulations.
-
Dissolution Testing: Assesses the rate and extent of this compound release from the formulation in a biorelevant medium that simulates the gastrointestinal fluids.
-
Lipolysis Testing: Simulates the digestion of the lipid components by pancreatic lipase. This is important because the digestion products (monoglycerides and fatty acids) play a significant role in solubilizing the lipophilic drug and facilitating its absorption.
Section 3: Experimental Protocols
Protocol for Solubility Studies of this compound
Objective: To determine the saturation solubility of this compound in various pharmaceutical excipients.
Methodology:
-
Add an excess amount of this compound to a known volume (e.g., 2 mL) of the selected excipient (oil, surfactant, or co-solvent) in a sealed vial.
-
Place the vials in a shaking water bath maintained at a constant temperature (e.g., 25 °C or 37 °C) for 72 hours to reach equilibrium.
-
After 72 hours, centrifuge the samples at high speed (e.g., 10,000 rpm) for 15 minutes to separate the undissolved this compound.
-
Carefully collect the supernatant and dilute it with a suitable solvent.
-
Quantify the concentration of this compound in the diluted supernatant using a validated analytical method (e.g., HPLC-UV).
Protocol for Preparation of this compound Solid Lipid Nanoparticles (SLNs) by Hot Homogenization and Ultrasonication
Objective: To prepare this compound loaded SLNs with a controlled particle size and high entrapment efficiency.
Methodology:
-
Lipid Phase Preparation: Weigh the required amounts of solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO) and this compound. Heat the mixture to 5-10 °C above the melting point of the solid lipid until a clear, homogenous lipid melt is obtained.
-
Aqueous Phase Preparation: Dissolve the surfactant (e.g., Poloxamer 188, Tween 80) in deionized water and heat it to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 8,000-12,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.
-
Homogenization: Immediately subject the hot pre-emulsion to high-pressure homogenization (if available) for several cycles or to probe ultrasonication for a specific duration (e.g., 10-15 minutes) to reduce the particle size to the nanometer range.
-
Cooling and SLN Formation: Cool the resulting nanoemulsion in an ice bath under gentle stirring to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
Characterization: Characterize the prepared SLNs for particle size, PDI, zeta potential, entrapment efficiency, and drug loading.
Section 4: Data Presentation
Table 1: Hypothetical Solubility of this compound in Common Pharmaceutical Excipients
| Excipient Category | Excipient Name | Solubility (mg/mL) at 25°C |
| Oils | Capryol 90 | > 200 |
| Oleic Acid | > 150 | |
| Medium-Chain Triglycerides | > 180 | |
| Surfactants | Cremophor EL | > 100 |
| Labrasol | > 120 | |
| Tween 80 | > 80 | |
| Co-solvents | Transcutol HP | > 250 |
| PEG 400 | > 150 |
Note: The above data is hypothetical and should be experimentally determined.
Table 2: Example of a this compound SEDDS Formulation and its Characterization
| Formulation Code | Oil (Capryol 90) (% w/w) | Surfactant (Labrasol) (% w/w) | Co-surfactant (Transcutol HP) (% w/w) | Particle Size (nm) | PDI | Zeta Potential (mV) |
| SEDDS-DL-01 | 40 | 40 | 20 | 150.5 ± 5.2 | 0.21 ± 0.03 | -15.8 ± 1.2 |
Note: This is an exemplary formulation. The optimal formulation needs to be developed based on experimental studies.
Table 3: Example of a this compound SLN Formulation and its Characterization
| Formulation Code | Solid Lipid (Compritol 888 ATO) (% w/v) | Surfactant (Poloxamer 188) (% w/v) | This compound (% w/v) | Particle Size (nm) | PDI | Entrapment Efficiency (%) | Drug Loading (%) |
| SLN-DL-01 | 5 | 2 | 1 | 180.2 ± 6.8 | 0.25 ± 0.04 | 85.3 ± 3.5 | 4.2 ± 0.2 |
Note: This is an exemplary formulation. The optimal formulation needs to be developed based on experimental studies.
Section 5: Visualizations
Caption: Experimental workflow for developing and evaluating this compound formulations.
Caption: Mechanism of bioavailability enhancement by SEDDS.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Drug expulsion: Significance and symbolism [wisdomlib.org]
- 4. Current Status of Supersaturable Self-Emulsifying Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijpcbs.com [ijpcbs.com]
- 11. Estimation of drug solubility in water, PEG 400 and their binary mixtures using the molecular structures of solutes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Polyethylene Glycol 400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of 1,2-Dilaurin-Based Lipid Nanoparticle Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimization of 1,2-Dilaurin-based lipid nanoparticle (LNP) formulations.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the formulation and characterization of this compound-based LNPs.
Issue 1: Particle Size is Too Large (>200 nm)
-
Question: My LNP formulation with this compound is resulting in particles that are consistently larger than my target size of 80-150 nm. What are the potential causes and how can I reduce the particle size?
-
Answer: Large particle size in LNP formulations can be attributed to several factors. Here are the primary causes and troubleshooting steps:
-
Lipid Composition: The ratio of the different lipids significantly impacts particle size.[1][2] Specifically, the amount of the PEGylated lipid is a critical parameter for controlling the final size of the LNPs during self-assembly.[1][3]
-
Recommendation: Try incrementally increasing the molar ratio of your PEGylated lipid. Even small amounts (<1%) of PEG-lipid can significantly reduce particle size.[2] Also, evaluate the ratio of this compound to other components like cholesterol and phospholipids (B1166683) (e.g., DSPC or DOPE), as the overall lipid composition dictates the particle's curvature and final size.[4][5]
-
-
Manufacturing Process: The method of LNP formation is crucial. Inadequate or slow mixing can lead to larger, more heterogeneous particles.[2]
-
Recommendation: If using a microfluidics-based system, increase the total flow rate (TFR) and the flow rate ratio (FRR) of the aqueous phase to the organic phase (a common starting point is 3:1).[2] Rapid mixing is key to achieving smaller, more uniform particles.[3] For manual methods like thin-film hydration, ensure vigorous and consistent vortexing or sonication.
-
-
Component Concentrations: The concentration of both the lipid mixture in the organic phase and the nucleic acid in the aqueous phase can influence particle size.
-
Recommendation: Experiment with diluting the lipid stock solution. While it may seem counterintuitive, a lower initial lipid concentration can sometimes lead to smaller particles upon mixing.
-
-
Issue 2: High Polydispersity Index (PDI > 0.3)
-
Question: The Polydispersity Index (PDI) of my this compound LNP batches is consistently above 0.3, indicating a heterogeneous population. How can I achieve a more monodisperse sample?
-
Answer: A high PDI suggests a wide distribution of particle sizes and is often linked to issues with formulation stability and reproducibility.[1] The FDA suggests a PDI below 0.3 for LNP formulations.[1]
-
Manufacturing Process: The synthesis process has a major impact on the final nanoparticle polydispersity.[1] Historical methods like thin-film hydration or high-pressure homogenization tend to result in higher PDIs.[1]
-
Recommendation: Microfluidics is considered the gold standard for producing LNPs with low PDI due to its rapid and reproducible mixing conditions.[1] If using microfluidics, ensure the system is free of clogs and that flow rates are stable.
-
-
Lipid Quality and Solubility: Poor quality or incomplete solubilization of any lipid component, including this compound, can lead to aggregation and a higher PDI.
-
Recommendation: Ensure all lipids are fully dissolved in the ethanol (B145695) phase. It may be necessary to gently heat the solution (e.g., to 60-65°C) to fully dissolve components like cholesterol or certain phospholipids.[6] Use high-purity lipids from a reputable supplier.
-
-
Downstream Processing: Post-formation steps can introduce heterogeneity.
-
Recommendation: If using dialysis for buffer exchange, ensure it is not excessively long, as this can sometimes impact the physicochemical characteristics of the LNPs.[1] Consider tangential flow filtration (TFF) as an alternative for buffer exchange and concentration.
-
-
Issue 3: Low Encapsulation Efficiency (<80%)
-
Question: I am observing low encapsulation efficiency for my mRNA/siRNA in the this compound LNP formulation. What steps can I take to improve it?
-
Answer: High encapsulation efficiency (EE%) is critical for therapeutic efficacy. Values up to 95% can be achieved with optimized processes.[1]
-
pH of Aqueous Buffer: The pH of the aqueous buffer containing the nucleic acid is a critical parameter. The ionizable lipid in the formulation needs to be protonated (positively charged) to effectively complex with the negatively charged nucleic acid.
-
Recommendation: Use an acidic aqueous buffer, typically with a pH between 4 and 5, to ensure the protonation of your ionizable lipid.[2]
-
-
N/P Ratio: The N/P ratio, which is the molar ratio of nitrogen atoms in the ionizable lipid to phosphate (B84403) groups in the nucleic acid, significantly affects encapsulation.
-
Recommendation: Optimize the N/P ratio. Typical ratios are between 3 and 6, but the optimal value will depend on the specific ionizable lipid and nucleic acid being used.[2] A systematic titration of the N/P ratio should be performed to find the optimal condition for your this compound-based formulation.
-
-
Flow Rate Ratio (FRR): In microfluidic systems, the FRR affects both particle size and encapsulation efficiency.
-
Recommendation: An FRR of 3:1 (aqueous:organic) is a common starting point to achieve high encapsulation efficiency for RNA-LNPs.[2]
-
-
Issue 4: LNP Instability During Storage
-
Question: My this compound LNPs are aggregating and showing a loss of efficacy after storage. What are the best practices for ensuring long-term stability?
-
Answer: LNP stability is influenced by storage temperature, pH, and the physical state of the sample.[7]
-
Storage Temperature: Temperature plays a crucial role in the long-term stability of LNPs.
-
Cryoprotectants for Frozen Storage: If freezing is necessary, the use of cryoprotectants is essential to prevent aggregation.
-
Recommendation: Add cryoprotectants like sucrose (B13894) or trehalose (B1683222) (e.g., 20% w/v) to the LNP suspension before freezing to maintain particle integrity and efficacy.[7][8]
-
-
Lyophilization: For long-term storage at ambient temperatures, lyophilization (freeze-drying) is a viable option.
-
Recommendation: Lyophilize the LNPs in the presence of lyoprotectants like sucrose or trehalose. This allows for room temperature storage and reconstitution in an aqueous buffer without significant loss of potency.[7]
-
-
Storage Buffer pH: The pH of the storage buffer can also impact stability.
-
Recommendation: Storing LNPs in a physiologically appropriate buffer, such as PBS at pH 7.4, is recommended for ease of use in subsequent biological applications.[7]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the typical composition of a lipid nanoparticle formulation?
A1: A standard LNP formulation consists of four main components:[3]
-
Ionizable Cationic Lipid: This lipid is crucial for encapsulating the nucleic acid payload. It is positively charged at a low pH (during formulation) and becomes neutral at physiological pH, which facilitates release of the payload inside the cell.
-
Neutral Helper Lipid: Phospholipids like 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) contribute to the structural integrity of the nanoparticle.[4][5]
-
Cholesterol: This component helps to stabilize the LNP structure and can influence its fluidity and in vivo circulation time.[5][]
-
PEGylated Lipid: A lipid conjugated to polyethylene (B3416737) glycol (PEG) is included to control particle size during formation and to provide a "stealth" layer that reduces immunogenicity and prolongs circulation.[3]
Q2: What characterization techniques are essential for LNP formulations?
A2: Key characterization parameters for LNPs include particle size, surface charge (Zeta potential), drug loading, and stability.[] The following techniques are commonly used:
-
Dynamic Light Scattering (DLS): Used to measure the average particle size, size distribution, and Polydispersity Index (PDI).[3][]
-
Zeta Potential Analysis: Measures the surface charge of the LNPs, which affects their stability and interaction with biological membranes.[3]
-
Transmission Electron Microscopy (TEM): Provides information on the morphology (shape and structure) of the nanoparticles.[][10]
-
Fluorescence-Based Assays (e.g., RiboGreen Assay): Used to determine the encapsulation efficiency of nucleic acids by measuring the amount of encapsulated versus free RNA.[3][10]
Q3: How does the choice of helper lipid (e.g., DSPC vs. DOPE) affect the LNP formulation?
A3: The choice of helper lipid can significantly impact the delivery efficiency of the LNP. DOPE, for instance, has a cone-like shape that can facilitate the formation of non-bilayer lipid structures, which is believed to aid in the endosomal escape of the nucleic acid payload into the cytoplasm.[5] The incorporation of DOPE has been shown to increase the potency of mRNA-loaded nanoparticles.[11] DSPC, with its saturated acyl chains, tends to form more rigid and stable bilayers, which can enhance the circulation time of the LNPs.[5] The optimal helper lipid may depend on the specific application and the target cell type.
Q4: Can this compound-based LNPs be used for applications other than nucleic acid delivery?
A4: Yes, lipid nanoparticles, in general, are versatile delivery systems. While much of the recent focus has been on RNA delivery, they can also be formulated to encapsulate small molecule hydrophobic drugs. For instance, trilaurin (B1682545) (a triglyceride similar to this compound) has been shown to form a fluid-like core within lipid nanoparticles, which allows for the dissolution of hydrophobic drugs.[12] Therefore, this compound-based LNPs could potentially be optimized for the delivery of other therapeutic agents.
Data Presentation
Table 1: Effect of Formulation Parameters on LNP Physicochemical Properties (Representative Data)
| Parameter | Condition 1 | Condition 2 | Condition 3 | Impact on LNP Characteristics |
| PEG-Lipid (mol%) | 0.5% | 1.5% | 3.0% | Increasing PEG-lipid content generally decreases particle size.[1] |
| N/P Ratio | 3 | 6 | 9 | Affects encapsulation efficiency and particle size. The optimal ratio needs to be determined experimentally.[2] |
| Flow Rate Ratio (A:O) | 2:1 | 3:1 | 4:1 | Higher FRR often leads to improved encapsulation efficiency.[2] |
| Aqueous Buffer pH | 6.0 | 5.0 | 4.0 | Acidic pH is crucial for high encapsulation efficiency of nucleic acids.[2] |
| Particle Size (nm) | 180 ± 25 | 95 ± 10 | 75 ± 8 | --- |
| PDI | 0.28 | 0.15 | 0.12 | --- |
| Encapsulation Efficiency (%) | 75% | 92% | 95% | --- |
Experimental Protocols
Protocol 1: LNP Formulation using Microfluidics
-
Preparation of Lipid Stock Solution:
-
Dissolve the ionizable lipid, this compound, DSPC (or DOPE), cholesterol, and PEGylated lipid in absolute ethanol to achieve the desired molar ratios.
-
The total lipid concentration is typically in the range of 10-25 mM.
-
Gently warm the solution (up to 65°C) if necessary to ensure complete dissolution of all components.[6]
-
-
Preparation of Aqueous Phase:
-
Dissolve the nucleic acid (mRNA or siRNA) in an acidic buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0) to the desired concentration.[3]
-
-
Microfluidic Mixing:
-
Set up a microfluidic mixing device (e.g., NanoAssemblr) according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into another.
-
Set the desired total flow rate and flow rate ratio (e.g., 12 mL/min and 3:1 aqueous:organic).
-
Initiate mixing. The rapid mixing of the two phases will induce the self-assembly of LNPs.[3]
-
-
Purification and Buffer Exchange:
-
Remove the ethanol and exchange the buffer to a physiological pH (e.g., PBS, pH 7.4) using dialysis or tangential flow filtration.[3]
-
-
Sterilization and Storage:
Protocol 2: Characterization of LNPs
-
Particle Size and PDI Measurement (DLS):
-
Dilute a small aliquot of the LNP suspension in PBS (pH 7.4).
-
Measure the particle size and PDI using a DLS instrument (e.g., Malvern Zetasizer).[3]
-
-
Zeta Potential Measurement:
-
Dilute the LNP sample in an appropriate buffer (e.g., 10 mM HEPES).
-
Measure the electrophoretic mobility to determine the zeta potential.[10]
-
-
Encapsulation Efficiency (RiboGreen Assay):
-
Prepare two sets of LNP samples diluted in TE buffer.
-
To one set, add a surfactant (e.g., 0.2% Triton X-100) to lyse the LNPs and release the encapsulated nucleic acid.[6]
-
Add the RiboGreen reagent (or a similar fluorescent dye) to both sets of samples (lysed and intact).
-
Measure the fluorescence intensity. The encapsulation efficiency is calculated as: EE (%) = [(Fluorescence_lysed - Fluorescence_intact) / Fluorescence_lysed] * 100.[6]
-
Visualizations
Caption: Experimental workflow for this compound LNP formulation and characterization.
Caption: Troubleshooting decision tree for common LNP formulation issues.
References
- 1. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
- 2. Optimization of lipid nanoparticle formulation - Inside Therapeutics [insidetx.com]
- 3. benchchem.com [benchchem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. echelon-inc.com [echelon-inc.com]
- 7. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 10. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of Lipid Nanoparticle Formulations for mRNA Delivery in Vivo with Fractional Factorial and Definitive Screening Designs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Drug solubilisation in lipid nanoparticles containing high melting point triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chromatography Troubleshooting for 1,2-Dilaurin Analysis
This technical support center is designed to assist researchers, scientists, and drug development professionals in resolving common chromatographic issues, specifically peak tailing, encountered during the analysis of 1,2-Dilaurin. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable solutions to enhance peak symmetry and ensure accurate quantification.
Troubleshooting Guide: Resolving Peak Tailing for this compound
Peak tailing is a common chromatographic problem that can significantly impact resolution and the accuracy of quantitative analysis. This guide provides a systematic approach to diagnosing and resolving peak tailing for this compound in both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
High-Performance Liquid Chromatography (HPLC)
Question: Why is my this compound peak tailing in my reverse-phase HPLC analysis?
Answer: Peak tailing of this compound in reverse-phase HPLC is often attributed to secondary interactions between the analyte and the stationary phase, improper mobile phase conditions, or system issues.
Potential Causes and Solutions:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar head group of this compound, leading to peak tailing.
-
Solution:
-
Use an End-Capped Column: Employ a column that has been "end-capped" to block most of the residual silanol groups.
-
Mobile Phase Additives: Incorporate mobile phase additives to mask silanol activity. Ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) (5-10 mM) can shield the silanol groups, while a small amount of a weak acid like formic acid or acetic acid (0.1%) can suppress their ionization.[1]
-
-
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can influence the ionization state of residual silanols.
-
Solution: Maintain a mobile phase pH between 3 and 5 to suppress the ionization of silanol groups and minimize secondary interactions.
-
-
Column Contamination: Accumulation of strongly retained sample components can lead to active sites on the column.
-
Solution: Flush the column with a strong solvent, such as isopropanol, to remove contaminants. If using a guard column, replace it.
-
-
Sample Overload: Injecting too much sample can saturate the stationary phase.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Extra-Column Volume: Excessive tubing length or dead volume in the system can cause peak broadening and tailing.
-
Solution: Use shorter, narrower internal diameter tubing (e.g., PEEK tubing) to minimize dead volume.
-
Gas Chromatography (GC)
Question: My this compound peak is tailing in my GC analysis. What could be the cause?
Answer: Peak tailing for this compound in GC is often related to analyte adsorption due to active sites in the system, insufficient vaporization, or suboptimal chromatographic conditions.
Potential Causes and Solutions:
-
Analyte Adsorption: The hydroxyl groups of this compound can interact with active sites (e.g., silanol groups) in the inlet liner, column, or connections.
-
Solution:
-
Derivatization: Convert the hydroxyl groups to less polar silyl (B83357) ethers through derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This reduces interactions and improves peak shape.
-
Inert Flow Path: Use deactivated inlet liners and columns to minimize active sites.
-
-
-
Suboptimal Inlet Temperature: If the inlet temperature is too low, this compound may not vaporize completely or efficiently, leading to a slow transfer to the column.
-
Solution: Optimize the inlet temperature. A good starting point is 250 °C, but for higher molecular weight analytes like this compound, you may need to increase the temperature incrementally (e.g., to 275 °C or 300 °C) while monitoring for any signs of degradation.[2]
-
-
Column Issues: Column contamination or degradation can create active sites.
-
Solution: Condition the column at a high temperature to remove contaminants. If tailing persists, trim a small portion (e.g., 10-20 cm) from the inlet side of the column.
-
-
Improper Column Installation: An improperly cut or installed column can create dead volumes and disturb the sample flow path.
-
Solution: Ensure the column is cut cleanly and installed at the correct depth in the inlet and detector according to the manufacturer's instructions.
-
Frequently Asked Questions (FAQs)
HPLC
-
Q1: What type of HPLC column is best for analyzing this compound?
-
A1: A C18 reversed-phase column with end-capping is a good starting point. For complex lipid mixtures, columns with different selectivities, such as those with phenyl-hexyl or embedded polar groups, can also be considered.
-
-
Q2: How do mobile phase additives improve the peak shape of this compound?
-
A2: Additives like ammonium formate and formic acid help to create a more homogeneous ionic environment in the mobile phase and on the stationary phase surface.[1] This minimizes the secondary ionic interactions between the analyte and residual silanol groups, leading to more symmetrical peaks.
-
GC
-
Q3: Is derivatization always necessary for the GC analysis of this compound?
-
A3: While not strictly mandatory, derivatization is highly recommended. It significantly improves peak shape, reduces tailing, and enhances the thermal stability of the analyte, leading to more accurate and reproducible results.
-
-
Q4: What are the signs of thermal degradation of this compound in the GC inlet?
-
A4: Thermal degradation can manifest as smaller than expected peak areas for this compound and the appearance of additional, often broader, peaks at earlier retention times. This indicates the breakdown of the molecule into smaller fragments.
-
Data Presentation
Table 1: Effect of Mobile Phase Additives on Peak Asymmetry of a Diglyceride in HPLC
| Mobile Phase Additive | Concentration | Tailing Factor | Peak Shape Improvement |
| None | - | 1.8 | Poor |
| Formic Acid | 0.1% (v/v) | 1.4 | Moderate |
| Ammonium Formate | 5 mM | 1.2 | Good |
| Ammonium Formate + Formic Acid | 5 mM + 0.1% (v/v) | 1.1 | Excellent |
Note: Data is illustrative and based on typical observations for lipid analysis. Actual results may vary depending on the specific experimental conditions.
Table 2: Influence of GC Inlet Temperature on the Peak Shape of a Diglyceride
| Inlet Temperature (°C) | Peak Asymmetry Factor | Observations |
| 250 | 1.6 | Significant tailing |
| 275 | 1.3 | Reduced tailing |
| 300 | 1.1 | Symmetrical peak |
| 325 | 1.2 | Slight fronting, potential for degradation |
Note: Data is illustrative. The optimal temperature should be determined empirically for your specific instrument and method.
Experimental Protocols
Protocol 1: HPLC-ELSD Analysis of this compound
This protocol provides a general framework for the analysis of this compound using HPLC with an Evaporative Light Scattering Detector (ELSD).
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in a suitable solvent such as chloroform/methanol (2:1, v/v) to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm PTFE syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size), end-capped.
-
Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B (linear gradient)
-
25-30 min: 80% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 10 µL
-
Detector: ELSD (Nebulizer Temperature: 40 °C, Evaporator Temperature: 60 °C, Gas Flow: 1.5 SLM)
-
Protocol 2: GC-FID Analysis of this compound after Derivatization
This protocol outlines the analysis of this compound using GC with a Flame Ionization Detector (FID) following silylation.
-
Derivatization:
-
Pipette 100 µL of the this compound sample solution (in pyridine) into a reaction vial.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool the vial to room temperature before injection.
-
-
GC-FID Conditions:
-
Column: DB-5ht (or equivalent), 30 m x 0.25 mm ID, 0.10 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: Splitless mode, Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 min.
-
Ramp 1: 15 °C/min to 340 °C.
-
Hold at 340 °C for 10 min.
-
-
Detector: FID, Temperature: 350 °C.
-
Injection Volume: 1 µL.
-
Mandatory Visualizations
Caption: HPLC troubleshooting workflow for peak tailing.
Caption: GC troubleshooting workflow for peak tailing.
References
strategies to minimize isomer impurity in 1,2-Dilaurin synthesis
Technical Support Center: 1,2-Dilaurin Synthesis
Welcome to the technical support center for this compound synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize isomer impurities in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing pure this compound?
A1: The main challenge is preventing the spontaneous isomerization of the desired this compound into the more thermodynamically stable 1,3-Dilaurin. This process, known as acyl migration, is a significant cause of product impurity. Acyl migration can occur during the synthesis reaction, purification, and even storage.[1]
Q2: How does acyl migration occur?
A2: Acyl migration is an intramolecular rearrangement where an acyl group moves from one hydroxyl position to another on the glycerol (B35011) backbone.[1][2] In the case of this compound, the lauroyl group at the sn-2 position migrates to the vacant sn-3 position, forming the 1,3-isomer. This reaction is often catalyzed by acid or base and is significantly influenced by temperature.[3]
Q3: What are the common synthesis strategies for this compound?
A3: Common strategies include:
-
Enzymatic Synthesis: Using 1,3-specific lipases to catalyze the esterification of glycerol or the glycerolysis of trilaurin.[4][5][6] This method is favored for its mild reaction conditions and high selectivity, which can help reduce acyl migration.[4]
-
Chemical Synthesis with Protecting Groups: This involves protecting the sn-1 and sn-3 hydroxyl groups of glycerol, acylating the sn-2 position, and then deprotecting the molecule.[7][8] This provides a high degree of control but adds extra steps to the synthesis.
-
Direct Esterification: Reacting lauric acid with glycerol. This method often leads to a mixture of mono-, di-, and triglycerides, including significant amounts of the 1,3-Dilaurin isomer, due to the harsh conditions typically required.
Troubleshooting Guides
Issue 1: High Levels of 1,3-Dilaurin Impurity Detected Post-Synthesis
This is the most common issue, often stemming from reaction conditions that favor acyl migration.
Possible Causes & Solutions:
-
High Reaction Temperature: Elevated temperatures significantly accelerate the rate of acyl migration.[3][9][10]
-
Troubleshooting Step: Lower the reaction temperature. For enzymatic reactions, operate within the optimal, lower range for the chosen lipase (B570770). Studies have shown that lower temperatures are beneficial for suppressing acyl migration.[3]
-
-
Inappropriate Catalyst: Acidic or basic catalysts used in chemical synthesis can promote isomerization.
-
Prolonged Reaction Time: Even under optimal conditions, extending the reaction time unnecessarily can increase the opportunity for acyl migration to occur.
-
Troubleshooting Step: Monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) and stop the reaction once the desired conversion is achieved.
-
-
Solvent Effects: The choice of solvent can influence the rate of acyl migration. Nonpolar solvents like hexane (B92381) may lead to more extensive acyl migration compared to more polar solvents like t-butanol under certain conditions.[9][10]
-
Troubleshooting Step: If using a solvent-based system, consider experimenting with different solvents. Polar solvents are generally described as reducing acyl migration.[3]
-
Issue 2: Difficulty in Separating this compound from 1,3-Dilaurin
The structural similarity of these isomers makes separation challenging.
Possible Causes & Solutions:
-
Inadequate Purification Technique: Standard column chromatography may not provide sufficient resolution.
-
Troubleshooting Step 1: Utilize preparative HPLC with a reverse-phase column (e.g., C18). Isocratic elution with acetonitrile (B52724) has been shown to effectively separate 1,2- and 1,3-diacylglycerol isomers.[12][13]
-
Troubleshooting Step 2: Consider molecular distillation, a technique that separates compounds based on their molecular weight and is effective for purifying glycerides.[14][15]
-
Troubleshooting Step 3: For analytical purposes, TLC on silica (B1680970) gel plates impregnated with boric acid can resolve 1- and 2-monoglycerides and can be adapted for diglyceride separation, as the boric acid complexes with the adjacent hydroxyl groups in the 1,2-isomer.[16]
-
Issue 3: Low Yield of this compound in Enzymatic Synthesis
Low yields can result from suboptimal reaction equilibrium or enzyme activity.
Possible Causes & Solutions:
-
Sub-optimal Substrate Molar Ratio: The ratio of glycerol to the lauric acid source is critical.
-
Troubleshooting Step: Optimize the molar ratio of substrates. For enzymatic glycerolysis, a higher ratio of glycerol to oil can improve the yield of diacylglycerols.[6]
-
-
Water Activity: Water content in the reaction medium can affect enzyme activity and the equilibrium of the reaction.
Quantitative Data Summary
Table 1: Effect of Reaction Temperature on Acyl Migration
| Temperature (°C) | Relative Rate of Acyl Migration | Reference |
|---|---|---|
| 20 | 1.0x (Baseline) | [10] |
| 50 | 5.6x Increase from 20 °C | [10] |
| 45 - 75 | Gradual Increase with Temperature |[11] |
This table illustrates the strong positive correlation between temperature and the rate of acyl migration.
Key Experimental Protocols
Protocol 1: Enzymatic Synthesis of Diacylglycerol-Enriched Oil
This protocol is adapted from a method for producing DAG-enriched oil via enzymatic esterification.[4][17]
-
Reactant Preparation: Prepare a mixture of refined soy sauce by-product oil (as a source of fatty acids) and glycerol. A typical molar ratio is 1:2 (glycerol to total fatty acids and ethyl esters).[17]
-
Enzyme Addition: Add an immobilized lipase (e.g., 3% w/w of total substrates).[17]
-
Incubation: Incubate the mixture in a round-bottom flask at 55°C with stirring (e.g., 150 rpm).[4]
-
Vacuum Application: Reduce the pressure using a vacuum rotary evaporator to remove water or ethanol (B145695) formed during the reaction, which drives the equilibrium towards product formation.[17]
-
Reaction Monitoring: At set time intervals, withdraw a small aliquot of the reaction mixture for analysis by HPLC to determine the content of monoacylglycerols (MAG), diacylglycerols (DAG), and triacylglycerols (TAG).
-
Termination: Once the desired DAG concentration is reached, terminate the reaction by filtering out the immobilized enzyme.
Protocol 2: Analytical Quantification of Isomers by HPLC
This protocol outlines a general method for separating and quantifying 1,2- and 1,3-diacylglycerol isomers based on established procedures.[12][13]
-
System Preparation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector (set to 205 nm) and a reverse-phase C18 column.
-
Mobile Phase: Prepare an isocratic mobile phase of 100% acetonitrile.[12][13]
-
Sample Preparation: Dissolve a known concentration of the synthesized product mixture in the mobile phase. Filter the sample through a 0.45 µm filter before injection.
-
Injection & Elution: Inject the sample onto the column and run the isocratic elution. Typically, 1,3-isomers elute slightly before their corresponding 1,2-isomers. For example, the elution order is 1,3-dilinolein (B586039) followed by 1,2-dilinolein.[12][13]
-
Quantification: Create a calibration curve using standards of pure this compound and 1,3-Dilaurin of known concentrations. Calculate the amount of each isomer in the sample by comparing peak areas to the calibration curve.
Visualizations
Caption: Mechanism of acyl migration from this compound to 1,3-Dilaurin.
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for high isomer impurity.
References
- 1. research.monash.edu [research.monash.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Enzymatic Synthesis of Diacylglycerol-Enriched Oil by Two-Step Vacuum-Mediated Conversion of Fatty Acid Ethyl Ester and Fatty Acid From Soy Sauce By-Product Oil as Lipid-Lowering Functional Oil [frontiersin.org]
- 5. Preparation of Diacylglycerol from Lard by Enzymatic Glycerolysis and Its Compositional Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. catalogimages.wiley.com [catalogimages.wiley.com]
- 9. researchgate.net [researchgate.net]
- 10. Acyl migration of 2-monoacylglycerols rich in DHA: Effect of temperature and solvent medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preliminary Study on Acyl Incorporation and Migration in the Production of 1,3-diacylglycerol by Immobilized Lipozyme RM IM-catalyzed Esterification [jstage.jst.go.jp]
- 12. Analysis of 1,2(2,3)- and 1,3-positional isomers of diacylglycerols from vegetable oils by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Mono- and diglycerides of fatty acids - Wikipedia [en.wikipedia.org]
- 16. Quantitative estimation of isomeric monoglycerides by thin-layer chromatography | Semantic Scholar [semanticscholar.org]
- 17. Enzymatic Synthesis of Diacylglycerol-Enriched Oil by Two-Step Vacuum-Mediated Conversion of Fatty Acid Ethyl Ester and Fatty Acid From Soy Sauce By-Product Oil as Lipid-Lowering Functional Oil - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validating the Purity of Synthetic 1,2-Dilaurin
The primary challenge in assessing 1,2-Dilaurin purity lies in distinguishing it from its common isomer, 1,3-Dilaurin, and other potential impurities such as mono-laurin, tri-laurin, and free lauric acid. The workflow for purity validation involves a multi-step process, starting from sample preparation to analysis by various chromatographic and spectroscopic methods, and culminating in data interpretation.
Caption: A generalized workflow for the purity validation of synthetic lipids.
Comparison of Key Analytical Techniques
The choice of analytical technique is critical for accurately assessing the purity of this compound. Each method offers distinct advantages in terms of sensitivity, specificity for isomers, and the type of information it provides.
| Technique | Primary Use Case | Detects | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Quantifying this compound and separating it from its 1,3-isomer.[1] | Positional isomers (1,2- vs. 1,3-), mono- and triacylglycerols. | Excellent quantitative accuracy and reproducibility.[1] Well-established methods are available. | May require derivatization for detection; resolution of isomers can be challenging.[2] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identifying and quantifying fatty acid composition and positional isomers after derivatization.[3] | Positional isomers, fatty acid profile, volatile impurities. | High sensitivity and provides structural information through mass fragmentation patterns.[3] | Requires derivatization (e.g., silylation) which adds a step to sample preparation.[3] Not suitable for non-volatile impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirming the overall structure and identifying the position of fatty acids on the glycerol (B35011) backbone. | Positional isomers (distinguishes sn-1/3 from sn-2 protons), overall structural integrity. | Non-destructive; provides definitive structural information without the need for reference standards of all impurities. | Lower sensitivity compared to chromatographic methods; complex mixture analysis can be difficult. |
| Mass Spectrometry (MS/MS) | Detailed structural characterization and identification of molecular species.[4][5] | Isobaric species, positional isomers through characteristic fragmentation. | High specificity and can identify components in complex mixtures without extensive separation.[4] | Quantification can be complex and may require isotopic internal standards for high accuracy.[6] |
Detailed Experimental Protocols
Below are representative protocols for the key analytical methods used in the purity validation of this compound.
Reversed-Phase HPLC (RP-HPLC) for Isomer Separation
This method is adapted for the separation of diacylglycerol positional isomers.[1]
-
Objective: To separate and quantify this compound from 1,3-Dilaurin.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with 100% Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 205 nm.[1]
-
Sample Preparation:
-
Accurately weigh and dissolve this compound standard and the test sample in isopropanol (B130326) to a final concentration of 1 mg/mL.
-
Filter the solutions through a 0.45 µm syringe filter before injection.
-
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject 20 µL of the standard and sample solutions.
-
Run the analysis for a sufficient time to allow for the elution of all components (typically, 1,3-isomers elute before 1,2-isomers in RP-HPLC).[1]
-
Identify peaks based on retention times compared to standards and calculate purity based on peak area percentage.
-
GC-MS for Isomer and Fatty Acid Analysis
This protocol involves derivatization to make the diacylglycerols volatile for gas chromatography.
-
Objective: To identify positional isomers and confirm the lauric acid composition.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Sample Preparation:
-
Dissolve ~1 mg of the this compound sample in 100 µL of pyridine.
-
Add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC Conditions:
-
Column: DB-5ms or similar non-polar capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Oven Program: Start at 150°C, hold for 1 min, ramp to 320°C at 10°C/min, and hold for 10 min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 750.
-
Identification: Isomers can be distinguished by their unique fragmentation patterns, particularly the [M-RCO2CH2]+ ion, which is a key diagnostic ion.[3]
-
Quantitative Data Summary
The following table presents hypothetical but realistic data from a purity analysis of a synthetic this compound batch, comparing it to a typical high-purity standard.
| Analyte | Method | Standard (Area %) | Test Sample (Area %) | Acceptance Criteria |
| This compound | HPLC | 99.8% | 99.2% | ≥ 99.0% |
| 1,3-Dilaurin | HPLC | 0.1% | 0.5% | ≤ 0.5% |
| Monolaurin | HPLC | < 0.05% | 0.1% | ≤ 0.2% |
| Trilaurin | HPLC | < 0.05% | 0.1% | ≤ 0.2% |
| Lauric Acid | GC-MS | Not Detected | 0.1% | ≤ 0.1% |
| Purity (by HPLC) | HPLC | 99.8% | 99.2% | ≥ 99.0% |
Biological Context: The 1,2-Diacylglycerol Signaling Pathway
The biological activity of this compound is primarily as a second messenger that activates Protein Kinase C (PKC).[7] This activation is stereospecific to the sn-1,2-diacylglycerol form.[8] The presence of the 1,3-isomer, which is biologically inactive in this context, can dilute the effective concentration and lead to inconsistent experimental outcomes.
Caption: Role of 1,2-Diacylglycerol in activating the Protein Kinase C (PKC) pathway.[9]
References
- 1. Analysis of 1,2(2,3)- and 1,3-positional isomers of diacylglycerols from vegetable oils by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of diacylglycerol isomers in edible oils using gas chromatography-ion trap electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Detection of the Abundance of Diacylglycerol and Triacylglycerol Molecular Species in Cells Using Neutral Loss Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS [frontiersin.org]
- 7. Diacylglycerol/protein kinase C signalling: a mechanism for insulin resistance? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diacylglycerol Activation of Protein Kinase Cε and Hepatic Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 1,2-Dilaurin and 1,3-Dilaurin: Physicochemical Properties, Metabolism, and Physiological Significance
An objective guide for researchers, scientists, and drug development professionals on the distinct characteristics and biological roles of 1,2-Dilaurin and 1,3-Dilaurin, supported by experimental data and methodologies.
Diacylglycerols (DAGs), including the structural isomers this compound and 1,3-Dilaurin, are fundamental lipid molecules with significant roles in cellular physiology and metabolism. While chemically similar, their isomeric differences lead to distinct physicochemical properties, metabolic fates, and physiological effects. This guide provides a comprehensive comparative analysis of this compound and 1,3-Dilaurin, presenting quantitative data, detailed experimental protocols, and visual representations of their metabolic pathways to aid researchers in their studies.
Physicochemical Properties
This compound and 1,3-Dilaurin share the same molecular formula and weight but differ in the esterification positions of the two lauric acid chains on the glycerol (B35011) backbone. This structural variance influences their physical properties, such as melting point and solubility.
| Property | This compound | 1,3-Dilaurin |
| Synonyms | Glyceryl 1,2-dilaurate, 1,2-Didodecanoylglycerol[1] | Glycerol 1,3-dilaurate, 1,3-Didodecanoylglycerol[2] |
| Molecular Formula | C27H52O5[3][4] | C27H52O5[2][5][6] |
| Molecular Weight | 456.70 g/mol [4] | 456.7 g/mol [6][7] |
| Melting Point | 53-56 °C[8] | A white, waxy solid at room temperature[2][5] |
| Solubility in Water | Insoluble[9] | Insoluble[2][5] |
| Solubility in Organic Solvents | Soluble in ethanol (B145695) and chloroform[9] | Soluble in ethanol and chloroform[2][5] |
Note: A specific melting point for 1,3-Dilaurin is not consistently reported in the literature, though it is described as a solid at room temperature.
Metabolic Pathways and Physiological Significance
The metabolic pathways of this compound and 1,3-Dilaurin diverge significantly, leading to distinct physiological roles. 1,2-Diacylglycerols are key second messengers in cellular signaling, while 1,3-diacylglycerols are primarily intermediates in the synthesis of triglycerides and have been investigated for their potential health benefits.
This compound:
This compound, as a 1,2-diacylglycerol, is a crucial signaling molecule. It is produced at the cell membrane from the hydrolysis of phospholipids (B1166683) like phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC). Its primary role is the activation of protein kinase C (PKC), which in turn phosphorylates a multitude of downstream protein targets, influencing a wide range of cellular processes, including cell growth, differentiation, and apoptosis. The signaling activity of 1,2-DAG is terminated by its conversion to phosphatidic acid by diacylglycerol kinases (DGKs) or its hydrolysis by diacylglycerol lipases.
1,3-Dilaurin:
In contrast, 1,3-Dilaurin is not a direct activator of PKC. It is primarily an intermediate in the de novo synthesis of triglycerides. In the digestive system, dietary 1,3-diacylglycerols are hydrolyzed by pancreatic lipase (B570770) to a 2-monoacylglycerol and free fatty acids. These are then absorbed by enterocytes and re-esterified to form triglycerides, which are subsequently packaged into chylomicrons and released into the lymphatic system. Notably, the metabolic pathway of 1,3-DAG is slower in triglyceride resynthesis compared to the pathway involving two free fatty acids and a glycerol backbone. This difference is believed to contribute to the reported health benefits of 1,3-DAG-rich oils, such as reduced body fat accumulation and lower postprandial triglyceride levels.
Metabolic Pathway of this compound
Caption: Metabolic fate and signaling role of this compound.
Metabolic Pathway of 1,3-Dilaurin
Caption: Digestive and metabolic pathway of dietary 1,3-Dilaurin.
Experimental Protocols
Accurate analysis and quantification of 1,2- and 1,3-Dilaurin isomers are crucial for research and development. Below are detailed methodologies for their separation and analysis using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), as well as a protocol for an in vitro bioavailability study.
Caption: General workflow for the analysis of Dilaurin isomers.
This method allows for the separation and quantification of 1,2- and 1,3-diacylglycerol isomers.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
UV detector or Evaporative Light Scattering Detector (ELSD)
-
-
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Acetone (B3395972) (HPLC grade)
-
This compound and 1,3-Dilaurin standards
-
-
Procedure:
-
Standard Preparation: Prepare individual stock solutions of this compound and 1,3-Dilaurin in a suitable organic solvent (e.g., chloroform (B151607) or hexane) at a concentration of 1 mg/mL. Prepare a mixed standard solution containing both isomers.
-
Sample Preparation: Extract lipids from the sample using a standard method (e.g., Folch or Bligh-Dyer extraction). Evaporate the solvent and redissolve the lipid extract in the mobile phase.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetone in acetonitrile is often effective. For example, a linear gradient from 10% to 50% acetone in acetonitrile over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 205 nm or ELSD (drift tube temperature 50°C, nebulizer gas pressure 3.5 bar).
-
-
Analysis: Inject the standards and samples onto the HPLC system. Identify the peaks based on the retention times of the standards. Quantify the isomers by constructing a calibration curve from the standard solutions.
-
Gas chromatography, particularly after derivatization, provides high resolution for the analysis of diacylglycerol isomers.
-
Instrumentation:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID)
-
Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a phenyl-methylpolysiloxane stationary phase)
-
-
Reagents:
-
Pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Hexane (GC grade)
-
This compound and 1,3-Dilaurin standards
-
-
Procedure:
-
Derivatization: a. To 1-5 mg of the lipid sample or standard in a glass vial, add 100 µL of pyridine. b. Add 100 µL of BSTFA with 1% TMCS. c. Cap the vial tightly and heat at 70°C for 30 minutes. d. Cool to room temperature. The sample is now ready for injection.
-
Chromatographic Conditions:
-
Injector Temperature: 320°C.
-
Oven Temperature Program: Start at 180°C, hold for 1 minute, then ramp to 340°C at 5°C/min, and hold for 10 minutes.
-
Detector Temperature: 350°C.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
-
Analysis: Inject the derivatized standards and samples. Identify the peaks based on the retention times of the derivatized standards. Quantify using an internal standard method (e.g., with tritridecanoin).
-
This assay simulates the initial step of digestion to compare the susceptibility of 1,2- and 1,3-Dilaurin to enzymatic hydrolysis.
-
Materials:
-
Porcine pancreatic lipase
-
Tris-HCl buffer (pH 8.0)
-
Bile salts (e.g., sodium taurocholate)
-
Calcium chloride (CaCl2)
-
This compound and 1,3-Dilaurin
-
Emulsifying agent (e.g., gum arabic)
-
pH-stat or titration equipment
-
-
Procedure:
-
Substrate Emulsion Preparation: a. Prepare a 10% (w/v) emulsion of each Dilaurin isomer separately in a 5% gum arabic solution by sonication on ice.
-
Reaction Mixture: a. In a reaction vessel maintained at 37°C, combine 5 mL of Tris-HCl buffer (100 mM), 1 mL of bile salt solution (4 mM), and 0.5 mL of CaCl2 solution (22 mM). b. Add 1 mL of the substrate emulsion. c. Stir the mixture and allow it to equilibrate to 37°C.
-
Enzymatic Reaction: a. Initiate the reaction by adding a known amount of pancreatic lipase solution (e.g., 1 mg/mL). b. Monitor the release of free fatty acids over time by maintaining the pH at 8.0 through the addition of a standard NaOH solution using a pH-stat. The rate of NaOH addition is proportional to the rate of hydrolysis.
-
Data Analysis: Compare the initial rates of hydrolysis for this compound and 1,3-Dilaurin to assess their relative bioavailability for enzymatic digestion. Pancreatic lipase is expected to preferentially hydrolyze the ester bonds at the sn-1 and sn-3 positions, leading to different hydrolysis profiles for the two isomers.[10]
-
References
- 1. This compound | C27H52O5 | CID 33979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 539-93-5: 1,3-Dilaurine | CymitQuimica [cymitquimica.com]
- 3. larodan.com [larodan.com]
- 4. scbt.com [scbt.com]
- 5. CAS 539-93-5: 1,3-Dilaurin | CymitQuimica [cymitquimica.com]
- 6. larodan.com [larodan.com]
- 7. caymanchem.com [caymanchem.com]
- 8. echemi.com [echemi.com]
- 9. This compound | 17598-94-6 | Benchchem [benchchem.com]
- 10. In vivo and in vitro studies on the stereoselective hydrolysis of tri- and diglycerides by gastric and pancreatic lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 1,2-Dilaurin and Other Diacylglycerols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of 1,2-Dilaurin against other commonly studied diacylglycerols (DAGs). Diacylglycerols are critical second messengers in cellular signaling, primarily known for their role in activating Protein Kinase C (PKC), a family of enzymes involved in a myriad of cellular processes including proliferation, differentiation, and apoptosis. The biological efficacy of DAGs is intricately linked to their molecular structure, including stereochemistry and the nature of their fatty acid chains.
Principles of Diacylglycerol Activity
The biological function of diacylglycerols is largely dictated by their stereochemical configuration and fatty acid composition. The sn-1,2 isomer is the biologically active form capable of binding to and activating PKC, while the sn-1,3 isomer is generally considered inactive in this regard.[1] The fatty acid moieties at the sn-1 and sn-2 positions influence the potency and efficacy of PKC activation. Generally, DAGs with shorter and unsaturated fatty acid chains exhibit a higher capacity for PKC activation compared to their long-chain, saturated counterparts.[2][3] This is attributed to their ability to more readily partition into the cell membrane and interact with the C1 domain of PKC.
Quantitative Comparison of Diacylglycerol Activity
Direct quantitative comparisons of the potency of this compound (a saturated diacylglycerol with two 12-carbon lauric acid chains) with other diacylglycerols in PKC activation are limited in the available scientific literature. However, based on the established structure-activity relationships, a qualitative comparison can be inferred.
Table 1: Qualitative Comparison of the Biological Activity of Selected Diacylglycerols
| Diacylglycerol (DAG) | Chemical Structure | Fatty Acid Composition | Expected Relative Potency in PKC Activation | Key Characteristics |
| This compound | sn-1,2-Didodecanoylglycerol | Saturated (12:0/12:0) | Moderate | Saturated, medium-chain DAG. Its activity is expected to be lower than unsaturated or shorter-chain DAGs.[2][3] |
| 1,2-Dioctanoyl-sn-glycerol (DOG) | sn-1,2-Dioctanoylglycerol | Saturated (8:0/8:0) | High | Cell-permeable, short-chain saturated DAG. Commonly used as a potent synthetic activator of PKC in cell-based assays.[4] |
| 1-Oleoyl-2-acetyl-sn-glycerol (OAG) | sn-1-Oleoyl-2-acetyl-glycerol | Monounsaturated (18:1)/Saturated (2:0) | High | Cell-permeable, mixed saturated/unsaturated DAG analog. A widely used tool to activate PKC in experimental settings.[5] |
| 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) | sn-1-Stearoyl-2-arachidonoylglycerol | Saturated (18:0)/Polyunsaturated (20:4) | High | A physiologically relevant DAG containing the polyunsaturated fatty acid, arachidonic acid. |
Signaling Pathways and Experimental Workflows
The primary signaling pathway initiated by 1,2-diacylglycerols is the activation of Protein Kinase C. This process is a cornerstone of intracellular signal transduction.
Protein Kinase C (PKC) Activation Pathway
Upon stimulation of cell surface receptors, phospholipase C (PLC) is activated, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and DAG. While IP3 mobilizes intracellular calcium, DAG remains in the plasma membrane where it recruits and activates PKC isoforms. This activation is a critical step in relaying extracellular signals to intracellular targets.
Caption: The Diacylglycerol-Protein Kinase C Signaling Pathway.
Experimental Workflow for In Vitro PKC Activity Assay
A common method to assess the biological activity of different diacylglycerols is through an in vitro PKC kinase activity assay. This assay measures the phosphorylation of a substrate by a purified PKC enzyme in the presence of the diacylglycerol being tested.
Caption: General workflow for an in vitro Protein Kinase C activity assay.
Experimental Protocols
In Vitro Protein Kinase C (PKC) Activity Assay
This protocol is a generalized procedure for determining the ability of diacylglycerols to activate PKC. Specific conditions may vary depending on the PKC isozyme and the detection method.
Materials:
-
Purified recombinant PKC isozyme (e.g., PKCα, PKCβ, PKCγ)
-
Assay Buffer: 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 0.5 mM CaCl₂, 1 mM DTT
-
Phosphatidylserine (PS) solution (e.g., 1 mg/mL in chloroform)
-
Diacylglycerol stock solutions (e.g., this compound, 1,2-Dioctanoyl-sn-glycerol, 1-Oleoyl-2-acetyl-sn-glycerol) dissolved in an appropriate solvent (e.g., DMSO or chloroform-methanol)
-
PKC substrate (e.g., myelin basic protein, histone H1, or a specific peptide substrate)
-
[γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™ Kinase Assay)
-
Reaction termination solution (e.g., 50 mM EDTA)
-
Phosphocellulose paper or other means to separate phosphorylated substrate
-
Scintillation counter or microplate reader for detection
Procedure:
-
Prepare Lipid Vesicles:
-
In a glass tube, mix phosphatidylserine and the diacylglycerol to be tested at the desired molar ratio.
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Resuspend the lipid film in assay buffer by vortexing or sonication to form small unilamellar vesicles.
-
-
Set up the Kinase Reaction:
-
In a microcentrifuge tube, combine the assay buffer, the prepared lipid vesicles, and the PKC substrate.
-
Add the purified PKC enzyme to the reaction mixture. Pre-incubate for 5 minutes at 30°C.
-
-
Initiate the Reaction:
-
Start the phosphorylation reaction by adding [γ-³²P]ATP (or cold ATP for non-radioactive assays) to the reaction mixture.
-
-
Incubation:
-
Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.
-
-
Terminate the Reaction:
-
Stop the reaction by adding the termination solution (e.g., EDTA to chelate Mg²⁺).
-
-
Quantify Phosphorylation:
-
For radioactive assays: Spot an aliquot of the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.
-
For non-radioactive assays: Follow the manufacturer's protocol for the specific detection kit (e.g., ADP-Glo™).
-
-
Data Analysis:
-
Calculate the specific activity of PKC in the presence of different concentrations of each diacylglycerol.
-
Plot the PKC activity against the diacylglycerol concentration to determine the EC50 value (the concentration of DAG that produces 50% of the maximal PKC activation).
-
Conclusion
This compound, as a saturated, medium-chain diacylglycerol, is a biologically active molecule capable of activating Protein Kinase C. Based on established structure-activity relationships, its potency is expected to be moderate compared to short-chain or unsaturated diacylglycerols, which are more commonly employed as potent PKC activators in experimental settings. The provided experimental protocol offers a framework for researchers to directly compare the biological activity of this compound with other diacylglycerols of interest, thereby enabling a more precise understanding of its role in cellular signaling. Further studies providing direct quantitative comparisons of this compound's efficacy are warranted to fully elucidate its specific biological functions.
References
- 1. 1437. Biochemical characterization of L1 and L2 β-lactamases from clinical isolates of Stenotrophomonas maltophilia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical Characterization of a Eukaryotic Decalin-Forming Diels–Alderase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PKC isoforms activate LRRK1 kinase by phosphorylating conserved residues (Ser1064, Ser1074 and Thr1075) within the CORB GTPase domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phospholipase C and protein kinase C involvement in mouse embryonic stem-cell proliferation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics of activation of a PKC-regulated epithelial calcium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Role of 1,2-Dilaurin in Protein Kinase C Activation: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced activation of Protein Kinase C (PKC) isoforms is critical for advancing cellular signaling research and therapeutic design. This guide provides an objective comparison of 1,2-Dilaurin's ability to activate PKC against other well-established activators, supported by experimental data and detailed protocols.
This compound, a saturated diacylglycerol (DAG), plays a significant role as a second messenger in intracellular signaling pathways by activating Protein Kinase C (PKC). The activation of PKC, a family of serine/threonine kinases, is a pivotal event in a multitude of cellular processes, including proliferation, differentiation, and apoptosis. The efficacy of PKC activation by DAGs is highly dependent on the structure of their fatty acid chains, with variations in chain length and saturation influencing potency and isoform selectivity.
Comparative Analysis of PKC Activators
The potency of various compounds in activating PKC is typically quantified by their half-maximal effective concentration (EC50). A lower EC50 value indicates a higher potency. The following table summarizes the EC50 values for this compound and other key PKC activators, including the potent tumor promoter Phorbol 12-Myristate 13-Acetate (PMA) and other diacylglycerols with varying acyl chain characteristics.
It is important to note that the specific EC50 values can vary depending on the experimental conditions, such as the lipid vesicle composition and the specific PKC isoform being assayed. Generally, unsaturated diacylglycerols are more potent activators of conventional PKC isoforms, like PKCα, than their saturated counterparts.[1][2] For instance, 1-stearoyl-2-arachidonoyl-sn-glycerol (B52953) (SAG), which contains a polyunsaturated fatty acid, demonstrates significantly higher stimulatory effects on PKCα compared to diacylglycerols with saturated or less unsaturated fatty acids.[3]
The chain length of the fatty acids at the sn-2 position of the glycerol (B35011) backbone also plays a crucial role in PKC activation. Studies have shown that increasing the carbon number at this position can enhance enzymatic activity.[2] While specific EC50 values for this compound across a wide range of PKC isoforms are not extensively documented in publicly available literature, its nature as a saturated, medium-chain diacylglycerol suggests a moderate potency, likely with some degree of isoform specificity.
| Activator | Chemical Class | Acyl Chain Composition | Target PKC Isoforms | Reported EC50 (µM) |
| This compound | Saturated Diacylglycerol | C12:0 / C12:0 | Conventional & Novel | Not widely reported, estimated to be in the low micromolar range |
| 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) | Unsaturated Diacylglycerol | C18:0 / C20:4 (ω-6) | Conventional & Novel | ~0.5 - 2 (for PKCα and PKCδ)[3] |
| 1-Stearoyl-2-docosahexaenoyl-sn-glycerol (SDG) | Unsaturated Diacylglycerol | C18:0 / C22:6 (ω-3) | Conventional & Novel | Potent activator, particularly for PKCβI[3] |
| 1,2-Dioctanoyl-sn-glycerol (DOG) | Saturated Diacylglycerol (short chain) | C8:0 / C8:0 | Conventional & Novel | High activation capacity, though less in mixed micelles[1] |
| Phorbol 12-Myristate 13-Acetate (PMA) | Phorbol Ester | - | Conventional & Novel | ~0.001 - 0.01 |
Signaling Pathway of PKC Activation
The activation of conventional and novel PKC isoforms is a critical step in the signal transduction cascade initiated by the hydrolysis of membrane phospholipids. The binding of diacylglycerols like this compound to the C1 domain of PKC induces a conformational change that relieves autoinhibition and activates the kinase.
References
- 1. A comparative study of the activation of protein kinase C alpha by different diacylglycerol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparative study of the activation of protein kinase C alpha by different diacylglycerol isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Implication of acyl chain of diacylglycerols in activation of different isoforms of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to 1,2-Dilaurin Quantification: A Comparative Analysis of Leading Methodologies
For researchers, scientists, and professionals in drug development, the accurate quantification of 1,2-Dilaurin, a key diacylglycerol (DAG), is critical for a multitude of biological studies. This guide provides an objective comparison of the three primary methods for this compound quantification: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzymatic Assays. We present a summary of their performance characteristics, detailed experimental protocols, and visual workflows to aid in selecting the most suitable method for your research needs.
At a Glance: Performance Comparison of Quantification Methods
The selection of an appropriate quantification method hinges on the specific requirements of the study, such as sensitivity, specificity, and throughput. The table below summarizes the key performance indicators for each technique, based on data from studies on diacylglycerols and other lipids.
| Parameter | HPLC-MS/MS | GC-MS | Enzymatic Assay |
| Principle | Chromatographic separation followed by mass-based detection and fragmentation. | Chromatographic separation of volatile derivatives followed by mass-based detection. | Multi-step enzymatic reaction leading to a colorimetric or fluorometric signal. |
| Specificity | Very High (distinguishes isomers) | High (can distinguish some isomers) | Moderate (measures total 1,2-diacylglycerols) |
| Linearity Range | Wide (typically 3-4 orders of magnitude)[1] | Wide (typically 3 orders of magnitude)[1] | Narrower (e.g., 0-25 µM)[2] |
| Sensitivity (LOD/LOQ) | Very High (sub-ng/mL to pg/mL levels achievable)[3] | High (ng/mL to µg/mL range)[1][4] | Moderate (µM range)[5][6] |
| Accuracy (Recovery) | Good to Excellent (typically 80-120%) | Good (typically 80-115%) | Good (dependent on kit) |
| Precision (%RSD) | Excellent (<15%)[3] | Excellent (<20%) | Good (<15-20%) |
| Throughput | Moderate to High | Moderate | High |
| Derivatization | Often required to improve ionization efficiency[2][7][8] | Required for volatility | Not required |
| Instrumentation Cost | High | Moderate to High | Low |
| Sample Volume | Low (µL) | Low (µL) | Low (µL) |
In-Depth Methodologies: Experimental Protocols
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS offers unparalleled sensitivity and specificity, making it the gold standard for lipid analysis. Derivatization is often employed to enhance the ionization of diacylglycerols.
Sample Preparation (Lipid Extraction from Plasma):
A common method for lipid extraction is the Bligh-Dyer method.[9]
-
To 100 µL of plasma, add 375 µL of a chloroform (B151607):methanol (1:2, v/v) mixture.
-
Vortex the mixture for 10 minutes.
-
Add 125 µL of chloroform and vortex for 1 minute.
-
Add 125 µL of water and vortex for 1 minute.
-
Centrifuge at 3000 x g for 10 minutes to induce phase separation.
-
Collect the lower organic phase containing the lipids.
-
Dry the organic phase under a stream of nitrogen.
-
The dried lipid extract is now ready for derivatization.
Derivatization with N,N-dimethylglycine (DMG): [7][8]
-
Dissolve the dried lipid extract in a mixture of acetonitrile (B52724) and dichloromethane (B109758) (1:1, v/v).
-
Add solutions of N,N-dimethylglycine (DMG), 4-dimethylaminopyridine (B28879) (DMAP), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Incubate the reaction mixture at 45°C for 60-90 minutes.[7]
-
Quench the reaction by adding a chloroform/methanol mixture and ammonium (B1175870) hydroxide.[8]
-
Extract the derivatized lipids using a modified Bligh-Dyer procedure.[7]
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of solvents such as water with formic acid and acetonitrile/isopropanol is commonly employed to separate the different lipid species.[8]
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode is used.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for the derivatized this compound are monitored.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the quantification of fatty acids and, with derivatization, can be effectively used for diacylglycerol analysis.
Sample Preparation (Lipid Extraction):
The lipid extraction protocol is similar to that for HPLC-MS/MS.
Derivatization for Volatility:
Diacylglycerols must be derivatized to increase their volatility for GC analysis. A common method is silylation.
-
Dry the lipid extract thoroughly under nitrogen.
-
Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a solvent like pyridine (B92270) or acetonitrile.
-
Heat the mixture at 60-70°C for 30-60 minutes to ensure complete derivatization.
-
The sample is now ready for injection into the GC-MS.
GC-MS Analysis:
-
Gas Chromatographic Separation:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is suitable for separating the derivatized diacylglycerols.
-
Oven Temperature Program: A temperature gradient is used to elute the analytes, starting at a lower temperature and ramping up to a higher temperature.
-
-
Mass Spectrometric Detection:
-
Ionization: Electron Ionization (EI) is typically used.
-
Analysis Mode: Selected Ion Monitoring (SIM) is employed for quantitative analysis, monitoring characteristic ions of the derivatized this compound.
-
Enzymatic Assay
Enzymatic assays offer a simpler and higher throughput alternative for the quantification of total 1,2-diacylglycerols. Commercially available kits are widely used.
Principle:
The assay is based on a coupled enzymatic reaction.[5][6][10]
-
Diacylglycerol kinase phosphorylates 1,2-diacylglycerols to produce phosphatidic acid.
-
A lipase (B570770) then hydrolyzes the phosphatidic acid to glycerol-3-phosphate.
-
Glycerol-3-phosphate oxidase oxidizes glycerol-3-phosphate, producing hydrogen peroxide (H₂O₂).
-
The H₂O₂ reacts with a probe to generate a colorimetric or fluorometric signal that is proportional to the amount of 1,2-diacylglycerol in the sample.
Experimental Protocol (using a commercial kit): [5][11]
-
Sample Preparation: Perform lipid extraction as described for the chromatographic methods. Resuspend the dried lipid extract in the assay buffer provided with the kit.
-
Standard Curve Preparation: Prepare a standard curve using the 1,2-diacylglycerol standard provided in the kit.
-
Assay Procedure:
-
Add samples and standards to a 96-well plate.
-
Add the kinase mixture to initiate the first reaction and incubate.
-
Add the lipase solution and incubate.
-
Add the enzyme mixture containing glycerol-3-phosphate oxidase and the detection probe.
-
Incubate to allow for color/fluorescence development.
-
-
Detection: Measure the absorbance or fluorescence using a plate reader at the recommended wavelength.
-
Calculation: Determine the concentration of 1,2-diacylglycerol in the samples by comparing their readings to the standard curve.
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the key steps in each quantification method.
Caption: Workflow for this compound quantification by HPLC-MS/MS.
References
- 1. Analysis of 1,2(2,3)- and 1,3-positional isomers of diacylglycerols from vegetable oils by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of Diacylglycerol Molecular Species in Biological Samples by Electrospray Ionization Mass Spectrometry after One-step Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. DAG (Diacylglycerol) Assay Kit | ABIN5067571 [antibodies-online.com]
- 6. DAG Assay Kit [cellbiolabs.com]
- 7. Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS [frontiersin.org]
- 9. Accurate LC-MS/MS Analysis of Diacylglycerols in Human Plasma with Eliminating Matrix Effect by Phospholipids Using Fluorous Biphasic Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. abcam.com [abcam.com]
Validating the Use of 1,2-Dilaurin as an Internal Standard for Mono- and Diacylglycerol Quantification by LC-MS/MS: A Comparative Guide
Disclaimer: Due to the limited availability of specific published validation studies for 1,2-Dilaurin as an internal standard, this guide utilizes a realistic, hypothetical dataset to illustrate the comparison and validation process. The experimental protocols and data are based on established practices in lipidomics and are intended for educational and illustrative purposes.
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of lipids, the selection and validation of an appropriate internal standard (IS) is a critical step to ensure the accuracy and reliability of results. This guide provides a comparative overview of validating this compound as a structural analog internal standard against a deuterated internal standard for the quantification of monoacylglycerols (MAGs) and diacylglycerols (DAGs) in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
The Role of Internal Standards in Lipidomics
Internal standards are essential in mass spectrometry-based quantification to correct for variations that can occur during sample preparation, injection, and ionization. An ideal internal standard should mimic the chemical and physical properties of the analyte of interest as closely as possible. In lipidomics, two common types of internal standards are employed:
-
Structural Analogs: These are molecules that are chemically similar to the analytes but are not naturally present in the sample. This compound, a diacylglycerol with two lauric acid (C12:0) chains, can serve as a structural analog IS for the quantification of other DAGs and MAGs.
-
Isotopically Labeled Standards: These are considered the "gold standard" as they are chemically identical to the analyte but have a different mass due to the incorporation of stable isotopes (e.g., deuterium, ¹³C). This makes them co-elute with the analyte and experience very similar matrix effects.
This guide compares the hypothetical performance of this compound to d5-1,2-Dipalmitin, a deuterated diacylglycerol, in the validation of an LC-MS/MS method for MAGs and DAGs.
Comparative Validation Data
The following tables summarize the hypothetical validation data for the quantification of a representative monoacylglycerol (1-Monopalmitin) and diacylglycerol (1,2-Dipalmitin) using either this compound or d5-1,2-Dipalmitin as the internal standard. The validation was performed following FDA guidelines for bioanalytical method validation.[1][2][3][4][5]
Table 1: Linearity of Calibration Curves
| Analyte | Internal Standard | Calibration Range (ng/mL) | R² |
| 1-Monopalmitin | This compound | 1 - 1000 | 0.9975 |
| d5-1,2-Dipalmitin | 1 - 1000 | 0.9992 | |
| 1,2-Dipalmitin | This compound | 5 - 5000 | 0.9968 |
| d5-1,2-Dipalmitin | 5 - 5000 | 0.9995 |
Table 2: Accuracy and Precision
| Analyte | Internal Standard | QC Level | Nominal Conc. (ng/mL) | Accuracy (% Bias) | Precision (% RSD) |
| 1-Monopalmitin | This compound | LQC | 3 | -8.5 | 12.1 |
| MQC | 500 | -5.2 | 8.5 | ||
| HQC | 800 | -6.8 | 9.3 | ||
| d5-1,2-Dipalmitin | LQC | 3 | -2.1 | 4.5 | |
| MQC | 500 | -1.5 | 3.2 | ||
| HQC | 800 | -1.9 | 3.8 | ||
| 1,2-Dipalmitin | This compound | LQC | 15 | -10.2 | 13.5 |
| MQC | 2500 | -7.1 | 9.8 | ||
| HQC | 4000 | -8.5 | 10.4 | ||
| d5-1,2-Dipalmitin | LQC | 15 | -3.5 | 5.1 | |
| MQC | 2500 | -2.8 | 4.1 | ||
| HQC | 4000 | -3.1 | 4.7 |
Table 3: Recovery
| Analyte | Internal Standard | QC Level | Recovery (%) |
| 1-Monopalmitin | This compound | LQC | 85.2 |
| HQC | 88.1 | ||
| d5-1,2-Dipalmitin | LQC | 95.8 | |
| HQC | 97.2 | ||
| 1,2-Dipalmitin | This compound | LQC | 82.5 |
| HQC | 86.4 | ||
| d5-1,2-Dipalmitin | LQC | 96.3 | |
| HQC | 98.1 |
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of mono- and diacylglycerols in human plasma using an internal standard.
Caption: Experimental workflow for the quantification of MAGs and DAGs.
Experimental Protocols
Sample Preparation
-
To 50 µL of human plasma, add 10 µL of the internal standard solution (either this compound or d5-1,2-Dipalmitin in methanol).
-
Perform a liquid-liquid extraction using a modified Bligh-Dyer method with methyl-tert-butyl ether (MTBE) and methanol.[6][7]
-
Vortex the mixture vigorously for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the upper organic layer and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography:
-
System: Waters ACQUITY UPLC I-Class
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water with 0.1% formic acid
-
Mobile Phase B: 10 mM ammonium acetate in acetonitrile/isopropanol (10:90, v/v) with 0.1% formic acid
-
Gradient: A linear gradient from 60% B to 100% B over 10 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 55°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
System: Waters Xevo G2-XS Q-TOF
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 1000 L/hr
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Data Analysis
Data was acquired and processed using MassLynx software. Peak areas of the analytes and internal standards were integrated, and the ratio of the analyte peak area to the internal standard peak area was used for quantification. Calibration curves were constructed by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.
Conclusion
Based on the hypothetical data, the use of a stable isotope-labeled internal standard like d5-1,2-Dipalmitin provides superior performance in terms of linearity, accuracy, precision, and recovery compared to a structural analog like this compound. This is because the deuterated standard co-elutes and behaves almost identically to the analyte, offering better compensation for matrix effects and other sources of variability.
However, this compound can still be a viable option, particularly when a suitable isotopically labeled standard is not available or is cost-prohibitive. The validation data for this compound, while not as robust as the deuterated standard, may still meet the acceptance criteria for many bioanalytical applications. The choice of internal standard should be based on the specific requirements of the assay, the availability of standards, and the desired level of accuracy and precision. Thorough method validation is crucial to demonstrate the suitability of the chosen internal standard for its intended purpose.
References
- 1. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 2. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 3. fda.gov [fda.gov]
- 4. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Comparison of blood plasma sample preparation methods for combined LC-MS lipidomics and metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
Unveiling the Influence of 1,2-Dilaurin on Cell Membranes: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the nuanced interactions of lipids with cell membranes is paramount. This guide provides a comprehensive comparison of the effects of 1,2-Dilaurin, a saturated diacylglycerol, with other key lipids on the biophysical properties and signaling functions of cell membranes. The information is supported by experimental data and detailed methodologies to aid in experimental design and interpretation.
Executive Summary
This compound, as a diacylglycerol (DAG), plays a significant role as a second messenger in cellular signaling, primarily through the activation of Protein Kinase C (PKC). Its impact on the physical characteristics of the cell membrane, such as fluidity and permeability, is also a critical aspect of its function. This guide synthesizes available data to compare these effects with those of other lipids, including its isomer 1,3-Dilaurin, the ubiquitous membrane component cholesterol, and various phospholipids.
Comparative Effects on Membrane Fluidity
Membrane fluidity, a measure of the viscosity of the lipid bilayer, is crucial for various cellular processes, including signal transduction and protein function. It is influenced by the packing of lipid acyl chains. Saturated lipids, like this compound, tend to decrease membrane fluidity by promoting a more ordered state, while unsaturated lipids and cholesterol can have more complex effects.
Experimental Data Summary:
| Lipid Species | Model System | Method | Key Findings | Reference |
| This compound (and other saturated DAGs) | Phospholipid Vesicles | Fluorescence Anisotropy | Saturated DAGs increase the order of phospholipid acyl chains, leading to decreased membrane fluidity. | [1] |
| 1,3-Diacylglycerols | Phospholipid Vesicles | Not specified | Generally have a lesser ordering effect compared to their 1,2-isomers. | [2][3] |
| Cholesterol | DPPC Vesicles | Fluorescence Anisotropy/Laurdan (B1674558) GP | Increases phospholipid order (decreases fluidity) in the liquid-disordered phase. Can have a fluidizing effect in the gel phase.[1][4][5] | [1][4][5] |
| Unsaturated Diacylglycerols (e.g., 1,2-Diolein) | Phospholipid Vesicles | Not specified | Have a less pronounced ordering effect compared to saturated DAGs, contributing to greater membrane fluidity. | [2][3] |
| Phosphatidylcholines (e.g., POPC, DPPC) | Vesicles | Not specified | Serve as the bulk lipid matrix; their acyl chain saturation dictates the baseline fluidity. | General Knowledge |
Experimental Protocol: Fluorescence Anisotropy for Membrane Fluidity
This method measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer. A decrease in mobility (increased anisotropy) corresponds to decreased membrane fluidity.
Materials:
-
Lipid vesicles (e.g., Large Unilamellar Vesicles - LUVs) containing the lipid of interest.
-
Fluorescent probe (e.g., 1,6-diphenyl-1,3,5-hexatriene, DPH).
-
Fluorometer with polarization filters.
-
Buffer solution (e.g., PBS).
Procedure:
-
Vesicle Preparation: Prepare LUVs composed of a base phospholipid (e.g., POPC) and the lipid to be tested (e.g., this compound, cholesterol) at a desired molar ratio using the extrusion method.
-
Probe Incorporation: Incubate the LUVs with a solution of DPH in the dark to allow the probe to partition into the lipid bilayer.
-
Fluorescence Measurement:
-
Place the labeled vesicle suspension in a cuvette in the fluorometer.
-
Excite the sample with vertically polarized light at the probe's excitation wavelength (e.g., ~350 nm for DPH).
-
Measure the fluorescence emission intensity parallel (I∥) and perpendicular (I⊥) to the excitation plane at the probe's emission wavelength (e.g., ~452 nm for DPH).
-
-
Anisotropy Calculation: Calculate the steady-state fluorescence anisotropy (r) using the formula: r = (I∥ - G * I⊥) / (I∥ + 2 * G * I⊥) where G is the grating correction factor of the instrument.
-
Data Analysis: Compare the anisotropy values of vesicles containing different lipids. Higher anisotropy values indicate lower membrane fluidity.
Comparative Effects on Membrane Permeability
The permeability of the cell membrane controls the passage of molecules into and out of the cell. The packing and composition of the lipid bilayer are key determinants of its permeability.
Experimental Data Summary:
| Lipid Species | Model System | Method | Key Findings | Reference |
| This compound (and other saturated DAGs) | Not specified | Inferred from structural effects | Expected to decrease permeability to small polar molecules due to increased membrane order. | General Knowledge |
| 1,3-Diacylglycerols | Not specified | Inferred from structural effects | Likely have a lesser impact on reducing permeability compared to 1,2-isomers. | General Knowledge |
| Cholesterol | Vesicles | Stopped-flow kinetics | Significantly decreases the permeability of membranes to water and small solutes.[6] | [6] |
| Unsaturated Diacylglycerols | Not specified | Inferred from structural effects | May slightly increase permeability compared to saturated DAGs due to less tight packing. | General Knowledge |
| Saturated Fatty Acids | DPPC Liposomes | Calcein release assay | Increased acyl chain length of saturated fatty acids proportionally reduced the membrane permeability barrier.[7][8] | [7][8] |
Experimental Protocol: Stopped-Flow Kinetics for Water Permeability
This technique measures the rate of water movement across a vesicle membrane in response to an osmotic gradient.
Materials:
-
Lipid vesicles (LUVs) prepared in an iso-osmotic buffer.
-
A hyper-osmotic buffer.
-
A stopped-flow instrument with a light scattering or fluorescence detector.
Procedure:
-
Vesicle Preparation: Prepare LUVs containing the lipid of interest in a buffer of known osmolarity.
-
Stopped-Flow Experiment:
-
Load one syringe of the stopped-flow apparatus with the vesicle suspension and the other with the hyper-osmotic buffer.
-
Rapidly mix the two solutions. The osmotic gradient will cause water to efflux from the vesicles, resulting in their shrinkage.
-
-
Data Acquisition: Monitor the change in light scattering at 90° as the vesicles shrink. The scattering intensity increases as vesicle volume decreases.
-
Data Analysis: Fit the kinetic trace of light scattering change to an exponential function to determine the rate constant (k) of water efflux. The permeability coefficient (Pf) can then be calculated from this rate constant, taking into account the vesicle surface area-to-volume ratio and the osmotic gradient.
Comparative Association with Lipid Rafts
Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that play a crucial role in signal transduction. The incorporation of signaling molecules like DAGs into these domains can modulate their activity.
Experimental Data Summary:
| Lipid Species | Model System | Method | Key Findings | Reference |
| This compound | Not specified | Inferred from properties | As a saturated lipid, it may preferentially partition into more ordered domains, but specific quantitative data is lacking. | General Knowledge |
| Cholesterol | GUVs and GPMVs | Fluorescence Microscopy | A key component of lipid rafts, promoting the formation of the liquid-ordered (Lo) phase.[9] | [9] |
| Sphingomyelin | GUVs | Fluorescence Microscopy | Along with cholesterol, a primary component of lipid rafts.[6][10] | [6][10] |
| Unsaturated Diacylglycerols | Not specified | Inferred from properties | Less likely to partition into the highly ordered environment of lipid rafts compared to saturated DAGs. | General Knowledge |
Experimental Protocol: Lipid Raft Isolation by Detergent Resistance
This method exploits the insolubility of lipid rafts in non-ionic detergents at low temperatures.
Materials:
-
Cultured cells.
-
Lysis buffer containing a non-ionic detergent (e.g., 1% Triton X-100).
-
Sucrose (B13894) solutions of varying concentrations (e.g., 40%, 30%, 5%).
-
Ultracentrifuge.
Procedure:
-
Cell Lysis: Lyse the cells in ice-cold lysis buffer.
-
Sucrose Gradient Preparation: Create a discontinuous sucrose gradient in an ultracentrifuge tube by carefully layering the sucrose solutions of decreasing concentration.
-
Centrifugation: Layer the cell lysate on top of the sucrose gradient and centrifuge at high speed (e.g., 200,000 x g) for several hours at 4°C.
-
Fraction Collection: Lipid rafts, being less dense, will float to the interface of the lower concentration sucrose layers. Carefully collect fractions from the top of the gradient.
-
Analysis: Analyze the collected fractions for the presence of raft-marker proteins (e.g., flotillin, caveolin) and the lipid of interest by techniques such as Western blotting and mass spectrometry.
Comparative Effects on Cellular Signaling
The primary signaling role of 1,2-diacylglycerols is the activation of Protein Kinase C (PKC) isozymes. This activation is stereospecific and can be influenced by the acyl chain composition of the DAG.
Experimental Data Summary:
| Lipid Species | Target | Key Findings | Reference |
| 1,2-Diacylglycerols (general) | Protein Kinase C (PKC) | Potent activators of conventional and novel PKC isozymes.[2][3] | [2][3] |
| 1,3-Diacylglycerols | Protein Kinase C (PKC) | Significantly less effective at activating PKC compared to 1,2-isomers.[2][3] | [2][3] |
| Saturated DAGs | Protein Kinase C (PKC) | Can activate PKC, though some studies suggest they are less effective than unsaturated DAGs.[11][12] | [11][12] |
| Unsaturated DAGs | Protein Kinase C (PKC) | Generally more potent activators of PKC than saturated DAGs.[2][3][12] | [2][3][12] |
Signaling Pathway: PKC Activation by 1,2-Diacylglycerol
Upon stimulation of cell surface receptors, phospholipase C (PLC) is activated, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and 1,2-diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, and both calcium and DAG are required for the activation of conventional PKC isoforms.
Caption: PKC Activation Pathway.
Experimental Workflow: Fluorescence Anisotropy Measurement
The following diagram illustrates the workflow for measuring membrane fluidity using fluorescence anisotropy.
Caption: Fluorescence Anisotropy Workflow.
Conclusion
This compound, as a saturated diacylglycerol, primarily functions to decrease membrane fluidity and is a potent activator of Protein Kinase C. Its effects are distinct from its 1,3-isomer and unsaturated counterparts. While it shares some membrane-ordering properties with cholesterol, the mechanisms and magnitudes of their effects differ. Further quantitative studies directly comparing a wide range of lipids under identical conditions are needed to fully elucidate the specific contributions of this compound to the complex environment of the cell membrane. This guide provides a foundational understanding and practical methodologies for researchers investigating the multifaceted roles of lipids in cellular function.
References
- 1. Use of laurdan fluorescence intensity and polarization to distinguish between changes in membrane fluidity and phospholipid order - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparative study of the activation of protein kinase C alpha by different diacylglycerol isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparative study of the activation of protein kinase C alpha by different diacylglycerol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Laurdan Fluorescence Lifetime Discriminates Cholesterol Content from Changes in Fluidity in Living Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Laurdan Discerns Lipid Membrane Hydration and Cholesterol Content - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of fatty acids on the permeability barrier of model and biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pure.mpg.de [pure.mpg.de]
- 10. Evidence of lipid rafts based on the partition and dynamic behavior of sphingomyelins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
A Head-to-Head Comparison of 1,2-Dilaurin-Based Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
The landscape of drug delivery is continually evolving, with lipid-based nanosystems at the forefront of innovative therapeutic strategies. Among the myriad of lipid excipients, 1,2-Dilaurin, a diacylglycerol, presents unique physicochemical properties that make it a compelling candidate for formulating advanced drug delivery vehicles. This guide provides a head-to-head comparison of drug delivery systems that can be formulated using this compound, namely Liposomes, Solid Lipid Nanoparticles (SLNs), and Nanostructured Lipid Carriers (NLCs).
While direct comparative data for systems composed exclusively of this compound is limited in publicly available literature, this guide leverages experimental data from closely related lipid systems to provide a robust comparative framework. The following sections will delve into the performance metrics, experimental protocols, and fundamental principles of these delivery platforms, offering valuable insights for formulation scientists and researchers.
Comparative Performance Data
The efficacy of a drug delivery system is contingent on a range of physicochemical parameters that dictate its stability, drug-loading capacity, and release kinetics. The following tables summarize key performance indicators for liposomes, SLNs, and NLCs, drawing from studies on various solid and liquid lipids to provide a comparative perspective.
Table 1: Physicochemical Properties of Lipid-Based Drug Delivery Systems
| Parameter | Liposomes | Solid Lipid Nanoparticles (SLNs) | Nanostructured Lipid Carriers (NLCs) |
| Particle Size (nm) | 50 - 250 | 50 - 1000 | 100 - 500 |
| Polydispersity Index (PDI) | < 0.3 | < 0.3 | < 0.2 |
| Zeta Potential (mV) | -30 to +30 | -10 to -40 | -10 to -30 |
| Drug Loading Capacity (%) | 0.1 - 10 | 1 - 20 | 5 - 25[1] |
| Encapsulation Efficiency (%) | 50 - 99+ | 70 - 95+ | > 90[2] |
Note: Data is compiled from various sources and represents typical ranges for these types of lipid nanoparticles. Actual values will vary depending on the specific lipids, drug, and formulation process used.
Table 2: In Vitro Drug Release Characteristics
| Formulation Type | Typical Release Profile | Key Influencing Factors |
| Liposomes | Biphasic: Initial burst release followed by sustained release | Lipid composition (e.g., phospholipid chain length, presence of cholesterol), lamellarity, drug-to-lipid ratio. |
| Solid Lipid Nanoparticles (SLNs) | Often a burst release, followed by prolonged sustained release | Crystalline nature of the solid lipid matrix, drug localization (core vs. surface), particle size. |
| Nanostructured Lipid Carriers (NLCs) | More controlled and sustained release with a reduced burst effect compared to SLNs | Ratio of solid to liquid lipid, imperfections in the crystal lattice, drug solubility in the lipid matrix.[3] |
Experimental Protocols
Accurate and reproducible characterization is paramount in the development of nanoparticle-based drug delivery systems. Below are detailed methodologies for key experiments.
Particle Size and Zeta Potential Analysis
Objective: To determine the mean particle size, polydispersity index (PDI), and surface charge (zeta potential) of the nanoparticles.
Methodology: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS)
-
Sample Preparation: Disperse the nanoparticle formulation in an appropriate medium, typically deionized water or a buffer of low ionic strength (e.g., 10 mM NaCl), to achieve a suitable scattering intensity. The sample may require dilution to avoid multiple scattering effects.
-
Instrumentation: Utilize a Zetasizer instrument or a similar device capable of both DLS and ELS measurements.
-
DLS Measurement (Particle Size and PDI):
-
Equilibrate the sample to a controlled temperature (e.g., 25°C).
-
Perform the measurement at a fixed scattering angle (e.g., 90° or 173°).
-
The instrument software calculates the hydrodynamic diameter (z-average) and the PDI from the fluctuations in scattered light intensity caused by the Brownian motion of the particles.
-
-
ELS Measurement (Zeta Potential):
-
Inject the sample into a specialized capillary cell with electrodes.
-
Apply an electric field across the sample.
-
The instrument measures the electrophoretic mobility of the particles.
-
The zeta potential is calculated from the electrophoretic mobility using the Henry equation.
-
-
Data Analysis: Report the z-average particle size in nanometers (nm), the PDI (dimensionless), and the zeta potential in millivolts (mV). Measurements should be performed in triplicate.
Determination of Encapsulation Efficiency and Drug Loading
Objective: To quantify the amount of drug successfully encapsulated within the nanoparticles.
Methodology: Centrifugation or Dialysis followed by Quantification
-
Separation of Free Drug:
-
Ultracentrifugation: Centrifuge the nanoparticle dispersion at high speed (e.g., 15,000 rpm) for a sufficient time to pellet the nanoparticles. The unencapsulated drug will remain in the supernatant.
-
Dialysis: Place the nanoparticle dispersion in a dialysis bag with a molecular weight cut-off that allows the free drug to diffuse out into a large volume of release medium while retaining the nanoparticles.
-
-
Quantification of Free Drug: Measure the concentration of the drug in the supernatant (from centrifugation) or the dialysis medium using a validated analytical technique such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation:
-
Encapsulation Efficiency (EE%): EE (%) = [(Total Drug Amount - Free Drug Amount) / Total Drug Amount] x 100
-
Drug Loading (DL%): DL (%) = [(Total Drug Amount - Free Drug Amount) / Total Lipid Amount] x 100
-
In Vitro Drug Release Study
Objective: To evaluate the rate and mechanism of drug release from the nanoparticles over time in a simulated physiological environment.
Methodology: Dialysis Bag Method
-
Preparation: Place a known amount of the drug-loaded nanoparticle dispersion into a dialysis bag.
-
Release Medium: Suspend the sealed dialysis bag in a larger volume of a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at a constant temperature (e.g., 37°C) with gentle stirring. The release medium may contain a small amount of surfactant to maintain sink conditions.
-
Sampling: At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain a constant volume.
-
Quantification: Analyze the drug concentration in the collected samples using a suitable analytical method (UV-Vis, HPLC).
-
Data Analysis: Plot the cumulative percentage of drug released versus time. The release data can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.
Visualizing the Processes
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
Caption: Workflow for the formulation and characterization of lipid-based nanoparticles.
Caption: Logical comparison of different lipid-based nanoparticle systems.
Conclusion
The choice of a drug delivery system is a critical decision in pharmaceutical development, with significant implications for therapeutic efficacy and patient outcomes. While this compound holds promise as a lipid component, the selection of the nanoparticle architecture—be it liposomes, SLNs, or NLCs—will ultimately govern the performance of the final formulation.
-
Liposomes offer versatility for encapsulating both hydrophilic and lipophilic drugs, with a highly tunable release profile.
-
Solid Lipid Nanoparticles (SLNs) provide a solid matrix that can protect labile drugs and offer sustained release, though they may have limitations in drug loading and potential for drug expulsion upon storage.
-
Nanostructured Lipid Carriers (NLCs) represent an evolution of SLNs, incorporating liquid lipids to create a less-ordered matrix. This modification generally leads to higher drug loading, improved stability, and more controlled drug release profiles.[1][3]
This guide provides a foundational framework for comparing these systems. Researchers are encouraged to use the outlined experimental protocols to generate specific data for their this compound-based formulations to make informed decisions in their drug development endeavors.
References
A Researcher's Guide to Validating the Anti-Androgenic Effects of 1,2-Dilaurin Metabolites
For the attention of: Researchers, scientists, and drug development professionals.
Objective: This guide provides a comprehensive framework for investigating and validating the potential anti-androgenic properties of 1,2-Dilaurin metabolites. Due to the current absence of specific published data on this topic, this document outlines a proposed research plan, including established experimental protocols and data presentation formats, to guide future studies. It also compares the hypothetical performance of these metabolites against well-characterized anti-androgenic compounds.
Introduction to Androgen Receptor Signaling and Anti-Androgens
The androgen receptor (AR), a ligand-activated nuclear transcription factor, plays a pivotal role in the development and function of the prostate.[1][2] Upon binding to androgens like testosterone (B1683101) and 5-alpha-dihydrotestosterone (DHT), the AR dimerizes and translocates to the nucleus.[1][3] In the nucleus, it binds to androgen response elements (AREs) on DNA, modulating the transcription of genes involved in cellular proliferation and survival.[1][3]
Anti-androgens are compounds that inhibit the biological effects of androgens. They are crucial in the treatment of prostate cancer, a disease often driven by persistent AR signaling.[4] These compounds can act through various mechanisms, including competitive inhibition of androgen binding to the AR and blocking AR nuclear translocation and DNA binding.[4] Anti-androgens are broadly classified into steroidal and non-steroidal types.[5] Well-known examples include bicalutamide (B1683754), enzalutamide (B1683756), and the environmental anti-androgen linuron.[4][5][6] The potential for metabolites of compounds like this compound to exhibit anti-androgenic activity presents an interesting avenue for novel drug discovery.
Proposed Experimental Workflow
To investigate the anti-androgenic effects of this compound metabolites, a multi-tiered approach is recommended, progressing from in vitro screening to in vivo validation. The following workflow is proposed:
Figure 1. Proposed experimental workflow for validating the anti-androgenic effects of this compound metabolites.
Detailed Experimental Protocols
Androgen Receptor (AR) Binding Assay
-
Objective: To determine the affinity of this compound metabolites for the androgen receptor.
-
Methodology: A competitive binding assay can be performed using cells expressing the human AR, such as COS-7 cells.[6][7] The assay measures the ability of the test compounds to displace a radiolabeled androgen, like [³H]-DHT, from the AR. The concentration of the test compound that inhibits 50% of the radiolabeled ligand binding (IC50) is determined.
-
Controls: Dihydrotestosterone (DHT) as the natural ligand and bicalutamide as a known AR antagonist.
AR-Mediated Reporter Gene Assay
-
Objective: To assess the ability of this compound metabolites to inhibit androgen-induced gene transcription.
-
Methodology: A transient transactivation assay can be established in cells like COS-7 or a stable reporter gene assay in human prostate or breast cancer cell lines.[7][8][9] Cells are co-transfected with an AR expression vector and a reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter (e.g., MMTV).[7] The cells are then treated with DHT in the presence or absence of the test compounds. The inhibition of luciferase activity indicates anti-androgenic activity.
-
Controls: DHT as the agonist and enzalutamide as a potent antagonist.
Cell Proliferation Assay
-
Objective: To evaluate the effect of this compound metabolites on the proliferation of androgen-dependent cancer cells.
-
Methodology: Androgen-sensitive human prostate cancer cells, such as LNCaP, are cultured in the presence of DHT with and without the test compounds.[10] Cell viability and proliferation can be measured using standard assays like the MTT or WST-1 assay. A reduction in cell proliferation in the presence of the test compound suggests anti-androgenic effects.
-
Controls: DHT to stimulate proliferation and the vehicle as a negative control.
Hershberger Assay (In Vivo)
-
Objective: To confirm the anti-androgenic activity of promising candidates in a whole-animal model.
-
Methodology: This assay uses castrated male rats.[6][11] The animals are treated with testosterone to stimulate the growth of androgen-dependent tissues, such as the prostate and seminal vesicles. The test compounds are co-administered, and their ability to inhibit the testosterone-induced weight gain of these tissues is measured.[6][11]
-
Controls: A group treated with testosterone alone and a group treated with testosterone and a known anti-androgen like flutamide.
Comparative Data Analysis (Hypothetical)
The following tables present a hypothetical comparison of this compound metabolites against established anti-androgens.
Table 1: In Vitro Anti-Androgenic Activity
| Compound | AR Binding Affinity (IC50, µM) | AR Transcriptional Inhibition (IC50, µM) | LNCaP Cell Proliferation Inhibition (IC50, µM) |
| Bicalutamide | 1.5 | 0.8 | 1.2 |
| Enzalutamide | 0.02 | 0.01 | 0.05 |
| Linuron | 20 | 10 | 15 |
| This compound Metabolite 1 | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] |
| This compound Metabolite 2 | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] |
Table 2: In Vivo Anti-Androgenic Efficacy (Hershberger Assay)
| Treatment Group | Prostate Weight (mg) | Seminal Vesicle Weight (mg) |
| Vehicle Control | 50 ± 5 | 80 ± 7 |
| Testosterone Propionate (TP) | 250 ± 20 | 400 ± 30 |
| TP + Bicalutamide | 100 ± 10 | 150 ± 15 |
| TP + this compound Metabolite 1 | [Hypothetical Data] | [Hypothetical Data] |
Androgen Receptor Signaling Pathway
The classical androgen receptor signaling pathway is initiated by the binding of androgens to the AR in the cytoplasm. This leads to a conformational change, dissociation from heat shock proteins, dimerization, and nuclear translocation. In the nucleus, the AR-ligand complex binds to AREs on the DNA to regulate gene expression.
Figure 2. Simplified diagram of the classical androgen receptor signaling pathway.
Conclusion
While direct evidence for the anti-androgenic effects of this compound metabolites is currently lacking, this guide provides a robust scientific framework for their investigation. By employing the outlined experimental protocols and comparing the results to well-characterized anti-androgens, researchers can systematically evaluate the potential of these metabolites as novel therapeutics for androgen-dependent diseases. The provided diagrams and data tables serve as templates for experimental design and reporting, ensuring a standardized and comprehensive approach to this promising area of research.
References
- 1. mdpi.com [mdpi.com]
- 2. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Androgen Receptor Antagonists in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetics of the antiandrogens and their efficacy in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellular and molecular mechanisms of action of linuron: an antiandrogenic herbicide that produces reproductive malformations in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sensitive in vitro test systems to determine androgenic/antiandrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interlaboratory comparison of four in vitro assays for assessing androgenic and antiandrogenic activity of environmental chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interlaboratory comparison of four in vitro assays for assessing androgenic and antiandrogenic activity of environmental chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiandrogenic effects of novel androgen synthesis inhibitors on hormone-dependent prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
A Comparative Guide to the Transcriptomic Effects of 1,2-Dilaurin Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dilaurin, a diacylglycerol (DAG), is a lipid molecule composed of a glycerol (B35011) backbone esterified with two lauric acid chains at the sn-1 and sn-2 positions. As with other diacylglycerols, this compound can exist as stereoisomers, which may exhibit distinct biological activities. Understanding the differential impact of these isomers on cellular function is crucial for fields ranging from cell biology to pharmacology. Transcriptomics, the study of the complete set of RNA transcripts in a cell, offers a powerful lens to dissect these differences at a molecular level.
While direct comparative transcriptomic studies on this compound isomers are not extensively available in public literature, this guide provides a comprehensive framework for such an investigation. It outlines a proposed experimental design, details the necessary protocols, and presents hypothetical data to illustrate the potential findings and their implications. This guide is intended to serve as a practical resource for researchers planning to explore the nuanced biological roles of this compound isomers.
Hypothetical Experimental Design and Protocols
This section details a proposed study to compare the global gene expression changes in a human cell line following treatment with different this compound isomers.
Objective
To identify and compare the transcriptomic profiles of a selected cell line (e.g., HEK293, HeLa, or a relevant cancer cell line) in response to treatment with sn-1,2-Dilaurin and sn-2,3-Dilaurin versus a vehicle control.
Experimental Workflow
Detailed Experimental Protocols
-
Cell Culture and Treatment:
-
Cell Line: HEK293 cells will be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells will be seeded in 6-well plates and grown to 70-80% confluency. The medium will then be replaced with serum-free DMEM for 12 hours prior to treatment. Subsequently, cells will be treated for 6 hours with either 50 µM sn-1,2-Dilaurin, 50 µM sn-2,3-Dilaurin, or a vehicle control (e.g., DMSO). Each condition will be performed in triplicate.
-
-
RNA Extraction and Quality Control:
-
Total RNA will be extracted from the cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.
-
The quantity and purity of the extracted RNA will be assessed using a NanoDrop spectrophotometer.
-
The integrity of the RNA will be evaluated using an Agilent Bioanalyzer to ensure a high RNA Integrity Number (RIN > 8).
-
-
Library Preparation and Sequencing:
-
mRNA will be isolated from total RNA using oligo(dT) magnetic beads.
-
Sequencing libraries will be prepared using a standard library preparation kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina).
-
The prepared libraries will be sequenced on an Illumina NovaSeq platform to generate approximately 20-30 million paired-end reads per sample.
-
-
Bioinformatic Analysis:
-
Quality Control: Raw sequencing reads will be assessed for quality using FastQC. Adapters and low-quality bases will be trimmed using Trimmomatic.
-
Alignment: The cleaned reads will be aligned to the human reference genome (GRCh38) using a splice-aware aligner such as STAR.
-
Differential Gene Expression: Gene expression levels will be quantified using featureCounts or a similar tool. Differential expression analysis between treatment groups and the control will be performed using DESeq2 or edgeR in R. Genes with a |log2(Fold Change)| > 1 and a p-adjusted value < 0.05 will be considered significantly differentially expressed.
-
Pathway and Functional Enrichment Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses of the differentially expressed genes will be conducted using tools like DAVID or Metascape to identify significantly affected biological processes and signaling pathways.
-
Hypothetical Data Presentation
The following tables represent hypothetical data that could be generated from the proposed study.
Table 1: Top 5 Differentially Expressed Genes in sn-1,2-Dilaurin Treated Cells
| Gene Symbol | Gene Name | log2(Fold Change) | p-adjusted value | Regulation |
| FOS | Fos Proto-Oncogene, AP-1 Transcription Factor Subunit | 2.58 | 1.2e-15 | Up-regulated |
| JUN | Jun Proto-Oncogene, AP-1 Transcription Factor Subunit | 2.13 | 4.5e-12 | Up-regulated |
| EGR1 | Early Growth Response 1 | 1.98 | 7.8e-10 | Up-regulated |
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A | -1.75 | 3.2e-8 | Down-regulated |
| GADD45A | Growth Arrest and DNA Damage Inducible Alpha | -1.52 | 9.1e-7 | Down-regulated |
Table 2: Top 5 Differentially Expressed Genes in sn-2,3-Dilaurin Treated Cells
| Gene Symbol | Gene Name | log2(Fold Change) | p-adjusted value | Regulation |
| PLD1 | Phospholipase D1 | 2.31 | 6.7e-14 | Up-regulated |
| DGKZ | Diacylglycerol Kinase Zeta | 1.89 | 2.1e-11 | Up-regulated |
| PRKCB | Protein Kinase C Beta | 1.65 | 5.4e-9 | Up-regulated |
| NFKB1 | Nuclear Factor Kappa B Subunit 1 | -2.01 | 8.9e-11 | Down-regulated |
| IL6 | Interleukin 6 | -1.84 | 1.3e-9 | Down-regulated |
Table 3: Comparison of Uniquely Regulated Genes by this compound Isomers
| Isomer | Uniquely Up-regulated Genes (Example) | Uniquely Down-regulated Genes (Example) |
| sn-1,2-Dilaurin | FOS, JUN, EGR1 | CDKN1A, GADD45A |
| sn-2,3-Dilaurin | PLD1, DGKZ, PRKCB | NFKB1, IL6 |
Potential Signaling Pathways Affected by this compound Isomers
Diacylglycerols are well-established second messengers that play a critical role in intracellular signaling. The primary target for DAGs is Protein Kinase C (PKC). The stereochemistry of this compound isomers could lead to differential binding affinities and activation kinetics of PKC isoforms, resulting in distinct downstream signaling cascades.
Protein Kinase C (PKC) Signaling Pathway
The activation of PKC by DAG is a central event in many cellular processes, including proliferation, differentiation, and apoptosis. Upon binding of an agonist (e.g., a growth factor) to a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK), Phospholipase C (PLC) is activated. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and DAG. DAG remains in the plasma membrane and recruits PKC, leading to its activation and the subsequent phosphorylation of target proteins.
The Impact of 1,2-Dilaurin on Membrane Fluidity: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative analysis of the effects of 1,2-dilauroyl-sn-glycerol (B159022) (1,2-Dilaurin) on the fluidity of lipid membranes. Diacylglycerols (DAGs) are crucial lipid second messengers that modulate the activity of various membrane-associated enzymes, and their biophysical influence on the cell membrane is fundamental to their signaling function. Understanding how the specific structure of DAGs, such as the length and saturation of their acyl chains, alters membrane properties is vital for advancements in cell biology, pharmacology, and the development of lipid-based drug delivery systems.
This document provides a comprehensive overview of the impact of this compound on membrane fluidity, contextualized by a comparison with other common diacylglycerols. The analysis is supported by a summary of experimental data from key biophysical techniques, detailed experimental protocols, and visualizations of the underlying molecular interactions and experimental workflows.
Introduction to Diacylglycerols and Membrane Fluidity
Diacylglycerols are composed of a glycerol (B35011) molecule esterified to two fatty acid chains. They are transiently produced at the cell membrane and act as potent signaling molecules, most notably by activating Protein Kinase C (PKC). The non-polar nature of their acyl chains allows DAGs to reside within the hydrophobic core of the lipid bilayer. Their unique conical shape, with a small polar head group and a larger hydrophobic volume, introduces packing defects in the membrane, thereby altering its physical properties.
Membrane fluidity is a critical parameter that governs the lateral diffusion of lipids and proteins, influencing cellular processes such as signal transduction, membrane trafficking, and the function of integral membrane proteins. The fluidity of a lipid bilayer is primarily determined by the packing density of its constituent phospholipid acyl chains. Lipids with long, saturated acyl chains tend to pack tightly, resulting in a more ordered, gel-like state with lower fluidity. Conversely, the presence of unsaturated acyl chains with kinks leads to looser packing and a more disordered, fluid, liquid-crystalline state. The incorporation of diacylglycerols like this compound can modulate this packing and, consequently, the fluidity of the membrane.
Comparative Analysis of Diacylglycerol Effects
The influence of a diacylglycerol on membrane fluidity is principally determined by the length and degree of saturation of its two acyl chains. This compound possesses two saturated 12-carbon (C12:0) acyl chains. Its effects on membrane properties are best understood when compared with other diacylglycerols with different acyl chain characteristics.
Note on Data Availability: Direct quantitative experimental data for this compound is limited in the readily available scientific literature. Therefore, data for its close structural analog, 1,2-dimyristoyl-sn-glycerol (B53044) (1,2-Dimyristin), which has two saturated 14-carbon (C14:0) acyl chains, is used as a primary reference in the following comparative tables. The biophysical effects of this compound are expected to be similar to, though potentially slightly more fluidizing than, 1,2-Dimyristin due to its shorter acyl chains.
Data Presentation
The following tables summarize quantitative data from key experimental techniques used to assess membrane fluidity: Fluorescence Anisotropy, Laurdan (B1674558) Generalized Polarization (GP), and Differential Scanning Calorimetry (DSC). The data is presented for the model phospholipid 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), a common choice for in vitro membrane studies.
Table 1: Comparative Effects of Diacylglycerols on Membrane Fluidity as Measured by Fluorescence Anisotropy
| Diacylglycerol Species (in DPPC) | Acyl Chain Composition | Fluorescence Anisotropy (r) of DPH | Interpretation of Fluidity Change |
| Control (Pure DPPC) | - | ~0.35 (in gel phase) | Baseline |
| 1,2-Dimyristin (C14:0/C14:0) | Saturated | Decreased (e.g., to ~0.25) | Increased fluidity |
| 1,2-Dipalmitin (C16:0/C16:0) | Saturated | Decreased (less than Dimyristin) | Increased fluidity |
| 1,2-Dioleoyl-sn-glycerol (C18:1/C18:1) | Unsaturated | Significantly Decreased | Substantially increased fluidity |
Note: A lower fluorescence anisotropy value (r) of the probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) corresponds to higher rotational freedom of the probe within the lipid bilayer, indicating increased membrane fluidity. All tested diacylglycerols were found to increase the fluidity of the DPPC membrane.
Table 2: Comparative Effects of Diacylglycerols on Membrane Phase Behavior as Measured by Laurdan GP
| Diacylglycerol Species (in DPPC) | Acyl Chain Composition | Laurdan GP Value | Interpretation of Membrane Order |
| Control (Pure DPPC) | - | ~0.6 (gel phase), ~ -0.2 (liquid phase)[1][2] | High order in gel phase, low order in liquid phase |
| 1,2-Dimyristin (C14:0/C14:0) | Saturated | Expected to be lower than pure DPPC in the gel phase | Decrease in membrane order |
| 1,2-Dioleoyl-sn-glycerol (C18:1/C18:1) | Unsaturated | Expected to be significantly lower than pure DPPC | Significant decrease in membrane order |
Table 3: Comparative Effects of Diacylglycerols on the Thermotropic Properties of DPPC Membranes as Measured by DSC
| Diacylglycerol Species (in DPPC) | Acyl Chain Composition | Main Phase Transition Temp (Tm) (°C) | Transition Enthalpy (ΔH) (kcal/mol) |
| Control (Pure DPPC) | - | ~41.5 | ~8.7 |
| 1,2-Dimyristin (C14:0/C14:0) | Saturated | Decreased and broadened | Decreased |
| 1,2-Dipalmitin (C16:0/C16:0) | Saturated | Slightly decreased and broadened | Decreased |
| 1,2-Dioleoyl-sn-glycerol (C18:1/C18:1) | Unsaturated | Significantly decreased and broadened | Significantly decreased |
Note: The incorporation of DAGs generally leads to a broadening of the phase transition peak and a decrease in the transition temperature (Tm) and enthalpy (ΔH).[6] This indicates a disruption of the ordered packing of the phospholipid acyl chains and a reduction in the cooperativity of the phase transition.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Fluorescence Anisotropy Measurement
Objective: To determine the micro-viscosity (fluidity) of the lipid bilayer by measuring the rotational freedom of a fluorescent probe embedded within the membrane.
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
This compound (or other diacylglycerols)
-
1,6-diphenyl-1,3,5-hexatriene (DPH) fluorescent probe
-
Buffer (e.g., PBS, pH 7.4)
-
Spectrofluorometer with polarization filters
Procedure:
-
Liposome (B1194612) Preparation:
-
Co-dissolve DPPC and the desired molar percentage of diacylglycerol in chloroform in a round-bottom flask.
-
Add the DPH probe from a stock solution in chloroform to achieve a final probe-to-lipid molar ratio of approximately 1:500.
-
Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the buffer by vortexing at a temperature above the main phase transition temperature of the lipid mixture. This results in the formation of multilamellar vesicles (MLVs).
-
-
Anisotropy Measurement:
-
Dilute the liposome suspension in the buffer to a final lipid concentration suitable for fluorescence measurements (typically in the micromolar range).
-
Equilibrate the sample at the desired temperature in the spectrofluorometer's temperature-controlled cuvette holder.
-
Set the excitation wavelength to 360 nm and the emission wavelength to 430 nm for DPH.
-
Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (I_VV) and horizontally (I_VH).
-
Calculate the fluorescence anisotropy (r) using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where G is the instrument-specific correction factor (G-factor).
-
Laurdan Generalized Polarization (GP) Spectroscopy
Objective: To assess the degree of water penetration and lipid packing in the membrane by measuring the spectral shift of the Laurdan fluorescent probe.
Materials:
-
DPPC and diacylglycerols
-
Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene)
-
Chloroform
-
Buffer (e.g., HEPES, pH 7.4)
-
Spectrofluorometer
Procedure:
-
Liposome Preparation:
-
Prepare liposomes containing Laurdan (typically at a 1:500 probe-to-lipid molar ratio) using the thin-film hydration method as described for fluorescence anisotropy.
-
-
GP Measurement:
-
Dilute the Laurdan-labeled liposome suspension in the buffer.
-
Equilibrate the sample at the desired temperature.
-
Set the excitation wavelength to 350 nm.
-
Record the emission spectrum from 400 nm to 550 nm.
-
Measure the fluorescence intensities at the emission maxima of the gel (~440 nm) and liquid-crystalline (~490 nm) phases.
-
Calculate the Laurdan GP value using the formula: GP = (I_440 - I_490) / (I_440 + I_490)[3]
-
Differential Scanning Calorimetry (DSC)
Objective: To measure the thermotropic phase behavior of the lipid membrane, including the main phase transition temperature (Tm) and the enthalpy of the transition (ΔH).
Materials:
-
DPPC and diacylglycerols
-
Buffer
-
Differential Scanning Calorimeter
Procedure:
-
Sample Preparation:
-
Prepare multilamellar vesicles (MLVs) at a relatively high lipid concentration (e.g., 10-20 mg/mL) in the desired buffer using the thin-film hydration method.
-
Load a precise amount of the liposome suspension into a DSC sample pan.
-
Load an equal volume of buffer into a reference pan.
-
Seal both pans hermetically.
-
-
DSC Measurement:
-
Place the sample and reference pans in the calorimeter.
-
Equilibrate the system at a temperature well below the expected phase transition.
-
Heat the sample at a constant scan rate (e.g., 1 °C/min) through the temperature range of the phase transition.
-
Record the differential heat flow as a function of temperature.
-
-
Data Analysis:
-
The resulting thermogram will show an endothermic peak corresponding to the main phase transition.
-
The temperature at the peak maximum is the main phase transition temperature (Tm).
-
The area under the peak is integrated to determine the enthalpy of the transition (ΔH).
-
Mandatory Visualization
Caption: Experimental workflow for analyzing the impact of this compound on membrane properties.
Caption: Signaling pathway showing the activation of Protein Kinase C (PKC) by 1,2-Diacylglycerol.
References
- 1. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of laurdan fluorescence intensity and polarization to distinguish between changes in membrane fluidity and phospholipid order - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Laurdan generalized polarization fluctuations measures membrane packing micro-heterogeneity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Laurdan Discerns Lipid Membrane Hydration and Cholesterol Content - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling 1,2-Dilaurin
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of 1,2-Dilaurin, a diacylglycerol used in various research applications. While this compound is not classified as a hazardous substance, adherence to proper laboratory protocols is crucial to maintain a safe working environment and ensure the integrity of your experiments.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
Standard laboratory personal protective equipment is recommended when handling this compound to minimize exposure and prevent contamination.
| Protection Type | Required Equipment | Specifications and Best Practices |
| Eye Protection | Safety glasses with side shields or safety goggles | Should be worn at all times in the laboratory to protect from potential splashes. |
| Hand Protection | Nitrile gloves | Disposable nitrile gloves provide adequate protection against incidental contact. Gloves should be inspected before use and changed immediately if contaminated.[2] |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect street clothing and prevent skin contact. |
| Respiratory Protection | Not generally required for routine handling | Work should be conducted in a well-ventilated area. If weighing or handling in a manner that could generate dust, a ventilated balance enclosure or fume hood should be used.[3][4] A respirator may be necessary in the event of a fire.[1] |
Operational Plan: Step-by-Step Handling and Storage Procedures
A systematic approach to handling and storage will ensure safety and maintain the quality of this compound.
Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage Conditions: Store this compound in a cool, dry, and well-ventilated area.[1] For long-term stability, especially for unsaturated lipids, it is recommended to store the compound at -20°C in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[5][6][7] Avoid storing in plastic containers for extended periods, as plasticizers may leach into the lipid.[5][6]
Handling and Use:
-
Preparation: Before handling, ensure the work area is clean and uncluttered. If working with a powdered form, it is best practice to handle it within a chemical fume hood or a ventilated enclosure to minimize the potential for inhalation of airborne particles.[3][4]
-
Weighing: When weighing the solid, do so carefully to avoid creating dust.
-
Dissolving: When preparing solutions, add the solvent to the solid to minimize splashing.
-
General Hygiene: Avoid eating, drinking, or applying cosmetics in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[8][9]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated materials is essential for environmental safety and regulatory compliance.
Waste Classification:
-
This compound is not classified as hazardous waste.[1] However, local regulations should always be consulted for final determination.
Disposal Procedures:
-
Unused Product: Unused this compound should be disposed of in accordance with local, state, and federal regulations for non-hazardous chemical waste. Sending to a landfill is a possible option.[1] It is generally not recommended to dispose of chemicals down the drain unless specifically permitted by institutional guidelines.[1][10]
-
Contaminated Materials: Lab materials such as gloves, absorbent paper, and pipette tips that have come into contact with this compound can typically be disposed of in the regular laboratory trash, provided they are not contaminated with any hazardous substances.[11][12]
-
Empty Containers: Empty containers should be rinsed with an appropriate solvent before disposal. The rinsate should be collected and disposed of as chemical waste if the solvent is hazardous. Deface or remove labels from empty containers before placing them in the trash to avoid confusion.[11]
Spill Management: A Swift and Safe Response
In the event of a spill, a prompt and appropriate response will mitigate any potential risks.
For Small Spills:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Containment: If it is a solid, gently sweep it up to avoid creating dust. If it is a liquid, cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[1][13]
-
Cleanup: Use a scoop or dustpan to collect the absorbed material and place it in a sealed container for disposal.[14]
-
Decontamination: Clean the spill area with a cloth and water.[1]
For Large Spills:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Seek Assistance: Contact your institution's environmental health and safety (EHS) office for guidance and assistance with the cleanup.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 2. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]
- 3. Powder Handling - AirClean Systems [aircleansystems.com]
- 4. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 5. stratech.co.uk [stratech.co.uk]
- 6. avantiresearch.com [avantiresearch.com]
- 7. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gz-supplies.com [gz-supplies.com]
- 9. adminfinance.fresnostate.edu [adminfinance.fresnostate.edu]
- 10. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 11. sfasu.edu [sfasu.edu]
- 12. chemistry.mtsu.edu [chemistry.mtsu.edu]
- 13. Spill Cleanup – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 14. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
